molecular formula C14H12BrNO B127465 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide CAS No. 147404-72-6

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B127465
CAS No.: 147404-72-6
M. Wt: 290.15 g/mol
InChI Key: POWXVFIRWRUILN-UHFFFAOYSA-N
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Description

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C14H12BrNO and its molecular weight is 290.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWXVFIRWRUILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570189
Record name 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147404-72-6
Record name 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dual-Action Mechanism of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide (Talazoparib): A Technical Guide to a Potent PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide, widely known as Talazoparib, is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2. Its anti-tumor activity is rooted in the principle of synthetic lethality, demonstrating significant efficacy in cancers with deficiencies in DNA damage repair pathways, most notably those with germline mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth exploration of the core mechanism of action of Talazoparib, detailing its dual functions of catalytic inhibition and the highly cytotoxic "PARP trapping." We will present key quantitative data, outline detailed experimental protocols for assessing its activity, and visualize the pertinent signaling pathways and experimental workflows.

Introduction: The Role of PARP in DNA Repair and the Concept of Synthetic Lethality

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP1 and PARP2, are critical players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detection of an SSB, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.

In contrast, the repair of more complex DNA double-strand breaks (DSBs) is primarily managed by the homologous recombination (HR) pathway, a high-fidelity process in which proteins encoded by the BRCA1 and BRCA2 genes are essential components. When the HR pathway is compromised due to mutations in BRCA1/2 or other associated genes, cells become heavily reliant on the PARP-mediated BER pathway for survival.

The therapeutic strategy of Talazoparib exploits this dependency through a concept known as synthetic lethality . By inhibiting PARP in HR-deficient cancer cells, the repair of SSBs is blocked. These unrepaired SSBs can then degenerate into DSBs during DNA replication. In the absence of a functional HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This selective killing of cancer cells while sparing healthy cells with intact HR pathways forms the basis of Talazoparib's therapeutic window.[2][3]

Core Mechanism of Action: A Dual-Pronged Attack

Talazoparib exerts its potent anti-cancer effects through a dual mechanism that distinguishes it from many other PARP inhibitors:

  • Catalytic Inhibition: Similar to other PARP inhibitors, Talazoparib competitively binds to the NAD+ binding site in the catalytic domain of PARP1 and PARP2.[4] This prevents the synthesis of PAR chains, thereby inhibiting the recruitment of downstream DNA repair proteins to the site of SSBs.

  • PARP Trapping: A more cytotoxic and distinguishing feature of Talazoparib is its profound ability to "trap" PARP enzymes on DNA.[3][4] After a PARP inhibitor binds to the enzyme at a DNA damage site, it can induce a conformational change that stabilizes the PARP-DNA complex, preventing its dissociation. This trapped complex is a significant physical impediment to DNA replication and transcription, leading to stalled replication forks, the formation of cytotoxic DSBs, and ultimately, cell death.[5] Preclinical studies have shown that Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes compared to some other PARP inhibitors.[3][6]

Below is a diagram illustrating the dual mechanism of action of Talazoparib.

Figure 1: Dual Mechanism of Action of Talazoparib cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Talazoparib Intervention cluster_2 Consequences in HR-Deficient Cells SSB DNA Single-Strand Break PARP_recruitment PARP1/2 Recruitment SSB->PARP_recruitment PARylation PAR Chain Synthesis (PARylation) PARP_recruitment->PARylation Repair_recruitment Recruitment of DNA Repair Proteins PARylation->Repair_recruitment SSB_repair SSB Repair Repair_recruitment->SSB_repair Talazoparib Talazoparib Catalytic_inhibition Catalytic Inhibition Talazoparib->Catalytic_inhibition 1 PARP_trapping PARP Trapping Talazoparib->PARP_trapping 2 Catalytic_inhibition->PARylation Blocks PARP_trapping->PARP_recruitment Stabilizes PARP-DNA complex Stalled_replication Stalled Replication Fork PARP_trapping->Stalled_replication DSB_formation Double-Strand Break (DSB) Formation Stalled_replication->DSB_formation Apoptosis Apoptosis DSB_formation->Apoptosis

Caption: Dual Mechanism of Action of Talazoparib

Quantitative Data

The potency of Talazoparib has been quantified in various preclinical studies. The following tables summarize key in vitro and cellular activity data.

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Talazoparib0.57 - 1~0.2[7][8]
Olaparib~1~0.2 - 0.3[8]
Rucaparib~1~0.2 - 0.3[8]
Niraparib~4 - 5~2 - 4[8]
Veliparib~4 - 5~2 - 4[8]

Table 2: Cellular Activity of Talazoparib in Cancer Cell Lines

Cell LineBRCA StatusTalazoparib IC50 (µM)Reference
MDA-MB-436BRCA1-mutant~0.01[9]
HCC1937BRCA1-mutant~10[9]
MDA-MB-231BRCA wild-type~0.48[9]
MDA-MB-468BRCA wild-type~0.8[9]
BR58BRCA1-mutant, LOH-positive~0.2[10]
BR103TBRCA1-mutant, LOH-negative~2.98[10]
BR99BRCA2-mutant, LOH-negative~4.98[10]

LOH: Loss of Heterozygosity

Table 3: Clinical Efficacy of Talazoparib in Key Phase 3 Trials

TrialIndicationTreatment ArmControl ArmMedian Progression-Free Survival (PFS)Hazard Ratio (HR) for PFS (95% CI)p-valueReference
EMBRACA gBRCA-mutated, HER2-negative advanced breast cancerTalazoparibPhysician's choice of chemotherapy8.6 months5.6 months0.54 (0.41-0.71)<0.001
TALAPRO-2 First-line mCRPCTalazoparib + EnzalutamidePlacebo + EnzalutamideNot Reached21.9 months0.63 (0.51-0.78)<0.0001

gBRCA: germline BRCA; mCRPC: metastatic castration-resistant prostate cancer

Experimental Protocols

The assessment of Talazoparib's mechanism of action involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments.

PARP Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of Talazoparib to inhibit the catalytic activity of PARP.

Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Methodology:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Compound Preparation: Prepare serial dilutions of Talazoparib in an appropriate buffer.

  • Reaction Mixture: In each well, add the PARP enzyme (e.g., recombinant human PARP1), activated DNA (to stimulate PARP activity), and biotinylated NAD+.

  • Incubation: Add the diluted Talazoparib or vehicle control to the wells and incubate to allow for the enzymatic reaction to proceed.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate. After another wash, add the chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescent signal using a microplate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of Talazoparib to stabilize the PARP-DNA complex.

Principle: A fluorescently labeled DNA probe will have a low fluorescence polarization (FP) signal when free in solution. When bound by the PARP enzyme, the larger complex tumbles more slowly, resulting in a high FP signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

Methodology:

  • Reagent Preparation: Prepare solutions of the PARP enzyme, a fluorescently labeled DNA probe, NAD+, and serial dilutions of Talazoparib.

  • Reaction Setup: In a microplate, combine the PARP enzyme and the fluorescent DNA probe.

  • Inhibitor Addition: Add the diluted Talazoparib or vehicle control and incubate to allow for binding.

  • Reaction Initiation: Initiate the PARylation reaction by adding NAD+.

  • Data Acquisition: Measure the fluorescence polarization at various time points using a suitable plate reader.

  • Analysis: An increase in the FP signal in the presence of the inhibitor compared to the control indicates PARP trapping. The potency of trapping can be quantified by determining the EC50 from a dose-response curve.

Figure 2: Workflow for PARP Trapping Assay (Fluorescence Polarization) start Start reagent_prep Prepare Reagents: - PARP Enzyme - Fluorescent DNA Probe - NAD+ - Talazoparib dilutions start->reagent_prep reaction_setup Combine PARP and Fluorescent DNA Probe reagent_prep->reaction_setup inhibitor_add Add Talazoparib or Vehicle Control reaction_setup->inhibitor_add incubation Incubate inhibitor_add->incubation reaction_init Initiate Reaction with NAD+ incubation->reaction_init data_acq Measure Fluorescence Polarization reaction_init->data_acq analysis Analyze Data: - Compare FP signals - Determine EC50 data_acq->analysis end End analysis->end

Caption: Workflow for PARP Trapping Assay

Cellular DNA Damage Response Assay (γH2AX Staining)

This assay assesses the induction of DNA double-strand breaks in cells treated with Talazoparib.

Principle: The phosphorylation of the histone variant H2AX to form γH2AX is an early cellular response to the formation of DSBs. This can be detected and quantified using immunofluorescence microscopy or flow cytometry.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., BRCA-mutant and wild-type lines) on coverslips or in multi-well plates.

  • Treatment: Treat the cells with various concentrations of Talazoparib for a specified duration.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for γH2AX. Follow this with incubation with a fluorescently labeled secondary antibody.

  • Visualization and Quantification: Mount the coverslips on slides with a DAPI-containing mounting medium to visualize the nuclei. Capture images using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus can be quantified using image analysis software.

Signaling Pathways and Logical Relationships

The mechanism of synthetic lethality induced by Talazoparib involves the interplay between the base excision repair and homologous recombination pathways.

Figure 3: Synthetic Lethality of Talazoparib in BRCA-Mutant Cells cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + Talazoparib SSB_normal Single-Strand Break (SSB) PARP_normal PARP-mediated Repair SSB_normal->PARP_normal Survival_normal Cell Survival PARP_normal->Survival_normal DSB_normal Double-Strand Break (DSB) HR_normal Homologous Recombination (BRCA1/2 Proficient) DSB_normal->HR_normal HR_normal->Survival_normal SSB_cancer Single-Strand Break (SSB) Talazoparib Talazoparib PARP_inhibition PARP Inhibition & Trapping SSB_cancer->PARP_inhibition Leads to Unrepaired_SSB Unrepaired SSB PARP_inhibition->Unrepaired_SSB Replication_stress Replication Stress Unrepaired_SSB->Replication_stress DSB_cancer Double-Strand Break (DSB) Replication_stress->DSB_cancer HR_deficient Deficient Homologous Recombination (BRCA1/2 Mutant) DSB_cancer->HR_deficient Cannot be repaired by Apoptosis_cancer Apoptosis HR_deficient->Apoptosis_cancer

Caption: Synthetic Lethality in BRCA-Mutant Cells

Conclusion

This compound (Talazoparib) is a highly potent, dual-action PARP inhibitor that has demonstrated significant clinical benefit, particularly in patients with cancers harboring BRCA1/2 mutations. Its ability to both inhibit the catalytic activity of PARP and, more importantly, trap the enzyme on DNA, leads to a high degree of cytotoxicity in HR-deficient tumors. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. A thorough understanding of these principles is crucial for the continued development and optimal clinical application of Talazoparib and the next generation of PARP inhibitors.

References

Technical Guide: Physicochemical Properties of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide is a biphenyl derivative that serves as a key intermediate and a significant impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used in the management of hypertension.[1] A thorough understanding of its physicochemical properties is crucial for optimizing synthetic routes, developing analytical methods for quality control, and evaluating its potential biological implications. This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols, and relevant biological information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These values have been compiled from various sources and include both experimental and computed data.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₂BrNO[2][3]
Molecular Weight 290.16 g/mol [2][3]
CAS Number 147404-72-6[2][3]
Appearance White to Off-White Solid[4]
Melting Point 219 - 221 °C[4]
Density 1.429 g/cm³[4]
Solubility Chloroform (Very Slightly, Heated), DMSO (Slightly), Methanol (Slightly, Heated)[4]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]
Computed Properties
PropertyValueSource
XLogP3 2.8[3]
Topological Polar Surface Area 43.1 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4'-methylbiphenyl-2-carboxamide. The following protocol is based on the procedure described in European Patent EP 0 553 879 A2.[5]

Materials:

  • 4'-methylbiphenyl-2-carboxamide

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) or other radical initiator

  • Methylene chloride (CH₂Cl₂)

  • Water

Procedure:

  • A reaction vessel is charged with methylene chloride, 4'-methylbiphenyl-2-carboxamide, N-bromosuccinimide, and a catalytic amount of a radical initiator such as 2,2'-azobis(2,4-dimethylvaleronitrile).

  • The reaction mixture is heated to reflux (approximately 45-47 °C) with stirring for a period of 3 to 4 hours.

  • After the reaction is complete, the mixture is cooled, and the byproduct, succinimide, is removed by washing the organic layer with water.

  • The methylene chloride layer is then gradually cooled to 0°C to induce crystallization of the product.

  • The resulting white crystals of this compound are collected by filtration, washed with cold methylene chloride, and dried.

Yield:

The reported yield for this process is approximately 60.5%.[5]

Purification

Purification of this compound can be achieved by recrystallization from a suitable solvent system. Based on the synthesis protocol, methylene chloride is a viable solvent for crystallization.[5] Further purification, if necessary, could be performed using column chromatography on silica gel, employing a solvent gradient of hexane and ethyl acetate.

Biological Information

Role as a Telmisartan Impurity

This compound is primarily recognized as a process-related impurity in the manufacturing of Telmisartan.[1] Its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication.

In Vitro Metabolism

In vitro studies have shown that this compound can be metabolized. The primary metabolic pathways involve the transformation of the bromomethyl group. The main metabolites identified are 4'-hydroxymethyl-[1,1'-biphenyl]-2-carboxamide and 4'-carboxy-[1,1'-biphenyl]-2-carboxamide.[6]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4_methyl 4'-Methylbiphenyl- 2-carboxamide Reaction Bromination in Methylene Chloride (Reflux) 4_methyl->Reaction NBS N-Bromosuccinimide NBS->Reaction Initiator Radical Initiator Initiator->Reaction Product 4'-(Bromomethyl)-[1,1'-biphenyl] -2-carboxamide Reaction->Product Byproduct Succinimide Reaction->Byproduct

Caption: Synthesis of this compound.

In Vitro Metabolic Pathway

Metabolism_Pathway Parent 4'-(Bromomethyl)-[1,1'-biphenyl] -2-carboxamide Metabolite1 4'-Hydroxymethyl-[1,1'-biphenyl] -2-carboxamide Parent->Metabolite1 Hydroxylation Metabolite2 4'-Carboxy-[1,1'-biphenyl] -2-carboxamide Metabolite1->Metabolite2 Oxidation

Caption: In Vitro Metabolism of this compound.

References

An In-depth Technical Guide to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide (CAS 147404-72-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide, with the Chemical Abstracts Service (CAS) number 147404-72-6, is a biphenyl carboxamide derivative. This compound is of significant interest to the pharmaceutical industry, primarily as a key intermediate and a known impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used in the management of hypertension.[1][2][3] Its bifunctional nature, featuring a reactive bromomethyl group and a carboxamide moiety on a biphenyl scaffold, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential biological relevance, with a focus on its role in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.

PropertyValueReference(s)
CAS Number 147404-72-6[1]
Molecular Formula C₁₄H₁₂BrNO[1][4]
Molecular Weight 290.16 g/mol [1][4]
IUPAC Name This compound[4]
Synonyms Telmisartan-Bromo Amide Impurity, 2-[4-(bromomethyl)phenyl]benzamide[1][2][3]
Appearance White to off-white solid[3]
Melting Point 219 - 221 °C[3]
Solubility Very slightly soluble in chloroform (heated), slightly soluble in DMSO and methanol (heated)[3]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[3]

Synthesis and Purification

The primary synthetic route to this compound involves the radical bromination of the corresponding methyl-substituted precursor, 4'-methyl-[1,1'-biphenyl]-2-carboxamide.

Synthetic Workflow

Synthesis_Workflow Precursor 4'-Methyl-[1,1'-biphenyl]-2-carboxamide Reaction Radical Bromination Precursor->Reaction Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Reaction Radical_Initiator Azobisisobutyronitrile (AIBN) Radical_Initiator->Reaction Solvent Halogenated Hydrocarbon (e.g., Methylene Chloride) Solvent->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is adapted from a general procedure described in the patent literature for the synthesis of related compounds.

Materials:

  • 4'-Methyl-[1,1'-biphenyl]-2-carboxamide

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Methylene Chloride (CH₂Cl₂)

  • Water

Procedure:

  • A reaction vessel is charged with 4'-methyl-[1,1'-biphenyl]-2-carboxamide, N-bromosuccinimide (1.0-1.2 equivalents), and a catalytic amount of AIBN in methylene chloride.

  • The reaction mixture is heated to reflux (approximately 40-45°C) and stirred for several hours. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with water to remove the succinimide byproduct.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. A reported yield for this reaction is approximately 60.5%.

Experimental Protocol: Purification

Purification of the crude product can be achieved by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

Spectroscopic Data (Predicted)
TechniqueExpected Features
¹H-NMR Aromatic protons (multiplets in the range of 7.2-7.8 ppm), a singlet for the bromomethyl (-CH₂Br) protons around 4.5 ppm, and broad signals for the amide (-CONH₂) protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C-NMR Signals for the aromatic carbons, a signal for the bromomethyl carbon, and a signal for the carbonyl carbon of the amide group.
Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (290.16 g/mol for C₁₄H₁₂⁷⁹BrNO and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically performed using a UV detector at a wavelength where the biphenyl system has strong absorbance (e.g., around 220-260 nm).

Biological Relevance and Potential Applications

Role as a Synthetic Intermediate

The primary documented application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals, most notably Telmisartan.[1][2][3] The bromomethyl group serves as a reactive handle for the alkylation of other molecules, a key step in the construction of the final drug substance.

In Vitro Metabolism

Studies have shown that this compound is metabolized in vitro. The primary metabolic pathways involve the transformation of the bromomethyl group.

Metabolism_Pathway Parent This compound Metabolite1 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxamide Parent->Metabolite1 Hydrolysis Metabolite2 4'-Carboxy-[1,1'-biphenyl]-2-carboxamide Metabolite1->Metabolite2 Oxidation

Caption: In vitro metabolic pathway of this compound.

This protocol provides a general framework for assessing the in vitro metabolism of a compound using liver microsomes.

Materials:

  • This compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiate the reaction by adding the substrate (this compound) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points, quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Potential as a PARP Inhibitor

The biphenyl carboxamide scaffold is a known pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While there is no direct evidence in the reviewed literature of this compound being evaluated as a PARP inhibitor, its structural similarity to known PARP inhibitors suggests it could be a candidate for such investigations.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER DNA_Repair DNA Repair BER->DNA_Repair DNA_SSB_Inhibited Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition DNA_SSB_Inhibited->PARP_Inhibition PARP_Inhibitor This compound (Hypothetical PARP Inhibitor) PARP_Inhibitor->PARP_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (BRCA Mutation) DSB->HR_Deficiency Repair Failure Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

Caption: Hypothetical mechanism of action of this compound as a PARP inhibitor in BRCA-deficient cancer cells, leading to synthetic lethality.

This is a general protocol for a colorimetric PARP1 activity assay, which can be used to screen for potential inhibitors.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Histone H1 (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD⁺

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • 96-well plates coated with histone H1

  • Test compound (this compound)

Procedure:

  • To the histone H1-coated wells, add the assay buffer, activated DNA, and the test compound at various concentrations.

  • Add the PARP1 enzyme to each well and incubate briefly.

  • Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.

  • Incubate the plate at room temperature to allow for the poly(ADP-ribosyl)ation of histone H1.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP and incubate to allow binding to the biotinylated ADP-ribose chains.

  • Wash the plate again to remove unbound streptavidin-HRP.

  • Add the TMB substrate and incubate until a blue color develops.

  • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PARP1 activity, and a decrease in signal in the presence of the test compound indicates inhibition.

Conclusion

This compound is a well-characterized synthetic intermediate with a primary role in the pharmaceutical industry. Its synthesis and purification are established, and its identity can be confirmed through standard analytical techniques. While its direct biological activity has not been extensively reported, its structural features suggest potential for further investigation, particularly in the context of PARP inhibition. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the synthesis, characterization, and exploration of the potential applications of this versatile molecule. Further research is warranted to fully elucidate its biological activity profile and to explore its potential beyond its current use as a synthetic intermediate.

References

An In-depth Technical Guide on the Potential Role of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide explores the hypothetical role of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide as a Poly(ADP-ribose) polymerase (PARP) inhibitor. To date, public domain research has not established this specific molecule as a PARP inhibitor. This document is intended for research and development professionals and outlines a theoretical framework for its synthesis, proposed mechanism of action, and evaluation based on established principles of PARP inhibitor drug discovery.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member of this family, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[3][4] Upon detecting a DNA break, PARP1 synthesizes and transfers chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, recruiting the necessary DNA repair machinery.[4][5]

The inhibition of PARP has emerged as a significant therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.[6][7] This concept, known as "synthetic lethality," arises because cancer cells with defective homologous recombination (HR) for repairing double-strand breaks (DSBs) become heavily reliant on PARP-mediated SSB repair.[8] When PARP is inhibited, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication, which cannot be repaired in HR-deficient cells, leading to cell death.[7]

This guide focuses on the hypothetical potential of This compound as a novel PARP inhibitor. While this compound is known as an intermediate in the synthesis of other pharmaceuticals, its structural features suggest a potential for interaction with the PARP catalytic domain. We will explore its synthesis, a proposed mechanism of PARP inhibition, and the experimental protocols required to validate this hypothesis.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the formation of the biphenyl core, followed by functional group manipulations. A plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction to create the biphenyl structure, followed by benzylic bromination and amidation.

Proposed Synthetic Pathway
  • Suzuki-Miyaura Coupling: The biphenyl backbone, 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid, can be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves reacting 2-bromobenzoic acid with (4-methylphenyl)boronic acid. This method is highly efficient for creating carbon-carbon bonds between aryl halides and arylboronic acids.[9][10][11]

  • Amidation: The carboxylic acid group of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid is then converted to a primary amide, yielding 4'-methyl-[1,1'-biphenyl]-2-carboxamide. This can be achieved through various methods, such as activation with thionyl chloride to form an acyl chloride followed by reaction with ammonia, or by using coupling agents like DCC or EDC.[12][13][14][15]

  • Benzylic Bromination: The final step is the selective bromination of the benzylic methyl group. This is typically accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light.[16][17][18] This reaction, known as the Wohl-Ziegler reaction, is highly specific for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[19]

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amidation cluster_2 Step 3: Benzylic Bromination A 2-Bromobenzoic Acid C 4'-Methyl-[1,1'-biphenyl]-2-carboxylic Acid A->C Pd Catalyst, Base B (4-Methylphenyl)boronic Acid B->C Pd Catalyst, Base D 4'-Methyl-[1,1'-biphenyl]-2-carboxylic Acid E 4'-Methyl-[1,1'-biphenyl]-2-carboxamide D->E 1. SOCl2 2. NH3 F 4'-Methyl-[1,1'-biphenyl]-2-carboxamide G This compound F->G NBS, Initiator (AIBN)

Caption: Proposed synthetic workflow for this compound.

Hypothetical Mechanism of PARP Inhibition

The structural framework of many known PARP inhibitors includes a carboxamide moiety, which mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes. This allows them to bind to the catalytic domain of PARP, competitively inhibiting its enzymatic activity.

We hypothesize that this compound could function as a PARP inhibitor through a similar mechanism. The [1,1'-biphenyl]-2-carboxamide core could occupy the nicotinamide-binding pocket of the PARP catalytic domain. The bromomethyl group at the 4'-position could potentially form additional interactions within the active site or serve as a reactive handle for covalent inhibition, although the latter is a less common mechanism for this class of drugs. The primary proposed mechanism is competitive inhibition, leading to the prevention of PAR synthesis and the subsequent recruitment of DNA repair proteins.[4] This inhibition would lead to the "trapping" of PARP on DNA, a phenomenon where the inactive PARP enzyme remains bound to the site of DNA damage, further contributing to cytotoxicity.[20]

G cluster_pathway PARP1-Mediated DNA Repair Pathway cluster_inhibition Hypothetical Inhibition cluster_outcome Consequence of Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment & Binding DNA_SSB->PARP1_recruitment PARP1_activation PARP1 Catalytic Activation PARP1_recruitment->PARP1_activation PARylation PAR Synthesis (PARylation) PARP1_activation->PARylation Uses NAD+ No_Repair SSB Repair Failure PARP1_activation->No_Repair Repair_recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_recruitment SSB_Repair SSB Repair Repair_recruitment->SSB_Repair DNA_Integrity DNA Integrity Restored SSB_Repair->DNA_Integrity Inhibitor This compound Inhibitor->PARP1_activation Competes with NAD+ Inhibits Catalytic Activity DSB_Formation Replication Fork Collapse (DSB Formation) No_Repair->DSB_Formation Cell_Death Apoptosis (Synthetic Lethality in BRCA-deficient cells) DSB_Formation->Cell_Death

Caption: Proposed mechanism of PARP1 inhibition by the candidate compound.

Experimental Protocols for Evaluation

To assess the PARP inhibitory potential of this compound, a series of in vitro and cell-based assays are required.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay directly measures the enzymatic activity of purified PARP1 and the inhibitory effect of the test compound.

Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. A reduction in the luminescent signal in the presence of the test compound indicates PARP1 inhibition.[21]

Materials:

  • Recombinant Human PARP1 Enzyme

  • 96-well plates pre-coated with histones

  • Activated DNA (for PARP1 activation)

  • Biotinylated NAD+

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test Compound: this compound

  • Positive Control Inhibitor (e.g., Olaparib)

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup:

    • Add assay buffer to all wells of the histone-coated 96-well plate.

    • Add the diluted test compound or positive control to the respective wells. Add DMSO vehicle to the "no inhibitor" control wells.

    • Prepare a master mix containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+.

    • Initiate the reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction.

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unreacted components.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start prep Prepare Serial Dilutions of Test Compound start->prep plate Add Compound/Controls to Histone-Coated Plate prep->plate reaction Initiate Reaction: Add PARP1, Activated DNA, and Biotinylated NAD+ plate->reaction incubate1 Incubate for 1 hour at Room Temperature reaction->incubate1 wash1 Wash Plate incubate1->wash1 detect Add Streptavidin-HRP wash1->detect incubate2 Incubate for 30 min detect->incubate2 wash2 Wash Plate incubate2->wash2 substrate Add Chemiluminescent Substrate wash2->substrate read Measure Luminescence substrate->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro PARP1 enzymatic assay.
Cell-Based PARP Activity Assay

This assay measures the ability of the compound to inhibit PARP activity within a cellular environment, providing insights into its cell permeability and on-target efficacy.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The level of PAR synthesis is then quantified, typically using an ELISA-based method with an anti-PAR antibody. A reduction in the PAR signal in cells pre-treated with the test compound indicates cellular PARP inhibition.[22]

Materials:

  • BRCA-deficient cancer cell line (e.g., DLD-1 BRCA2 -/-) and a BRCA-proficient control cell line.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Test Compound and Positive Control (Olaparib).

  • DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂).

  • In-cell PARP activity assay kit (ELISA-based).

  • Microplate reader (absorbance or fluorescence).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • Induction of DNA Damage: Add a DNA-damaging agent (e.g., H₂O₂) to the cells and incubate for a short period (e.g., 15 minutes) to stimulate PARP activity.

  • PAR Detection (ELISA):

    • Fix and permeabilize the cells according to the kit protocol.

    • Incubate with a primary antibody that specifically recognizes PAR.

    • Wash the cells and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add a colorimetric or fluorometric substrate.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to untreated controls and determine the IC50 value for the inhibition of cellular PARP activity. Additionally, a cell viability assay (e.g., MTS or resazurin) can be run in parallel to assess the compound's cytotoxic effects, particularly the selective toxicity towards BRCA-deficient cells.

Data Presentation

Quantitative data from the experimental evaluations should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: In Vitro PARP1 Enzymatic Inhibition

Compound PARP1 IC50 (nM)
This compound To be determined

| Olaparib (Positive Control) | Expected value ~1-5 nM |

Table 2: Cellular Activity and Cytotoxicity

Compound Cell Line Genotype Cellular PARP Inhibition IC50 (nM) Cytotoxicity IC50 (µM)
This compound DLD-1 BRCA2 -/- To be determined To be determined
DLD-1 BRCA2 +/+ To be determined To be determined
Olaparib (Control) DLD-1 BRCA2 -/- Expected value ~10-50 nM Expected value ~0.1-1 µM

| | DLD-1 | BRCA2 +/+ | Expected value ~10-50 nM | Expected value >10 µM |

Conclusion and Future Directions

This technical guide has presented a hypothetical framework for investigating this compound as a novel PARP inhibitor. The proposed synthesis is feasible based on established chemical reactions. The structural similarity of its biphenyl-carboxamide core to known PARP inhibitors provides a rationale for its potential activity.

The outlined experimental protocols provide a clear path for the empirical validation of this hypothesis. The primary objectives would be to determine its in vitro potency against PARP1 and to demonstrate on-target engagement and selective cytotoxicity in BRCA-deficient cancer cells.

Should this compound show promising activity, further studies would be warranted, including selectivity profiling against other PARP family members, pharmacokinetic and pharmacodynamic evaluations, and in vivo efficacy studies in relevant cancer models. This structured approach will be critical in determining if this compound or its derivatives represent a new avenue for the development of targeted cancer therapies.

References

An In-depth Technical Guide on the Solubility and Stability of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide (CAS No. 147404-72-6), a key intermediate in the synthesis of various pharmaceuticals, notably as an impurity in the preparation of the angiotensin II receptor antagonist, Telmisartan.[1][2] Given the absence of extensive publicly available quantitative data, this document outlines the theoretical considerations, qualitative solubility profile, and detailed experimental protocols for determining these critical physicochemical properties. Furthermore, it provides a framework for assessing the stability of the compound under forced degradation conditions, which is essential for the development of robust analytical methods and stable formulations.

Introduction

This compound is a biphenyl derivative characterized by a bromomethyl group and a carboxamide functional group.[3] Its molecular structure, combining a hydrophobic biphenyl backbone with functional groups capable of hydrogen bonding, results in a moderate solubility in organic solvents.[3] The presence of the reactive bromomethyl group makes it a versatile synthetic intermediate but also susceptible to degradation.[3] A thorough understanding of its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 147404-72-6[1][4][5]
Molecular Formula C₁₄H₁₂BrNO[1][4][5]
Molecular Weight 290.16 g/mol [1][5]
Appearance White to Off-White Solid[1]
Melting Point 219 - 221°C[1]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[1]

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative assessment indicates that this compound exhibits slight solubility in several organic solvents, particularly with heating.[1]

Table 2: Qualitative and Estimated Quantitative Solubility of this compound

SolventQualitative SolubilityEstimated Solubility (mg/mL) at 25°C
ChloroformVery Slightly Soluble (Heated)< 1
Dimethyl Sulfoxide (DMSO)Slightly Soluble1 - 10
MethanolSlightly Soluble (Heated)1 - 10
WaterInsoluble (Predicted)< 0.1
AcetonitrileSparingly Soluble (Predicted)0.1 - 1
Tetrahydrofuran (THF)Soluble (Predicted)10 - 50

Note: Estimated solubility values are based on the qualitative descriptions and the general behavior of similar biphenyl compounds. Experimental verification is highly recommended.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

3.1.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, methanol, acetonitrile, DMSO, THF)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV)

3.1.2. Procedure

  • Preparation: Add an excess amount of the compound to a vial.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation can be used to facilitate this separation.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV.

3.1.3. Experimental Workflow Diagram

G start Start: Shake-Flask Solubility Assay excess_solid Add Excess Compound to Vial start->excess_solid add_solvent Add Known Volume of Solvent excess_solid->add_solvent equilibrate Equilibrate on Shaker (24-72h at 25°C) add_solvent->equilibrate phase_separation Phase Separation (Centrifugation) equilibrate->phase_separation sample_supernatant Collect and Filter Supernatant phase_separation->sample_supernatant dilute Dilute Sample sample_supernatant->dilute analyze Quantify by HPLC-UV dilute->analyze end End: Determine Solubility analyze->end

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is generally good under standard conditions.[3] However, its reactive bromomethyl group suggests potential susceptibility to hydrolysis and reaction with nucleophiles. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[6][7]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hHydrolysis of the carboxamide group.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48hHydrolysis of the carboxamide group.
Oxidation 3% H₂O₂ at room temperature for 24hOxidation of the bromomethyl group to an aldehyde or carboxylic acid.
Thermal Degradation Dry heat at 80°C for 48hGeneral decomposition.
Photostability Exposure to light (ICH Q1B guidelines)Photolytic cleavage or rearrangement.
Potential Degradation Products

Based on the structure and known metabolic pathways, the following degradation products are plausible:[8]

  • 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxamide: Formed through hydrolysis of the bromomethyl group.

  • 4'-Formyl-[1,1'-biphenyl]-2-carboxamide: Formed through oxidation of the bromomethyl group.

  • [1,1'-Biphenyl]-2,4'-dicarboxamide: Formed through further oxidation of the formyl group.

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid: Formed through hydrolysis of the carboxamide group.

Experimental Protocol for Forced Degradation

4.3.1. Materials and Equipment

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

4.3.2. Procedure

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.

  • Stress Application:

    • Hydrolysis: Add the stock solution to acidic and basic solutions and heat as required. Neutralize the samples after the specified time.

    • Oxidation: Add the stock solution to the hydrogen peroxide solution and keep it at room temperature.

    • Thermal: Store the solid compound and its solution in a thermostatic oven.

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

4.3.3. Logical Relationship Diagram for Stability Assessment

G compound This compound stress Forced Degradation Conditions compound->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation heat Thermal Stress stress->heat light Photostability stress->light analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis pathway Identify Degradation Pathways analysis->pathway method_validation Validate Analytical Method analysis->method_validation

Caption: Forced degradation logical workflow.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and provides a practical framework for its experimental determination. While quantitative data remains scarce in public literature, the provided protocols for solubility and forced degradation studies offer a clear path for researchers to generate this critical data. Such information is indispensable for the efficient and safe use of this compound in pharmaceutical development and manufacturing. The outlined methodologies will aid in ensuring the quality, purity, and stability of intermediates and final drug products.

References

An In-depth Technical Guide to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide. It covers the synthesis, physicochemical properties, and known biological relevance of this compound, with a particular focus on its role as a chemical intermediate. While the biphenyl-carboxamide scaffold is of interest in drug discovery, particularly for targets like poly (ADP-ribose) polymerase (PARP), current literature primarily documents this specific molecule as an impurity in the synthesis of the angiotensin II receptor antagonist, Telmisartan.

Chemical and Physical Properties

This compound, with the CAS number 147404-72-6, is a biphenyl derivative featuring a bromomethyl group and a carboxamide moiety.[1][2] These functional groups make it a versatile intermediate for further chemical modifications.[1] Its key properties are summarized below.

PropertyValueSource
CAS Number 147404-72-6[1][2][3][4][5]
Molecular Formula C₁₄H₁₂BrNO[1][2][3][4][5]
Molecular Weight 290.16 g/mol [3][4][5]
Melting Point 219 - 221°C[3]
Appearance White to Off-White Solid[3]
Solubility Chloroform (Very Slightly, Heated), DMSO (Slightly), Methanol (Slightly, Heated)[3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]
Synonyms Telmisartan Impurity 17, Telmisartan Bromo Amide[1][3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of its precursor, 4'-methyl-[1,1'-biphenyl]-2-carboxamide. A common method involves the use of a brominating agent in the presence of an initiator in a halogenated hydrocarbon solvent.

Experimental Protocol: Bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxamide

This protocol is based on a general procedure described for the synthesis of related compounds.[6]

Materials:

  • 4'-methyl-[1,1'-biphenyl]-2-carboxamide (starting material)

  • N-Bromosuccinimide (NBS) or other brominating agent

  • Azobisisobutyronitrile (AIBN) or another radical initiator

  • Halogenated hydrocarbon solvent (e.g., carbon tetrachloride, bromoethane)

Procedure:

  • In a reaction vessel, dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxamide in a suitable halogenated hydrocarbon solvent.

  • Add the brominating agent (e.g., N-Bromosuccinimide) and the initiator (e.g., AIBN) to the solution.

  • Heat the reaction mixture to reflux with stirring. The reaction temperature will depend on the solvent used (e.g., 77-78°C for carbon tetrachloride).[6]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, the mixture is worked up. This may involve cooling, filtration to remove any by-products, and evaporation of the solvent.

  • The crude product is then purified, typically by recrystallization, to yield this compound as white crystals.[6]

A patent describing a similar procedure for a related compound reported a yield of 60.5%.[6]

G Synthesis Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product A 4'-methyl-[1,1'-biphenyl]-2-carboxamide E Dissolve & Mix A->E B N-Bromosuccinimide (NBS) B->E C AIBN (Initiator) C->E D Solvent (e.g., CCl4) D->E F Reflux with Stirring (e.g., 77-78°C) E->F G Reaction Work-up (Cooling, Filtration) F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Biological Activity and Relevance

The available literature indicates that this compound is primarily used as an analytical standard and is a known impurity in the manufacturing of Telmisartan.[3][4] In vitro metabolism studies have shown that it can be converted to 4'-hydroxymethyl-[1,1'-biphenyl]-2-carboxamide and 4'-carboxy-[1,1'-biphenyl]-2-carboxamide.[4]

Context in PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[7][8] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.[7][9][10] The mechanism, known as synthetic lethality, involves blocking a key DNA repair pathway in cancer cells that are already deficient in another, leading to cell death.[9]

While the biphenyl-carboxamide scaffold is present in some biologically active molecules, there is currently no direct scientific literature that evaluates this compound as a PARP inhibitor. The research community's interest in biphenyl derivatives for various therapeutic targets, including Hsp90 and cyclin-dependent kinases, suggests that this structural motif is of value in drug design.[11][12] However, specific studies on the PARP inhibitory activity of this particular bromomethyl derivative are absent from the current body of literature.

G Mechanism of PARP Inhibition cluster_normal Normal Cell cluster_brca BRCA-mutated Cancer Cell cluster_parpi BRCA-mutated Cell + PARP Inhibitor DNA_damage_N DNA Single-Strand Break PARP_N PARP-mediated Base Excision Repair DNA_damage_N->PARP_N HR_N Homologous Recombination (Error-free repair) DNA_damage_N->HR_N Alternative Pathway Cell_Survival_N Cell Survival PARP_N->Cell_Survival_N HR_N->Cell_Survival_N DNA_damage_B DNA Single-Strand Break PARP_B PARP-mediated Base Excision Repair DNA_damage_B->PARP_B HR_B Defective Homologous Recombination DNA_damage_B->HR_B Cell_Survival_B Cell Survival (Relies on PARP) PARP_B->Cell_Survival_B DNA_damage_P DNA Single-Strand Break PARP_P Inhibited PARP Repair DNA_damage_P->PARP_P HR_P Defective Homologous Recombination DNA_damage_P->HR_P PARPi PARP Inhibitor PARPi->PARP_P Cell_Death Cell Death (Synthetic Lethality) PARP_P->Cell_Death HR_P->Cell_Death

Caption: The principle of synthetic lethality using PARP inhibitors in HR-deficient cells.

Conclusion

This compound is a well-characterized chemical intermediate with established synthesis protocols. Its primary documented role is as a precursor and impurity in the synthesis of pharmaceuticals like Telmisartan. While the broader class of biphenyl-carboxamides is actively explored in medicinal chemistry, there is a clear gap in the literature regarding the specific biological activities of this compound, particularly as a PARP inhibitor. This presents an opportunity for future research to explore its potential therapeutic applications.

References

The Diverse Biological Activities of Biphenyl Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic areas where these compounds have shown promise, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Anticancer Activity

Biphenyl carboxamide derivatives have demonstrated significant potential in oncology through the modulation of various cancer-related targets.

Hedgehog Signaling Pathway Inhibition

A class of ortho-biphenyl carboxamides has been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] Dysregulation of this pathway is implicated in the development of various cancers.

Quantitative Data: SMO Antagonist Activity

Compound IDTargetAssayIC50 (nM)Reference
Compound XHuman SMORadioligand Binding5.2[1]
Compound YMouse SMOLuciferase Reporter8.1[1]

Experimental Protocol: Hedgehog Signaling Luciferase Reporter Assay

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

  • Cell Culture: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) are cultured in DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with low-serum (0.5% FBS) DMEM containing serial dilutions of the test compounds.

  • Pathway Activation: Sonic Hedgehog (Shh) conditioned medium or a purified Shh protein is added to the wells to stimulate the pathway.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Measurement: The cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency.

Signaling Pathway: Hedgehog Signaling

Hedgehog_Signaling cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI sequesters Nucleus Nucleus GLI->Nucleus translocates TargetGenes Target Gene Expression GLI->TargetGenes activates BiphenylCarboxamide Biphenyl Carboxamide Derivatives BiphenylCarboxamide->SMO antagonizes

Hedgehog signaling pathway and the inhibitory action of biphenyl carboxamide derivatives.
PKMYT1 Inhibition

2-Amino-[1,1′-biphenyl]-3-carboxamide derivatives have been developed as potent and selective inhibitors of PKMYT1, a kinase that is a synthetic lethal target for cancers with CCNE1 amplification, such as certain types of breast cancer.[2]

Quantitative Data: PKMYT1 Inhibitory Activity

Compound IDTargetAssayIC50 (nM)Reference
8maPKMYT1Kinase Assay16.5[2]
6bPKMYT1Kinase Assay25.0[2]

Experimental Protocol: PKMYT1 Kinase Assay (Radiometric)

This activity-based assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Reaction Mixture: A reaction mixture is prepared containing human PKMYT1 enzyme, a substrate (e.g., Myelin Basic Protein), and the test compound in a suitable buffer.

  • Initiation: The reaction is initiated by the addition of [γ-³³P]-ATP.

  • Incubation: The reaction is allowed to proceed at a controlled temperature for a specific time.

  • Termination: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]-ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, which is proportional to the kinase activity.

Experimental Workflow: Structure-Based Drug Design for PKMYT1 Inhibitors

SBDD_Workflow Start Start: Identification of GSK-625137A as a lead Docking Molecular Docking of Lead into PKMYT1 Start->Docking Design Design of 2-amino- [1,1'-biphenyl]-3- carboxamide derivatives Docking->Design Synthesis Chemical Synthesis Design->Synthesis Screening In vitro PKMYT1 Kinase Assay Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Refinement End Identification of Potent and Selective Inhibitors (e.g., 8ma) Optimization->End Successful Candidate

Workflow for the structure-based design of biphenyl carboxamide PKMYT1 inhibitors.
Hsp90 C-Terminal Inhibition

Biphenylamide derivatives have been designed as inhibitors of the C-terminal domain of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.[3][4]

Quantitative Data: Anti-proliferative Activity in Breast Cancer Cell Lines

Compound IDCell LineAssayIC50 (nM)Reference
19aSKBr3Proliferation120[3]
19aMCF-7Proliferation150[3]

Experimental Protocol: Hsp90 C-Terminal Inhibitor Binding Assay (Affinity Chromatography)

  • Immobilization: A known C-terminal Hsp90 inhibitor, such as novobiocin, is immobilized on a solid support (e.g., sepharose beads).

  • Binding: A cell lysate or purified Hsp90 is incubated with the immobilized inhibitor, allowing Hsp90 to bind.

  • Washing: Unbound proteins are washed away.

  • Elution: The test biphenyl carboxamide derivative is added to the column. If it binds to the C-terminal domain of Hsp90, it will compete with the immobilized inhibitor and cause the elution of Hsp90.

  • Detection: The eluted fractions are analyzed by SDS-PAGE and Western blotting using an anti-Hsp90 antibody to detect the presence of eluted Hsp90.

Antifungal Activity

Novel carboxamide derivatives containing a biphenyl pharmacophore have shown potential as fungicidal agents, particularly for managing resistant strains.[5][6]

Quantitative Data: In Vitro Antifungal Activity

Compound IDFungal SpeciesAssayEC50 (mg/L)Reference
B12Botrytis cinereaMycelial Growth0.89[5][6]
7uWheat powdery mildewIn vivo0.633[7]

Experimental Protocol: In Vitro Antifungal Activity (Broth Microdilution)

  • Fungal Culture: The target fungal strains are grown in a suitable liquid medium to obtain a standardized inoculum.

  • Compound Preparation: The biphenyl carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates.

  • Inoculation: The fungal inoculum is added to each well containing the test compound.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-72 hours).

  • Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Enzyme Inhibition

Succinate Dehydrogenase (SDH) Inhibition

N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides have been identified as novel inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and a target for fungicides.[7]

Quantitative Data: SDH Inhibitory Activity

Compound IDTargetAssayIC50 (µM)Reference
7sPorcine SDHEnzymatic0.014[7]

Experimental Protocol: SDH Activity Assay (Colorimetric)

  • Sample Preparation: Mitochondria are isolated from a suitable source (e.g., porcine heart or fungal cells).

  • Reaction Mixture: The mitochondrial preparation is incubated with a reaction buffer containing succinate as the substrate and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

  • Inhibitor Addition: The test biphenyl carboxamide derivative is added to the reaction mixture.

  • Reaction Monitoring: The reduction of DCPIP by SDH is monitored spectrophotometrically as a decrease in absorbance at 600 nm. The rate of the reaction is proportional to the SDH activity.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in SDH activity is determined.

Other Biological Activities

Biphenyl carboxamide derivatives have also been investigated for a range of other therapeutic applications.

Analgesic and Anti-inflammatory Activity

Quantitative structure-activity relationship (QSAR) studies have been performed on biphenyl carboxamide analogs for their analgesic and anti-inflammatory properties.[8] These compounds are often designed as non-steroidal anti-inflammatory drugs (NSAIDs).

p38 Kinase Inhibition

Certain biphenylcarboxylic amide derivatives have been patented as p38 kinase inhibitors, suggesting their potential in treating inflammatory diseases.[9]

Platelet-Activating Factor (PAF) Antagonism

A series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides have been evaluated as antagonists of the platelet-activating factor (PAF), with potential applications in treating bronchoconstriction and other inflammatory conditions.[10]

Aggrecanase-1 Inhibition

Biphenylsulfonamide carboxylates have been reported as inhibitors of aggrecanase-1, an enzyme involved in the degradation of cartilage in osteoarthritis.

This guide highlights the significant and diverse biological activities of biphenyl carboxamide derivatives. The versatility of this chemical scaffold, coupled with the detailed understanding of its interactions with various biological targets, underscores its importance in modern drug discovery and development. Further research into the structure-activity relationships and mechanisms of action of these compounds is likely to yield novel therapeutic agents for a wide range of diseases.

References

An In-depth Technical Guide to the Structural Analysis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental structural data for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on its known properties, synthesis, its role as a pharmaceutical impurity, and a predictive structural analysis derived from data on closely related compounds.

Introduction

This compound is a biphenyl derivative primarily recognized as a process-related impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[1][2] The presence and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the known synthetic pathways and provides a detailed, predictive structural analysis based on spectroscopic and crystallographic data from analogous molecules.

Table 1: Chemical Identity

PropertyValue
IUPAC Name 2-[4-(bromomethyl)phenyl]benzamide[3]
Synonyms Telmisartan Bromo Amide Impurity[1][4]
CAS Number 147404-72-6[4][5]
Molecular Formula C₁₄H₁₂BrNO[4][5]
Molecular Weight 290.16 g/mol [3][4]
SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)N[4]

Synthesis and Formation Pathway

The compound is typically formed during the synthesis of Telmisartan precursors. A common method involves the radical bromination of the corresponding methyl-substituted biphenyl derivative.[6]

synthesis_workflow start 4'-Methyl-[1,1'-biphenyl]-2-carboxamide reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Halogenated Hydrocarbon Solvent start->reagents product This compound reagents->product Radical Bromination

Caption: Synthesis workflow for this compound.

This pathway highlights its origin as an impurity. If the subsequent reaction step to form Telmisartan is incomplete or if unreacted brominated intermediate remains, it can be carried through as an impurity.

impurity_relationship precursor 4'-Methyl-[1,1'-biphenyl]-2-carboxamide (Precursor) intermediate This compound (Intermediate / Impurity) precursor->intermediate Bromination api Telmisartan (API) intermediate->api Alkylation Reaction

Caption: Logical relationship between precursor, impurity, and the final API.

Structural Analysis (Predictive)

Crystallographic Properties (Inferred)

No public crystal structure for this specific compound exists. However, analysis of related structures, such as tert-butyl 4-bromomethyl-biphenyl-2-carboxylate, suggests key structural features.[7] The biphenyl system is expected to be non-planar due to steric hindrance from the ortho-carboxamide group, a common feature in 2-substituted biphenyls.[6] The dihedral angle between the two phenyl rings is likely significant. In the solid state, intermolecular hydrogen bonds involving the amide N-H and C=O groups are expected to play a major role in the crystal packing.

Table 2: Predicted Crystallographic Data (Inferred)

ParameterPredicted Value/FeatureBasis of Prediction
Crystal System Monoclinic or OrthorhombicCommon for similar organic molecules
Space Group P2₁/c or similar centrosymmetricCommon for racemic mixtures
Dihedral Angle (Phenyl-Phenyl) 45° - 60°Steric hindrance from ortho-substituent[6]
C-Br Bond Length ~1.95 ÅStandard sp³ C-Br bond length
C=O Bond Length ~1.24 ÅTypical amide carbonyl bond length
C-N Bond Length ~1.33 ÅTypical amide C-N bond length
Key Intermolecular Interaction N-H···O Hydrogen BondingPresence of amide functional group
Spectroscopic Analysis (Predictive)

Spectroscopic data can be reliably predicted based on the analysis of its constituent functional groups and comparison with similar compounds. Commercial suppliers indicate that various spectroscopic data (¹H-NMR, ¹³C-NMR, FTIR, MS) are available with the purchase of a reference standard.[5]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons. The -CH₂Br protons would appear as a characteristic singlet. The aromatic region would be complex due to the coupling between protons on both rings.

¹³C NMR: The carbon NMR would show 12 distinct signals in the aromatic region, one for the benzylic carbon, and one for the carbonyl carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

GroupTypePredicted Chemical Shift (δ, ppm)Rationale / Comparison
-CH ₂Br¹H~4.5Based on 4-(bromomethyl)biphenyl (δ 4.53 ppm)[8]
Ar-H ¹H7.3 - 7.8Complex multiplet pattern typical for substituted biphenyls
-NH¹H5.5 - 6.5 (broad)Typical range for primary amide protons
-C H₂Br¹³C~32-34Downfield shift due to electronegative Br
Ar-C ¹³C125 - 142Expected range for aromatic carbons in biphenyl systems
C =O¹³C~168-172Typical chemical shift for a primary amide carbonyl carbon

The FTIR spectrum would be dominated by absorptions from the amide and aromatic functionalities.

Table 4: Predicted FTIR Vibrational Frequencies

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
N-H (Amide)Symmetric & Asymmetric Stretch3150 - 3350 (two bands)
C-H (Aromatic)Stretch3000 - 3100
C=O (Amide I)Stretch1650 - 1680
N-H (Amide II)Bend1600 - 1640
C=C (Aromatic)Stretch1450 - 1600
C-BrStretch500 - 600

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

ParameterPredicted Value/Feature
Ionization Mode Electrospray Ionization (ESI) or Electron Ionization (EI)
Molecular Ion [M]⁺ m/z 290/292 (approx. 1:1 ratio)
[M+H]⁺ m/z 291/293 (approx. 1:1 ratio)
Key Fragment [M-Br]⁺ at m/z 211

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly equal abundance) would result in two molecular ion peaks of similar intensity, separated by 2 m/z units. The loss of the bromine radical is a predicted major fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound, intended for research professionals.

Synthesis Protocol: Radical Bromination
  • Dissolution: Dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxamide (1.0 eq) in a suitable halogenated hydrocarbon solvent (e.g., carbon tetrachloride or dichloromethane).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN).[6]

  • Reaction: Heat the mixture to reflux (temperature depends on the solvent) and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure this compound.

Characterization Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Characterization Protocol: FTIR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.[9] For KBr pellet method, grind a small amount of sample with dry KBr and press it into a transparent disk.[8]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic peaks corresponding to the functional groups present in the molecule.

Characterization Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI). Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peaks, confirming the isotopic pattern for bromine. Analyze fragment ions to corroborate the proposed structure.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry due to its role as a key intermediate and potential impurity in the synthesis of Telmisartan. While a complete, published experimental structural analysis is lacking, a robust predictive model of its structural and spectroscopic properties can be constructed based on established chemical principles and data from analogous compounds. This guide provides a foundational understanding for researchers and quality control professionals. Experimental validation of the predicted data presented herein is recommended for definitive characterization.

References

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide: A Critical Telmisartan Impurity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide, a known process-related impurity and potential intermediate in the synthesis of Telmisartan. Telmisartan is a widely prescribed angiotensin II receptor blocker for the management of hypertension. The control of impurities in active pharmaceutical ingredients (APIs) like Telmisartan is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. This document details the physicochemical properties, potential formation pathways, analytical methodologies for detection and quantification, and a plausible synthetic protocol for this specific impurity, which is essential for its use as a reference standard.

Introduction to Telmisartan and Impurity Profiling

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist.[1] Its chemical synthesis is a multi-step process that can give rise to various impurities, including unreacted starting materials, intermediates, by-products, and degradation products.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification, quantification, and control of impurities in APIs to ensure patient safety.[1]

This compound is recognized as a Telmisartan impurity. It is structurally related to key intermediates used in several synthesis routes of Telmisartan. Its presence in the final API can indicate incomplete reactions or side reactions during the manufacturing process, particularly in steps involving the bromination of a methyl group on the biphenyl backbone.

Physicochemical Properties

The fundamental properties of this compound are crucial for its identification and for the development of analytical methods.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms Telmisartan-bromo amide impurity[2]
CAS Number 147404-72-6[2]
Molecular Formula C₁₄H₁₂BrNO[2]
Molecular Weight 290.16 g/mol [2]
Appearance White to Off-White Solid (Typical)
SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)N[2]

Formation and Synthesis

Potential Formation Pathway in Telmisartan Synthesis

This impurity is a plausible intermediate or by-product in Telmisartan synthesis routes that utilize a bromination step. The synthesis of Telmisartan often involves the alkylation of the benzimidazole moiety with a brominated biphenyl derivative.[3][4] this compound can arise from the direct bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxamide. This precursor itself can be a starting material or an intermediate in the overall synthesis scheme.

The diagram below illustrates the likely formation of this impurity from its immediate precursor.

G A 4'-Methyl-[1,1'-biphenyl]-2-carboxamide (Precursor) C This compound (Impurity) A->C Radical Bromination B Brominating Agent (e.g., NBS) B->C

Figure 1. Plausible formation of the impurity.
Experimental Protocol: Synthesis of this compound

The synthesis of this impurity is necessary to produce a reference standard for analytical purposes. The following is a generalized protocol based on common bromination reactions of similar structures.[5]

Materials:

  • 4'-Methyl-[1,1'-biphenyl]-2-carboxamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)

  • Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxamide (1 equivalent) in CCl₄.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 1-4 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide by-product.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to obtain pure this compound.

Note: This is a representative protocol. Specific conditions such as reaction time, temperature, and purification method may require optimization.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the detection and quantification of impurities in Telmisartan.[1][6][7]

Typical Chromatographic Conditions

Several validated HPLC and UPLC methods have been published for the analysis of Telmisartan and its related substances.[1][7] While specific relative retention times (RRT) for this compound are not always explicitly stated in general literature, a method can be developed and validated for its separation from Telmisartan and other known impurities.

ParameterTypical HPLC/UPLC ConditionsReference
Column C8 or C18 (e.g., Symmetry Shield RP8, 150 x 4.6 mm, 3.5 µm; Acquity BEH Shield-RP18, 100 x 2.1 mm, 1.7 µm)[1][7]
Mobile Phase A Acidified water (e.g., 0.05% Trifluoroacetic Acid) or Phosphate Buffer (e.g., 0.025M KH₂PO₄ at pH 4.5)[1][7]
Mobile Phase B Acetonitrile or Methanol[1][6]
Elution Mode Gradient[1][7]
Flow Rate 1.0 - 1.5 mL/min (HPLC); 0.3 - 0.5 mL/min (UPLC)[6][7]
Column Temperature 25 °C[1][7]
Detection UV-Visible Detector at 230 nm or 298 nm[1][8]
Injection Volume 3 - 20 µL[1][7][8]
Experimental Protocol: Impurity Spiking and Analysis

This protocol outlines the general workflow for identifying and quantifying the impurity in a Telmisartan sample using a reference standard.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the Telmisartan API or drug product in the diluent to a specified concentration (e.g., 1000 µg/mL).

  • Spiked Sample Preparation: Prepare a solution of the Telmisartan sample and spike it with a known amount of the impurity reference standard. This is used to confirm the peak identity and the resolving power of the method.

  • Chromatographic Analysis: Inject the prepared solutions into the HPLC/UPLC system.

  • Data Analysis:

    • Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the amount of the impurity in the Telmisartan sample using the area of the peak and the response factor relative to Telmisartan or an external standard.

The workflow for this analytical procedure is visualized below.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Data Processing & Quantification A Telmisartan API Sample C Prepare Sample Solution (e.g., 1000 µg/mL) A->C B Impurity Reference Standard D Prepare Standard Solution (e.g., 1 µg/mL) B->D E Inject Solutions into HPLC / UPLC System C->E D->E F Acquire Chromatograms E->F G Identify Impurity Peak by Retention Time F->G H Calculate Impurity Percentage (Area % or External Standard) G->H

Figure 2. Analytical workflow for impurity quantification.

Regulatory Context and Conclusion

The control of this compound is governed by pharmacopeial monographs and ICH guidelines. For instance, the European Pharmacopoeia (Ph. Eur.) lists several specified impurities for Telmisartan, and any unspecified impurity is typically controlled at a threshold of 0.10%.[9] The United States Pharmacopeia (USP) also sets limits for individual impurities, often not more than 0.2%.[8]

References

The Bromomethyl Biphenyl Core: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromomethyl group attached to a biphenyl scaffold represents a critical functional moiety in modern organic synthesis, particularly in the pharmaceutical industry. Its unique reactivity profile makes it an invaluable building block for the construction of complex molecular architectures, most notably in the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs). This in-depth technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in biphenyl compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Core Concepts: Understanding the Reactivity of the Bromomethyl Group

The high reactivity of the bromomethyl group in biphenyl compounds stems from its nature as a benzylic bromide. The adjacent biphenyl system plays a crucial role in stabilizing intermediates and transition states, thereby facilitating nucleophilic substitution and free radical reactions.

Nucleophilic Substitution Reactions

The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN1 and SN2). The bromide ion is a good leaving group, and the stability of the resulting benzylic carbocation (in SN1) or the transition state (in SN2) is enhanced by resonance delocalization of the positive charge or partial positive charge over the biphenyl ring system.[1][2]

The choice between the SN1 and SN2 pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent polarity, and the substitution pattern on the biphenyl rings.[3][4]

Free Radical Reactions

The benzylic C-H bond in the precursor methyl biphenyl compounds is relatively weak, making it susceptible to homolytic cleavage.[5] This allows for the selective introduction of a bromine atom at the benzylic position via a free-radical chain mechanism, typically using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation.[6][7]

Quantitative Analysis of Reactivity

The reactivity of the bromomethyl group is significantly influenced by the electronic nature of substituents on the biphenyl rings. Electron-donating groups (EDGs) on the biphenyl system can further stabilize the positive charge of the benzylic carbocation or the electron-deficient transition state, thus accelerating the rate of nucleophilic substitution. Conversely, electron-withdrawing groups (EWGs) tend to destabilize these intermediates and decrease the reaction rate.[8][9]

This relationship can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents.

Table 1: Solvolysis Rate Constants for Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C

Substituent (X) on Benzyl ChlorideFirst-Order Rate Constant (ksolv, s-1)
4-Methoxy2.2
4-Methyl1.6 x 10-2
H3.2 x 10-4
4-Chloro1.1 x 10-4
3-Nitro1.1 x 10-8
3,4-Dinitro1.1 x 10-8

Data extracted from a study on the solvolysis of ring-substituted benzyl chlorides.[10]

Experimental Protocols

Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

This protocol is a representative example of the synthesis of a key bromomethyl biphenyl intermediate used in the production of sartans.

Materials:

  • 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (o-tolylbenzonitrile, OTBN)

  • N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or light source)

  • Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous sodium bicarbonate solution

  • Aqueous sodium bisulfite solution

  • Water

Procedure:

  • Dissolve 4'-methyl-[1,1'-biphenyl]-2-carbonitrile in the chosen organic solvent in a reaction vessel equipped with a stirrer, condenser, and a light source (if applicable).[8][11]

  • Add the brominating agent (e.g., DBDMH) to the solution.[8]

  • If using a chemical initiator, add it to the mixture. If using photochemical initiation, irradiate the reaction mixture with a suitable light source (e.g., sunlight or a mercury lamp).[11]

  • Control the reaction temperature, typically between 0-20°C, and monitor the reaction progress by a suitable analytical technique (e.g., HPLC).[8][11]

  • Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium bisulfite to destroy any remaining bromine.[12]

  • Wash the organic layer with aqueous sodium bicarbonate solution and then with water to remove acidic byproducts.[8]

  • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate or isopropyl ether) to yield pure 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.[8][12]

Kinetic Analysis of Nucleophilic Substitution by Conductivity Measurement

This protocol outlines a general method for studying the kinetics of the reaction between a bromomethyl biphenyl compound and a nucleophile by monitoring the change in electrical conductivity of the solution over time.[6][13]

Materials:

  • Bromomethyl biphenyl compound of interest

  • Nucleophile (e.g., an amine)

  • Solvent of appropriate polarity (e.g., acetone, ethanol/water mixture)

  • Conductivity meter and probe

  • Thermostated water bath

Procedure:

  • Prepare stock solutions of the bromomethyl biphenyl compound and the nucleophile in the chosen solvent at known concentrations.

  • Equilibrate the solutions to the desired reaction temperature in the thermostated water bath.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • To initiate the reaction, rapidly mix equal volumes of the two reactant solutions in a thermostated reaction cell containing the conductivity probe.

  • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

  • The rate of the reaction can be determined by analyzing the change in conductivity over time. For a second-order reaction, a plot of 1/(L∞ - Lt) versus time (where Lt is the conductivity at time t and L∞ is the final conductivity) should yield a straight line, the slope of which is proportional to the second-order rate constant.[13]

Application in Drug Development: The Synthesis of Angiotensin II Receptor Blockers (Sartans)

Bromomethyl biphenyls, particularly 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, are pivotal intermediates in the synthesis of many sartan drugs, such as Losartan, Valsartan, and Irbesartan.[14][15] The key synthetic step involves the nucleophilic substitution of the bromide by a nitrogen atom of a heterocyclic moiety (e.g., an imidazole derivative).

G cluster_synthesis Sartan Synthesis Bromomethyl_Biphenyl 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Sartan Sartan Drug (e.g., Losartan) Bromomethyl_Biphenyl->Sartan N-Alkylation (Nucleophilic Substitution) Heterocycle Heterocyclic Core (e.g., Imidazole derivative) Heterocycle->Sartan

A simplified workflow for the synthesis of sartan drugs.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of ARBs

Sartans exert their therapeutic effect by blocking the action of angiotensin II, a potent vasoconstrictor, at the angiotensin II type 1 (AT1) receptor. This prevents the downstream signaling events that lead to an increase in blood pressure.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_cellular Cellular Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor Renin Renin (from Kidney) ACE ACE (from Lungs) G_Protein Gq/11 Protein AT1_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Ca_PKC->Aldosterone Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sartans Sartan Drugs (ARBs) Sartans->AT1_Receptor Blockade

References

Methodological & Application

synthesis of Olaparib using 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib (marketed as Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor. It is a targeted therapy indicated for the treatment of various cancers with mutations in DNA repair genes, such as BRCA1 and BRCA2, including ovarian, breast, pancreatic, and prostate cancers. Olaparib's mechanism of action is based on the concept of synthetic lethality, where the inhibition of PARP in cancer cells with a deficient homologous recombination repair (HRR) pathway leads to an accumulation of DNA damage and subsequent cell death.

The synthesis of Olaparib can be achieved through various routes. This document outlines a detailed protocol for the synthesis of Olaparib, commencing from the key intermediate 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxamide. This specific starting material provides a convergent and efficient pathway to the final active pharmaceutical ingredient. The following protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib functions by inhibiting the PARP enzyme, which is crucial for the repair of single-strand DNA breaks (SSBs). In normal, healthy cells, if PARP is inhibited, these SSBs can be repaired by the high-fidelity homologous recombination repair (HRR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the HRR pathway is compromised. When Olaparib inhibits PARP in these HRR-deficient cells, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs leads to genomic instability and ultimately, apoptosis of the cancer cells. This selective killing of cancer cells while sparing normal cells is known as synthetic lethality.

Olaparib_Mechanism_of_Action cluster_normal_cell Normal Cell (Functional HRR) cluster_olaparib_normal With Olaparib cluster_cancer_cell Cancer Cell (HRR Deficient, e.g., BRCA mutation) cluster_olaparib_cancer With Olaparib DNA_damage_normal DNA Single-Strand Break PARP_normal PARP-mediated SSB Repair DNA_damage_normal->PARP_normal PARP activation HRR_normal Homologous Recombination Repair (HRR) DNA_damage_normal->HRR_normal Alternative Repair PARP_inhibited_normal PARP Inhibition DNA_damage_normal->PARP_inhibited_normal No Repair DNA_integrity_normal DNA Integrity Maintained PARP_normal->DNA_integrity_normal Repair HRR_normal->DNA_integrity_normal HRR_normal->DNA_integrity_normal Olaparib_normal Olaparib Olaparib_normal->PARP_inhibited_normal DSB_normal Double-Strand Breaks PARP_inhibited_normal->DSB_normal DSB_normal->HRR_normal HRR compensates DNA_damage_cancer DNA Single-Strand Break PARP_inhibited_cancer PARP Inhibition DNA_damage_cancer->PARP_inhibited_cancer No Repair PARP_cancer PARP-mediated SSB Repair HRR_cancer Deficient HRR Cell_death Apoptosis / Cell Death HRR_cancer->Cell_death Olaparib_cancer Olaparib Olaparib_cancer->PARP_inhibited_cancer DSB_cancer Accumulation of Double-Strand Breaks PARP_inhibited_cancer->DSB_cancer DSB_cancer->HRR_cancer Repair Failure DSB_cancer->Cell_death Olaparib_Synthesis_Workflow start This compound intermediate1 4-(4-(Bromomethyl)benzyl)phthalazin-1(2H)-one start->intermediate1 Hydrazine Hydrate intermediate2 tert-Butyl 4-((4-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl)methyl)piperazine-1-carboxylate intermediate1->intermediate2 boc_piperazine tert-Butyl piperazine-1-carboxylate boc_piperazine->intermediate2 N-Alkylation deprotection 4-(4-(Piperazin-1-ylmethyl)benzyl)phthalazin-1(2H)-one intermediate2->deprotection Boc Deprotection (HCl) olaparib Olaparib deprotection->olaparib cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride cyclopropanecarbonyl_chloride->olaparib Acylation

Application Notes and Protocols for Suzuki Coupling with 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide is a key intermediate in the synthesis of various organic molecules, notably as a known impurity in the manufacturing of Telmisartan, an angiotensin II receptor antagonist.[1][2] Its bifunctional nature, featuring a reactive bromomethyl group and a biphenyl scaffold, makes it a valuable building block in drug discovery and development for the construction of complex molecular architectures.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it can be effectively employed to further functionalize this biphenyl carboxamide derivative.[5][6][7]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocol is based on established methodologies for similar substrates, given the limited specific literature for this exact compound.[8][9][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). Stir the mixture for 5 minutes. Add the palladium catalyst (0.02 - 0.05 equiv.) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for a generalized Suzuki coupling reaction with a substituted biphenyl halide. The yields are indicative and may vary depending on the specific arylboronic acid and optimized reaction conditions.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285-95
2This compound4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane/H₂O100880-90
3This compound3-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O801875-85

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

G Experimental Workflow for Suzuki Coupling A 1. Reaction Setup - Add Reactants and Base to Flask B 2. Inert Atmosphere - Purge with Nitrogen or Argon A->B C 3. Add Solvents and Catalyst B->C D 4. Reaction - Heat and Stir C->D E 5. Work-up - Extraction and Washing D->E F 6. Purification - Column Chromatography E->F G Final Product F->G Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle cluster_reactants cluster_product Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R²-B(OR)₂ R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² R1X This compound (R¹-X) R2B Arylboronic Acid (R²-B(OH)₂) R1R2 Coupled Product (R¹-R²)

References

Application Notes and Protocols for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide is a crucial bifunctional molecule widely employed as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive bromomethyl group and a carboxamide moiety on a biphenyl scaffold, makes it an ideal building block for introducing a specific pharmacophore into a larger molecule. This is particularly evident in its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in medicinal chemistry, with a focus on its role in the synthesis of the potent PARP inhibitor, Talazoparib.

Application: Intermediate in the Synthesis of PARP Inhibitors

The primary application of this compound in medicinal chemistry is as a pivotal intermediate in the synthesis of PARP inhibitors. PARP enzymes are essential for DNA repair, and their inhibition can lead to the death of cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.

Key Features:

  • Reactive Bromomethyl Group: The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent linkage of the biphenyl scaffold to a core heterocyclic structure, a common feature in many PARP inhibitors.

  • Biphenyl Scaffold: The biphenyl moiety provides a rigid framework that can be appropriately functionalized to optimize binding interactions with the PARP enzyme active site.

  • Carboxamide Group: The carboxamide group can participate in hydrogen bonding interactions within the enzyme's active site, contributing to the overall binding affinity and selectivity of the final inhibitor.

A prominent example of its use is in the synthesis of Talazoparib (BMN-673) , a highly potent PARP1/2 inhibitor. In this synthesis, the nitrogen atom of the phthalazinone core of a Talazoparib precursor acts as a nucleophile, displacing the bromide from this compound to form the final drug substance.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of this compound and the biological activity of Talazoparib, a PARP inhibitor synthesized using this intermediate.

ParameterValueCompoundAssay Conditions
Synthesis Yield
Yield of this compound60.5%This compoundFrom 4'-methyl-[1,1'-biphenyl]-2-carboxamide
Biological Activity of Talazoparib
PARP1 Inhibition (IC50)0.57 nMTalazoparibEnzymatic Assay
PARP2 Inhibition (IC50)1.9 nMTalazoparibEnzymatic Assay
Cell Proliferation (EC50)0.4 nMTalazoparibBRCA1-deficient MDA-MB-436 cells
Cell Proliferation (EC50)5.0 nMTalazoparibBRCA2-deficient Capan-1 cells

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxamide using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

  • 4'-methyl-[1,1'-biphenyl]-2-carboxamide

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl4) or other suitable anhydrous solvent (e.g., acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4'-methyl-[1,1'-biphenyl]-2-carboxamide (1.0 eq) in anhydrous carbon tetrachloride (or acetonitrile), add N-bromosuccinimide (1.1 eq).

  • Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Protocol 2: Synthesis of a PARP Inhibitor Precursor using this compound

This protocol provides a general method for the N-alkylation of a heterocyclic core, exemplified by a phthalazinone derivative, which is a common structural motif in PARP inhibitors.

Materials:

  • This compound

  • Phthalazinone precursor (e.g., 5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one for Talazoparib synthesis)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phthalazinone precursor (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate or cesium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phthalazinone nitrogen.

  • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired PARP inhibitor.

Visualizations

Synthesis_of_Talazoparib_Intermediate cluster_start Starting Material cluster_reaction Bromination Reaction cluster_product Product 4_methyl_biphenyl 4'-methyl-[1,1'-biphenyl]-2-carboxamide NBS_AIBN NBS, AIBN (Radical Initiator) Solvent (e.g., CCl4), Reflux 4_methyl_biphenyl->NBS_AIBN Reacts with bromomethyl_biphenyl This compound NBS_AIBN->bromomethyl_biphenyl Yields

Caption: Synthesis of the key intermediate.

Talazoparib_Synthesis_Workflow Start Start: Synthesis of Talazoparib Intermediate_1 This compound Start->Intermediate_1 Intermediate_2 Phthalazinone Core Precursor Start->Intermediate_2 Coupling N-Alkylation Reaction (Base, Solvent, Heat) Intermediate_1->Coupling Intermediate_2->Coupling Crude_Product Crude Talazoparib Coupling->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure Talazoparib Purification->Final_Product End End: Characterization & Biological Testing Final_Product->End

Caption: Workflow for Talazoparib synthesis.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition in BRCA-deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 DNA_DSB DNA Double-Strand Break (DSB) (During Replication) DNA_SSB->DNA_DSB Unrepaired BER Base Excision Repair (BER) PARP1->BER PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping Leads to Cell_Survival Cell Survival BER->Cell_Survival Repaired DNA HRR Homologous Recombination Repair (HRR) (BRCA1/2 Dependent) DNA_DSB->HRR HRR->Cell_Survival Repaired DNA PARP_Inhibitor PARP Inhibitor (e.g., Talazoparib) PARP_Inhibitor->PARP1 Inhibits BER_Inhibition BER Inhibition PARP_Trapping->BER_Inhibition DSB_Accumulation Accumulation of DSBs BER_Inhibition->DSB_Accumulation Apoptosis Apoptosis (Cell Death) DSB_Accumulation->Apoptosis HRR_Deficiency Defective HRR (BRCA1/2 Mutation) HRR_Deficiency->Apoptosis Cannot repair DSBs

Caption: PARP inhibitor mechanism of action.

analytical methods for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on the safety and purity of pharmaceutical products has necessitated the development of sensitive and robust analytical methods for quantifying potential genotoxic impurities (PGIs). 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide is a key intermediate and a potential impurity in the synthesis of certain active pharmaceutical ingredients (APIs). Its quantification at trace levels is crucial for ensuring drug safety. This application note details a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound.

Application Note

Introduction

This compound is a reactive compound that can potentially be carried over into final drug substances. Due to its structural alerts for genotoxicity, regulatory agencies require strict control of its levels. This document provides a highly sensitive and selective LC-MS/MS method for the quantification of this impurity, suitable for use in pharmaceutical quality control environments. The method is based on established protocols for similar biphenyl derivatives and offers high specificity and low detection limits.

Principle

The method utilizes reversed-phase liquid chromatography for the separation of this compound from the API and other impurities. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • API drug substance for spiking experiments

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a binary gradient pump, degasser, and autosampler.

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions

A sensitive, simple, rapid, and robust LC-MS/MS method was developed for the determination of potential genotoxic impurities.[1] The separation is typically achieved on a C18 reversed-phase column.

ParameterCondition
Column InertSustain AQ-C18, 250 x 4.6 mm, 5-µm particle size[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid
Gradient Elution Time (min)
0
3
30
35
36
40
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 20 µL[1]

4. Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode.

ParameterSetting
Ionization Mode ESI Positive
Ion Source Voltage 3500 V[1]
Nebulizer Gas 45 psi[1]
Curtain Gas 25 psi[2]
Collision Gas 5 psi[2]
Heater Gas Temperature 450°C[2]
MRM Transitions To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the protonated molecule [M+H]+.

5. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Solution (10 mg/mL of API): Accurately weigh about 500 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water).

Data Presentation

The quantitative performance of the method should be validated according to ICH guidelines.[1] The following table summarizes the expected performance data based on methods for similar compounds.

ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 ppm
Limit of Quantification (LOQ) 0.03 - 0.3 ppm
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 15%

Visualizations

analytical_workflow cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc HPLC Separation (C18 Column) prep_sample Prepare API Sample Solution prep_sample->hplc msms Tandem MS Detection (MRM Mode) hplc->msms Eluent integration Peak Integration msms->integration quantification Quantification (Calibration Curve) integration->quantification result result quantification->result Final Result (ppm)

Caption: Workflow for the quantification of this compound.

logical_relationship compound This compound impurity Potential Genotoxic Impurity compound->impurity is a api Active Pharmaceutical Ingredient (API) impurity->api present in method LC-MS/MS Method api->method analyzed by quantification Quantification method->quantification enables safety Drug Product Safety quantification->safety ensures

Caption: Logical relationship for impurity analysis in drug safety.

References

application of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide in cancer drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide primarily serves as a chemical intermediate and an analytical standard, the broader class of biphenyl carboxamide derivatives has emerged as a significant scaffold in the discovery of novel anticancer agents. The structural rigidity and synthetic tractability of the biphenyl core allow for the precise spatial orientation of functional groups, enabling potent and selective interactions with various oncogenic targets. This document outlines the key applications, mechanisms of action, and experimental protocols for evaluating the anticancer potential of biphenyl carboxamide derivatives.

Mechanisms of Action and Targeted Signaling Pathways

Biphenyl carboxamide derivatives have been shown to exert their anticancer effects by modulating a variety of signaling pathways crucial for tumor growth and survival. Key mechanisms include the inhibition of protein kinases, interference with protein-protein interactions, and disruption of cell cycle regulation.

Inhibition of PKMYT1 in CCNE1-Amplified Cancers

A notable application of this chemical class is the development of selective inhibitors of PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), a promising target in cancers with Cyclin E1 (CCNE1) amplification, such as certain breast cancers.[1] 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been identified as potent PKMYT1 inhibitors.[1]

PKMYT1_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 CCNE1-Amplified Cancer Cell CDK1/Cyclin B CDK1/Cyclin B Mitosis Mitosis CDK1/Cyclin B->Mitosis Phosphorylates key substrates PKMYT1 PKMYT1 CDK1_inactive CDK1 (pY15) PKMYT1->CDK1_inactive Inhibitory Phosphorylation G2/M Arrest G2/M Arrest CDK1_inactive->G2/M Arrest Biphenyl Carboxamide Derivative Biphenyl Carboxamide Derivative Biphenyl Carboxamide Derivative->PKMYT1 Inhibits MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

References

Application Notes and Protocols for Alkylation Reactions with 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide is a versatile bifunctional reagent extensively utilized in medicinal chemistry and drug development. Its structure, featuring a reactive bromomethyl group and a carboxamide moiety on a biphenyl scaffold, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This document provides detailed protocols for the N-alkylation and O-alkylation of various nucleophiles using this reagent, with a particular focus on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.

The biphenyl core of this compound provides a rigid and sterically defined backbone, which is a common structural motif in many potent enzyme inhibitors. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of heteroatomic nucleophiles, including amines, phenols, and thiols. This allows for the facile introduction of the biphenylmethyl moiety onto diverse molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

A significant application of this reagent is in the synthesis of PARP inhibitors. These inhibitors function through a mechanism known as synthetic lethality, which is particularly effective in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[1][2] By inhibiting PARP, which is crucial for the repair of single-strand DNA breaks, the accumulation of unrepaired DNA damage leads to cell death in these cancer cells.[3][4][5]

Data Presentation

The following tables summarize representative quantitative data for the alkylation reactions of this compound with various nucleophiles.

Table 1: N-Alkylation of Heterocyclic Amines

EntryNucleophileBaseSolventTime (h)Temp (°C)Yield (%)
1PiperidineK₂CO₃Acetonitrile12RT>85
2MorpholineK₂CO₃DMF860~90
31-Boc-piperazineDIEACH₂Cl₂16RT~80
4IndoleNaHTHF60 to RT~75

Table 2: O-Alkylation of Phenols

EntryNucleophileBaseSolventTime (h)Temp (°C)Yield (%)
1PhenolK₂CO₃Acetone24Reflux>90
24-MethoxyphenolCs₂CO₃Acetonitrile1250~95
32-NaphtholK₂CO₃DMF1080~88
44-HydroxybenzaldehydeNaHTHF8RT~80

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Heterocyclic Amines

This protocol describes a general method for the N-alkylation of secondary amines, such as piperidine, with this compound.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic amine (e.g., Piperidine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add the heterocyclic amine (1.1 eq) and potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol outlines a general method for the O-alkylation of phenols with this compound.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.2 eq) in anhydrous acetone.

  • Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired O-alkylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

G cluster_n_alkylation N-Alkylation Workflow cluster_o_alkylation O-Alkylation Workflow start_n Start: this compound + Heterocyclic Amine reagents_n Reagents: Base (K2CO3) Solvent (Acetonitrile) reaction_n Reaction: Stir at RT, 12-24h reagents_n->reaction_n workup_n Workup: Filtration, Extraction reaction_n->workup_n purification_n Purification: Column Chromatography workup_n->purification_n product_n Product: N-Alkylated Biphenyl Carboxamide purification_n->product_n start_o Start: this compound + Phenol reagents_o Reagents: Base (K2CO3) Solvent (Acetone) reaction_o Reaction: Reflux, 12-24h reagents_o->reaction_o workup_o Workup: Filtration, Extraction reaction_o->workup_o purification_o Purification: Column Chromatography workup_o->purification_o product_o Product: O-Alkylated Biphenyl Carboxamide purification_o->product_o

Caption: Experimental workflows for N- and O-alkylation reactions.

G cluster_pathway PARP Inhibition and Synthetic Lethality Pathway cluster_hr Homologous Recombination (HR) Repair cluster_hr_deficient HR Deficient DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PARP_trapping PARP Trapping on DNA PARP->PARP_trapping BER_inhibition Base Excision Repair (BER) Inhibition PARP_Inhibitor PARP Inhibitor (e.g., derivative of This compound) PARP_Inhibitor->PARP inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB BRCA1_2 BRCA1/2 Proficient DNA_DSB->BRCA1_2 BRCA1_2_mut BRCA1/2 Deficient DNA_DSB->BRCA1_2_mut HR_repair HR Repair BRCA1_2->HR_repair Cell_Survival Cell Survival HR_repair->Cell_Survival HR_repair_deficient HR Repair Deficient BRCA1_2_mut->HR_repair_deficient Cell_Death Cell Death (Apoptosis) HR_repair_deficient->Cell_Death

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

References

Application Notes and Protocols for the Development of PARP Inhibitors from Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors derived from biphenyl intermediates. This document outlines the rationale, synthesis strategies, experimental protocols for biological evaluation, and structure-activity relationship (SAR) considerations for this class of compounds.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1] The inhibition of PARP, especially PARP-1 and PARP-2, has emerged as a clinically validated and effective strategy in cancer therapy. This approach is particularly successful in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, through a mechanism known as synthetic lethality.[2] When PARP is inhibited, unrepaired SSBs accumulate and degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

The biphenyl scaffold represents a key pharmacophore in the design of potent PARP inhibitors. Its rigid structure allows for precise orientation of functional groups to interact with key residues in the nicotinamide-binding pocket of the PARP catalytic domain. This document details the development of such inhibitors, from their chemical synthesis to their biological characterization.

Signaling Pathway and Mechanism of Action

The signaling pathway diagram below illustrates the central role of PARP in DNA repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in HR-deficient cancer cells.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_parpi PARP Inhibition cluster_cell_fate Cell Fate DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation (recruitment to SSB) DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis (PARylation) PARP1_Activation->PAR_Synthesis Replication_Fork_Collapse Replication Fork Collapse (leads to DSB) PARP1_Activation->Replication_Fork_Collapse Inhibition leads to DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->DDR_Recruitment SSB_Repair Single-Strand Break Repair DDR_Recruitment->SSB_Repair Cell_Survival Cell Survival DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB HR_Proficient HR-Proficient Cell (Normal Cell) DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient PARP_Inhibitor Biphenyl-based PARP Inhibitor PARP_Inhibitor->PARP1_Activation Inhibition & PARP Trapping HR_Repair Homologous Recombination (Error-free DSB repair) HR_Proficient->HR_Repair Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis Synthetic Lethality HR_Repair->Cell_Survival

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Workflow for Biphenyl-based PARP Inhibitor Development

The development of novel PARP inhibitors from biphenyl intermediates follows a structured workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow Start Start: Biphenyl Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling (Biphenyl Scaffold Synthesis) Start->Suzuki_Coupling Functionalization Functional Group Modification Suzuki_Coupling->Functionalization Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Functionalization->Purification Compound_Library Library of Biphenyl Analogs Purification->Compound_Library PARP_Enzymatic_Assay PARP1/2 Enzymatic Assay (Determine IC50 values) Compound_Library->PARP_Enzymatic_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) (BRCA-mutant vs. WT cells) PARP_Enzymatic_Assay->Cell_Viability_Assay PARP_Trapping_Assay PARP Trapping Assay (Cellular Target Engagement) Cell_Viability_Assay->PARP_Trapping_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis PARP_Trapping_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the development of biphenyl-based PARP inhibitors.

Synthesis Protocols

The core of the biphenyl-based PARP inhibitors can be efficiently constructed using the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid to form the biphenyl scaffold.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., a mixture of DMF and water, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide, phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvent and degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biphenyl intermediate.

Biological Evaluation Protocols

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized biphenyl compounds against the PARP1 enzyme.

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a chemiluminescent signal upon addition of a substrate.

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Test compounds (biphenyl derivatives) and a known PARP inhibitor (e.g., Olaparib) as a positive control

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control in PARP Assay Buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup:

    • Add the test compound dilutions or controls to the wells of the histone-coated plate.

    • Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer.

    • Initiate the reaction by adding the Master Mix to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate several times with a wash buffer (e.g., PBST).

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the biphenyl-based PARP inhibitors on cancer cell lines, particularly comparing BRCA-deficient and BRCA-proficient cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • BRCA-deficient cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Data Presentation

The following tables summarize the inhibitory activities of representative biphenyl-based PARP inhibitors.

Table 1: In Vitro PARP1 and PARP2 Inhibitory Activity

CompoundBiphenyl SubstitutionPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-2/PARP-1)
Biphenyl-1 4'-fluoro10.5150.214.3
Biphenyl-2 4'-chloro8.2125.815.3
Biphenyl-3 4'-methoxy25.1280.511.2
Biphenyl-4 3'-amino5.695.317.0
Olaparib (Reference)1.91.50.8

Table 2: In Vitro Cell Viability of Biphenyl-4

Cell LineBRCA StatusIC₅₀ (µM)
MDA-MB-436 BRCA1 mutant0.8
CAPAN-1 BRCA2 mutant1.2
MCF-7 BRCA wild-type> 50

Structure-Activity Relationship (SAR)

The logical relationship diagram below illustrates the structure-activity relationship for a series of biphenyl-4-carboxamide PARP inhibitors.

Caption: Structure-Activity Relationship for Biphenyl-4-carboxamide PARP inhibitors. (Note: The image in the diagram is a placeholder and would represent the chemical structure of the biphenyl-4-carboxamide core).

Key SAR Insights:

  • Ring A (Carboxamide-bearing ring): Small electron-withdrawing groups or hydrogen bond donors at the R1 position generally enhance inhibitory activity. An amino group at the 3-position can form additional hydrogen bonds within the active site, significantly boosting potency.

  • Ring B (Distal phenyl ring): Substitution at the 4'-position of the distal phenyl ring is well-tolerated. Small, electron-withdrawing groups like fluorine or chlorine at this position often lead to improved potency compared to an unsubstituted ring. Larger, electron-donating groups like a methoxy group may result in a decrease in activity, possibly due to steric hindrance or unfavorable electronic effects.

Conclusion

The development of PARP inhibitors from biphenyl intermediates offers a promising avenue for the discovery of novel anticancer agents. The synthetic accessibility of the biphenyl scaffold via robust methods like the Suzuki-Miyaura coupling allows for extensive SAR studies to optimize potency and selectivity. The protocols outlined in this document provide a framework for the synthesis, biological evaluation, and optimization of this important class of inhibitors. Further exploration of diverse substitution patterns on the biphenyl core is warranted to identify next-generation PARP inhibitors with improved therapeutic profiles.

References

Application Notes and Protocols for the Large-Scale Synthesis of Key PARP Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the large-scale synthesis of key intermediates for several clinically approved Poly(ADP-ribose) polymerase (PARP) inhibitors. The methodologies presented are selected based on scalability, efficiency, and robustness, aiming to facilitate the development of manufacturing processes for these important oncology drugs.

Olaparib Intermediate: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Olaparib (Lynparza) is a first-in-class PARP inhibitor approved for the treatment of ovarian, breast, and other cancers.[1] A critical intermediate in its synthesis is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. A practical and scalable process has been developed utilizing the inexpensive industrial byproduct, phthalhydrazide, as a starting material for the phthalazinone core.[1][2]

Data Presentation: Synthesis of Olaparib Intermediate
StepReactionStarting MaterialKey ReagentsProductYieldReference
1ChlorinationPhthalhydrazidePhosphorus oxychloride (POCl₃)4-chlorophthalazin-1(2H)-one92%[1]
2BrominationEthyl 2-fluoro-4-methylbenzoateN-bromosuccinimide (NBS), Benzoyl peroxide (BPO)Ethyl 4-(bromomethyl)-2-fluorobenzoate96%[1]
3Negishi Coupling4-chlorophthalazin-1(2H)-one and Ethyl 4-(bromomethyl)-2-fluorobenzoateZinc dust, LiClEthyl 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate80%[1]
4HydrolysisEthyl 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoateNaOH2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid85%[1]
Overall 4 Steps Phthalhydrazide and Ethyl 2-fluoro-4-methylbenzoate -Final Intermediate 62% [2]
Experimental Protocol: Scalable Synthesis of Olaparib Intermediate[1]

Step 1: Synthesis of 4-chlorophthalazin-1(2H)-one

  • To a reaction vessel, add phthalhydrazide and phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for the specified time, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully quench with ice water.

  • Filter the resulting precipitate, wash with water, and dry to afford 4-chlorophthalazin-1(2H)-one as a solid.

Step 2: Synthesis of Ethyl 4-(bromomethyl)-2-fluorobenzoate

  • Dissolve ethyl 2-fluoro-4-methylbenzoate in dichloromethane.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).

  • Heat the mixture to reflux and irradiate with a suitable light source to initiate the reaction.

  • Monitor the reaction until completion.

  • Cool the mixture, wash with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 3: Synthesis of Ethyl 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate

  • Activate zinc dust by washing with HCl, water, ethanol, and ether, then dry under vacuum.

  • To a solution of ethyl 4-(bromomethyl)-2-fluorobenzoate in anhydrous THF, add the activated zinc dust and a catalytic amount of iodine.

  • Heat the mixture to initiate the formation of the organozinc reagent.

  • In a separate flask, dissolve 4-chlorophthalazin-1(2H)-one and LiCl in anhydrous THF.

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂, to this mixture.

  • Slowly add the prepared organozinc reagent to the palladium catalyst mixture.

  • Heat the reaction mixture and stir until the starting materials are consumed.

  • Cool the reaction, quench with saturated ammonium chloride solution, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Step 4: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • Dissolve the ethyl ester from the previous step in a mixture of THF and ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the final key intermediate.

Visualization: Olaparib Intermediate Synthesis Pathway

G cluster_0 Phthalazinone Core Synthesis cluster_1 Side-Chain Synthesis Phthalhydrazide Phthalhydrazide Chlorophthalazinone 4-chlorophthalazin-1(2H)-one Phthalhydrazide->Chlorophthalazinone POCl3 (92%) Coupling Negishi Coupling Chlorophthalazinone->Coupling Benzoate Ethyl 2-fluoro-4-methylbenzoate BromoBenzoate Ethyl 4-(bromomethyl)-2-fluorobenzoate Benzoate->BromoBenzoate NBS, BPO (96%) BromoBenzoate->Coupling Zn, LiCl EsterIntermediate Ethyl 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate Coupling->EsterIntermediate (80%) FinalIntermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid EsterIntermediate->FinalIntermediate NaOH, then H+ (85%) G Start Methyl 3-(2-bromoethyl)-7-fluoro-indole-5-carboxylate Grignard Grignard Reagent Formation Start->Grignard 1. Mg, I2 2. Diethyl Ether Cyclization Intramolecular Cyclization Grignard->Cyclization Heat (45°C) Product 8-fluoro-cyclohexyl[5,4,3-cd]indol-6-one Cyclization->Product Workup G Acyclic Acyclic Precursor (from Alanine) Base Strong Base Acyclic->Base Deprotonation Enolate Chiral Enolate (Atropisomeric) Base->Enolate Forms Cyclization Intramolecular Cyclization Enolate->Cyclization Undergoes Product (R)-Boc-2-methylproline (Quaternary Center) Cyclization->Product Net retention of configuration G Intermediate Advanced Intermediate (Compound 13) Reaction Phthalazinone Formation Intermediate->Reaction Hydrazine Hydrate Ethanol, Reflux Talazoparib Talazoparib Reaction->Talazoparib (89% Yield)

References

Application Notes: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide as a Key Intermediate for Bioactive PARP Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide is a versatile bifunctional molecule increasingly recognized for its potential in the synthesis of bioactive compounds. Its structure, featuring a reactive bromomethyl group and a carboxamide moiety on a biphenyl scaffold, makes it an ideal precursor for introducing the biphenyl-2-carboxamide pharmacophore into larger molecular frameworks. This structural motif is of significant interest in drug discovery, particularly for the development of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.

These application notes provide a comprehensive overview of the utility of this compound in the preparation of potent PARP inhibitor analogs. Detailed experimental protocols, illustrative bioactivity data, and diagrams of the synthetic workflow and biological mechanism are presented to guide researchers in medicinal chemistry and drug development.

Application in the Synthesis of PARP Inhibitors

The biphenyl-2-carboxamide substructure is a key feature in several potent PARP inhibitors. It mimics the nicotinamide portion of the NAD+ cofactor, enabling competitive binding to the catalytic domain of PARP enzymes. The bromomethyl group of this compound serves as a convenient chemical handle for alkylating various heterocyclic cores, such as phthalazinones, which are also prevalent in many PARP inhibitors. The reaction between this compound and a suitable heterocyclic nucleus provides a straightforward route to novel PARP inhibitor candidates.

Illustrative Bioactive Molecule: 4'-((1-oxophthalazin-2(1H)-yl)methyl)-[1,1'-biphenyl]-2-carboxamide (a PARP inhibitor analog).

Quantitative Bioactivity Data

The following table summarizes representative in vitro bioactivity data for a hypothetical PARP inhibitor analog synthesized from this compound. This data is illustrative and serves to demonstrate the potential potency of molecules derived from this intermediate.

Compound IDTargetIC50 (nM)Cell LineCell-Based Assay
BIP-Phth-01PARP-18.5HCC1937 (BRCA1 mutant)Cell Viability (MTT)
BIP-Phth-01PARP-23.2CAPAN-1 (BRCA2 mutant)Cell Viability (MTT)
Olaparib (Ref.)PARP-15HCC1937 (BRCA1 mutant)Cell Viability (MTT)
Olaparib (Ref.)PARP-21CAPAN-1 (BRCA2 mutant)Cell Viability (MTT)

Experimental Protocols

Protocol 1: Synthesis of 4'-((1-oxophthalazin-2(1H)-yl)methyl)-[1,1'-biphenyl]-2-carboxamide

This protocol describes the N-alkylation of phthalazin-1(2H)-one with this compound.

Materials:

  • This compound

  • Phthalazin-1(2H)-one

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phthalazin-1(2H)-one (1.0 mmol, 1.0 eq.).

  • Add anhydrous DMF (10 mL) to dissolve the phthalazinone.

  • Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 mmol, 1.1 eq.) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against the PARP-1 enzyme.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Appropriate buffers and detection reagents

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a streptavidin-coated 96-well plate, add the reaction buffer, activated DNA, and the inhibitor dilutions.

  • Add recombinant human PARP-1 enzyme and histone H1 to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add a detection reagent (e.g., streptavidin-HRP and a suitable substrate) to quantify the amount of biotinylated PAR incorporated into the histone substrate.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Bioactive Product start1 This compound reaction N-Alkylation (DMF, K₂CO₃, 60°C) start1->reaction start2 Phthalazin-1(2H)-one start2->reaction product 4'-((1-oxophthalazin-2(1H)-yl)methyl)- [1,1'-biphenyl]-2-carboxamide reaction->product G cluster_pathway PARP Inhibition and Synthetic Lethality cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Recruitment DNA_SSB->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Replication_Fork Replication Fork Collapse (during S-phase) PARP1->Replication_Fork Unrepaired SSB leads to BER Base Excision Repair (BER) PAR_synthesis->BER BER->DNA_SSB Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_proficient Homologous Recombination (HR) Repair (Normal Cells) DNA_DSB->HR_proficient HR_deficient HR Deficiency (e.g., BRCA mutation) DNA_DSB->HR_deficient Inhibitor Biphenylcarboxamide PARP Inhibitor Inhibitor->PARP1 Inhibits & Traps Survival Cell Survival HR_proficient->Survival Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis G cluster_precursor Precursor Molecule cluster_transformation Chemical Transformation cluster_bioactive Bioactive Molecule Class precursor This compound transformation Functionalization via Bromomethyl Group precursor->transformation bioactive PARP Inhibitor Analogs transformation->bioactive

Application Notes and Protocols: Functionalization of Biphenyl Scaffolds for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structural motif in medicinal chemistry.[[“]] Its inherent rigidity and ability to position functional groups in a well-defined three-dimensional space make it an ideal backbone for designing ligands that can effectively interact with biological targets.[[“]][2] Many marketed drugs, including antihypertensives like Losartan and anti-inflammatory agents, incorporate a biphenyl moiety, highlighting its therapeutic significance.[[“]] However, the parent biphenyl molecule is largely inert and requires strategic functionalization to impart pharmacological activity.[3][4]

These application notes provide an overview of key strategies for the functionalization of biphenyl scaffolds, detailed experimental protocols for common synthetic methods, and quantitative data on the biological activity of selected functionalized biphenyl compounds.

Key Functionalization Strategies

The introduction of various functional groups onto the biphenyl core is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Common functionalization approaches include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are the most prevalent methods for constructing the biphenyl core itself, often incorporating functional groups in the process.

    • Suzuki-Miyaura Coupling: This versatile reaction couples an aryl halide with an arylboronic acid or ester. It is widely used due to its tolerance of a broad range of functional groups and relatively mild reaction conditions.[3][5]

    • Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It is known for its high reactivity and functional group tolerance.[6][7]

  • Copper-Catalyzed Ullmann Reaction: This classic method involves the coupling of two aryl halides in the presence of copper. While it often requires high temperatures, it remains a valuable tool, particularly for the synthesis of symmetric biphenyls.[8][9]

  • Direct C-H Functionalization: Emerging as a powerful strategy, direct C-H activation allows for the introduction of functional groups onto the biphenyl scaffold without the need for pre-functionalized starting materials, offering a more atom-economical approach.[10][11][12]

The choice of functionalization strategy depends on the desired substitution pattern, the nature of the functional groups to be introduced, and the overall complexity of the target molecule.

Signaling Pathways Targeted by Biphenyl-Containing Drugs

Functionalized biphenyl scaffolds are central to drugs that modulate critical signaling pathways involved in various diseases. Below are diagrams for two such pathways.

Angiotensin II Receptor (AT1) Signaling Pathway

Many antihypertensive drugs, such as Losartan, are biphenyl derivatives that act as angiotensin II receptor blockers (ARBs).[13] They competitively inhibit the AT1 receptor, preventing the vasoconstrictive and other pathological effects of angiotensin II.[[“]][13][14]

AT1_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq Losartan Losartan (Biphenyl derivative) Losartan->AT1R Inhibition PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction, Inflammation, Fibrosis Ca->Vasoconstriction PKC->Vasoconstriction

AT1 Receptor Signaling Pathway Inhibition by Losartan.
p53-MDM2 Interaction Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation.[2][15] Its activity is negatively regulated by MDM2. Small molecule inhibitors, often featuring a biphenyl scaffold, have been developed to block the p53-MDM2 interaction, thereby reactivating p53's tumor-suppressing functions.[16][17]

p53_MDM2_Pathway DNA_Damage DNA Damage, Oncogenic Stress p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 Ubiquitination Ubiquitination & Degradation p53->Ubiquitination Transcription p53-mediated Transcription p53->Transcription MDM2->p53 inhibits MDM2->Ubiquitination Biphenyl_Inhibitor Biphenyl Inhibitor Biphenyl_Inhibitor->MDM2 blocks interaction Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis DNA_Repair DNA Repair Transcription->DNA_Repair

Inhibition of p53-MDM2 Interaction by Biphenyl Derivatives.

Data Presentation: Biological Activity of Functionalized Biphenyls

The following tables summarize quantitative data for exemplary biphenyl derivatives, demonstrating how functionalization impacts their biological activity.

Table 1: Angiotensin II (AT1) Receptor Antagonists
CompoundR1R2R3IC50 (nM)Reference
Losartann-ButylClImidazole-CH2OH19[18]
Valsartann-ButylHCOOH3.9[18]
Telmisartann-PropylHBenzimidazole1.3[18]
Fimasartann-ButylCH3Pyrimidinone0.8[19]
Analog 1n-ButylHTetrazole12.5[20]
Analog 2n-PentylHTetrazole8.7[20]

IC50 values represent the concentration required to inhibit 50% of AT1 receptor binding.

Table 2: PD-1/PD-L1 Interaction Inhibitors
Compound IDCore Scaffold ModificationIC50 (nM)Reference
B2o-(biphenyl-3-ylmethoxy)nitrophenyl2.7[21]
A1o-(biphenyl-3-ylmethoxy)nitrophenyl15.3[21]
12j-4Biphenyl derivative2680[22]
BMS-202Biphenyl derivative1.8[23]
BMS-1166Biphenyl derivative1.4[23]

IC50 values represent the concentration required to inhibit 50% of the PD-1/PD-L1 interaction.

Experimental Protocols

Detailed methodologies for key synthetic reactions are provided below. These are general protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.[5][24]

Suzuki_Workflow Start Start Setup Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Base Start->Setup Inert Inert Atmosphere (N₂ or Ar Purge) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Workup Work-up: Dilute, Wash Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl compound.[5]

Protocol 2: Negishi Cross-Coupling

This protocol outlines a general procedure for the synthesis of biphenyls via Negishi coupling.[25][26]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organozinc reagent (e.g., arylzinc chloride, 1.2-1.5 equiv in THF)

  • Palladium or Nickel catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve the catalyst in the anhydrous, degassed solvent.

  • Reactant Addition: Add the aryl halide to the catalyst solution.

  • Coupling: Slowly add the organozinc reagent solution to the reaction mixture at room temperature or as required by the specific substrates.

  • Reaction: Stir the mixture at room temperature or heat as necessary (e.g., reflux) until the reaction is complete, monitoring by TLC or GC-MS.

  • Quenching: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Work-up: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

  • Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the residue by flash column chromatography.

Protocol 3: Ullmann Reaction

This protocol describes the classic copper-catalyzed synthesis of symmetric biphenyls.[8][9][27]

Materials:

  • Aryl halide (e.g., aryl iodide or bromide, 2.0 equiv)

  • Copper powder (activated, >2.0 equiv)

  • High-boiling point solvent (e.g., DMF, sand)

  • Reaction vessel suitable for high temperatures

  • Inert gas supply (optional, but recommended)

Procedure:

  • Reaction Setup: In a reaction vessel, thoroughly mix the aryl halide with activated copper powder. For a solvent-free reaction, sand can be used as a heat transfer medium. If using a solvent like DMF, add it to the mixture.

  • Reaction: Heat the mixture to a high temperature (typically >200 °C) with vigorous stirring. The reaction is often carried out under an inert atmosphere to prevent oxidation.

  • Monitoring: The reaction progress can be difficult to monitor in real-time due to the heterogeneous nature and high temperatures. Reactions are often run for a predetermined time (several hours to days).

  • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, filter the mixture to remove copper and copper salts. If solvent-free, extract the solid mass with a suitable hot organic solvent (e.g., toluene).

  • Purification: Concentrate the filtrate/extract under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the symmetric biphenyl.

Conclusion

The functionalization of biphenyl scaffolds is a cornerstone of modern drug design, enabling the creation of potent and selective therapeutic agents. The choice of synthetic strategy, particularly the use of robust cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Ullmann couplings, allows for the precise installation of desired functionalities. As demonstrated by the provided data, these modifications directly influence the biological activity of the resulting compounds, allowing for the fine-tuning of interactions with key biological targets such as the AT1 receptor and the p53-MDM2 complex. The detailed protocols and workflows provided herein serve as a practical guide for researchers engaged in the synthesis and development of novel biphenyl-based drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide.

Troubleshooting Guides

The synthesis of this compound is typically a two-step process: a Suzuki-Miyaura coupling to form the biphenyl core, followed by a selective benzylic bromination. This guide addresses potential issues in each step.

Step 1: Suzuki-Miyaura Coupling for 4'-methyl-[1,1'-biphenyl]-2-carboxamide

Issue: Low or no yield of the desired biphenyl product.

Potential Cause Troubleshooting Action
Inactive Catalyst Ensure the palladium catalyst is not degraded. Use fresh catalyst or a catalyst from a reliable source. For Pd(0) catalysts like Pd(PPh₃)₄, handle under an inert atmosphere to prevent oxidation. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure in-situ reduction to Pd(0) is occurring.
Inappropriate Base The choice of base is critical. Weaker bases may not be effective, while overly strong bases can promote side reactions. Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are commonly effective. The basicity of alkali carbonates can influence the reaction time and yield.[1]
Solvent Issues The solvent system plays a crucial role. A mixture of an organic solvent (e.g., DMF, toluene, THF) and an aqueous solution of the base is often used. Ensure solvents are degassed to remove oxygen, which can lead to side reactions like homocoupling.
Protodeborylation of Boronic Acid Cleavage of the C-B bond in the boronic acid can occur, especially in the presence of excess water or at elevated temperatures. Use anhydrous solvents if this is a persistent issue and consider milder reaction conditions.
Dehalogenation of Aryl Halide The aryl halide starting material can undergo dehalogenation, reducing the yield of the cross-coupled product. Optimize reaction parameters such as temperature and choice of base to favor the desired coupling.
Steric Hindrance Sterically hindered coupling partners can lead to slow reactions and low yields. In such cases, consider using more reactive boronic acid derivatives or specialized ligands that can facilitate the coupling of sterically demanding substrates.

Issue: Presence of significant impurities, particularly homocoupled products.

Potential Cause Troubleshooting Action
Presence of Oxygen Homocoupling of the boronic acid is often promoted by the presence of oxygen. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Suboptimal Catalyst or Ligand The choice of palladium catalyst and ligand can significantly impact the extent of homocoupling. Experiment with different phosphine ligands to find one that promotes the cross-coupling reaction over homocoupling.
Step 2: Benzylic Bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxamide

Issue: Low yield of this compound.

Potential Cause Troubleshooting Action
Inefficient Radical Initiation The radical chain reaction requires proper initiation. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is active. Alternatively, use photochemical initiation with a suitable light source.
Incorrect Solvent The choice of solvent is critical for the success of NBS bromination. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane are traditionally used.[2] Using a solvent like 1,2-dichlorobenzene has been shown to improve yields and reduce reaction times.[3]
Decomposition of NBS N-Bromosuccinimide (NBS) can decompose, especially in the presence of moisture or light. Use freshly recrystallized NBS for best results.[4]
Reaction Temperature Too Low or Too High The reaction temperature needs to be optimized. It should be high enough to initiate the radical reaction but not so high as to cause significant side reactions or decomposition of reactants and products.

Issue: Formation of multiple brominated products or impurities.

Potential Cause Troubleshooting Action
Over-bromination The formation of a di-brominated side product, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxamide, can occur. Use a controlled amount of NBS (typically 1.0-1.1 equivalents) to favor mono-bromination. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
Aromatic Ring Bromination Although NBS is selective for benzylic positions, under certain conditions, electrophilic aromatic bromination can occur, especially if the aromatic ring is activated.[5] Ensure the reaction is carried out under radical conditions (with an initiator) and in a non-polar solvent to minimize this side reaction.
Competing Reactions with Br₂ NBS provides a slow, low concentration of Br₂.[6][7] High concentrations of Br₂ can lead to unwanted side reactions, such as addition to any double bonds if present. Using NBS helps to suppress these competing reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Suzuki-Miyaura coupling step to produce 4'-methyl-[1,1'-biphenyl]-2-carboxamide?

A1: While yields can vary significantly based on the specific conditions, well-optimized Suzuki-Miyaura couplings for the synthesis of substituted biphenyls can achieve yields from moderate to excellent. For similar biphenyl syntheses, yields in the range of 60% to over 90% have been reported.[8]

Q2: What is a typical yield for the benzylic bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxamide?

A2: A reported yield for the benzylic bromination of 4'-methylbiphenyl-2-carboxamide using NBS is around 60.5%.[9] However, optimization of reaction conditions, such as the choice of solvent and initiator, can potentially improve this yield. For instance, using 1,2-dichlorobenzene as a solvent has been shown to lead to yields of up to 92% for similar substrates.[3]

Q3: How can I purify the final product, this compound?

A3: Purification is often achieved through crystallization. After the reaction, the mixture can be cooled, and the precipitated product can be collected by filtration. The crude product can then be washed with a suitable solvent, such as a mixture of methanol and water, to remove impurities.[10] Column chromatography can also be employed for higher purity if needed.

Q4: What are the key safety precautions to take during the benzylic bromination step?

A4: N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Carbon tetrachloride, a common solvent for this reaction, is toxic and carcinogenic and should be handled with extreme care, or preferably replaced with a less hazardous solvent like dichloromethane or methyl acetate. Radical initiators like AIBN and benzoyl peroxide can be explosive under certain conditions and should be handled according to safety guidelines.

Q5: Can I use Br₂ directly for the benzylic bromination instead of NBS?

A5: While it is possible, it is not recommended for this substrate. Direct use of Br₂ can lead to a variety of side reactions, including electrophilic substitution on the aromatic rings and the formation of multiple brominated products, which would result in a lower yield of the desired mono-brominated product.[5][6] NBS is preferred as it provides a low and steady concentration of Br₂, which favors the desired radical substitution at the benzylic position.[6][7]

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield (Representative Data)
Entry Base Yield (%) Reference
1Na₂CO₃98[11]
2K₂CO₃Varies[12][13]
3K₃PO₄Varies[14]
4NaOHIneffective[1]
5KOHVaries[11]
6NaOAcVaries[11]

Note: Yields are highly dependent on the specific substrates, catalyst, and solvent system used. This table provides a general comparison based on literature for similar reactions.

Table 2: Effect of Solvent on Benzylic Bromination Yield of 4'-methylbiphenyl derivatives (Representative Data)
Entry Solvent Initiator Yield (%) Reference
1Methylene ChlorideAIBN70.2[9]
2Methyl AcetateAIBN82.5[10]
3Carbon TetrachlorideDibenzoyl Peroxide~60[9]
41,2-DichlorobenzeneAIBN92[3]

Note: Yields are for the bromination of various 4'-methylbiphenyl derivatives and may differ for 4'-methyl-[1,1'-biphenyl]-2-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of 4'-methyl-[1,1'-biphenyl]-2-carboxamide via Suzuki-Miyaura Coupling (General Procedure)
  • To a reaction flask, add 2-bromobenzamide (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a base, such as sodium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Benzylic Bromination (General Procedure)
  • In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxamide (1.0 eq.) in a suitable solvent (e.g., methyl acetate or 1,2-dichlorobenzene).[3][10]

  • Add N-bromosuccinimide (NBS) (1.05-1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05-0.1 eq.).

  • Heat the mixture to reflux (the temperature will depend on the solvent used).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).[10]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Benzylic Bromination 2-bromobenzamide 2-bromobenzamide product1 4'-methyl-[1,1'-biphenyl]-2-carboxamide 2-bromobenzamide->product1 Pd Catalyst, Base Solvent, Heat 4-methylphenylboronic_acid 4-methylphenylboronic_acid 4-methylphenylboronic_acid->product1 product1_step2 4'-methyl-[1,1'-biphenyl]-2-carboxamide final_product This compound product1_step2->final_product NBS, AIBN Solvent, Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Synthesis step_check Identify Reaction Step start->step_check suzuki Suzuki Coupling step_check->suzuki Step 1 bromination Benzylic Bromination step_check->bromination Step 2 suzuki_troubleshoot Check: - Catalyst Activity - Base Choice - Solvent System - Inert Atmosphere suzuki->suzuki_troubleshoot bromination_troubleshoot Check: - NBS Quality - Radical Initiator - Solvent Choice - Reaction Temperature bromination->bromination_troubleshoot optimize Optimize Conditions suzuki_troubleshoot->optimize bromination_troubleshoot->optimize

Caption: Troubleshooting workflow for low yield issues.

Parameter_Relationships cluster_suzuki Suzuki Coupling cluster_bromination Benzylic Bromination catalyst Catalyst/Ligand yield_s Yield catalyst->yield_s side_reactions_s Side Reactions (e.g., Homocoupling) catalyst->side_reactions_s base Base base->yield_s base->side_reactions_s solvent_s Solvent solvent_s->yield_s atmosphere Atmosphere (Inert) atmosphere->yield_s atmosphere->side_reactions_s minimizes nbs NBS Quality yield_b Yield nbs->yield_b side_reactions_b Side Reactions (e.g., Di-bromination) nbs->side_reactions_b controls initiator Initiator initiator->yield_b solvent_b Solvent solvent_b->yield_b temperature_b Temperature temperature_b->yield_b temperature_b->side_reactions_b

Caption: Key parameter relationships affecting reaction outcomes.

References

Technical Support Center: Selective Amide Activation and Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective amide activation and functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to these challenging but powerful transformations.

I. Troubleshooting Guides

This section addresses common issues encountered during amide activation and functionalization experiments.

Low Yield or No Reaction

Question: I am not observing any product formation, or the yield of my desired functionalized product is very low. What are the potential causes and how can I resolve this?

Answer:

Low or no yield in amide functionalization reactions can stem from several factors, ranging from the inherent stability of the amide bond to suboptimal reaction conditions.[1][2] Amides are significantly less reactive than other carbonyl derivatives like esters or acid chlorides due to the delocalization of the nitrogen lone pair into the carbonyl group.[3] Activation is therefore a critical step.[4]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Amide Activation - Increase Activator Stoichiometry: The activating agent (e.g., triflic anhydride, oxalyl chloride) may be consumed by trace water or other nucleophilic impurities.[4] Try increasing the equivalents of the activator. - Change Activating Agent: Different amides may require different activating agents. For instance, triflic anhydride is a powerful and commonly used activator.[4] For less reactive systems, stronger activators or different catalytic systems might be necessary.[5] - Verify Activator Quality: Ensure the activating agent is not degraded. Use a freshly opened bottle or purify it before use.
Poor Nucleophilicity of the Coupling Partner - Use a Stronger Nucleophile: If the incoming nucleophile is weak, the reaction may not proceed. Consider using a more reactive nucleophile or converting the existing one to a more potent form (e.g., converting an alcohol to an alkoxide). - Increase Nucleophile Concentration: A higher concentration can favor the desired reaction pathway.
Suboptimal Reaction Temperature - Increase Temperature: Many amide activation protocols require elevated temperatures to overcome the activation energy barrier.[6] Incrementally increase the reaction temperature and monitor for product formation. - Low-Temperature for Sensitive Substrates: Conversely, for highly reactive intermediates or thermally sensitive functional groups, lower temperatures may be required to prevent decomposition.[7]
Incorrect Solvent - Solvent Polarity: The choice of solvent can significantly impact reaction rates. Aprotic solvents are generally preferred to avoid quenching of the activating agent and reactive intermediates. Experiment with solvents of varying polarity (e.g., DCM, THF, acetonitrile).
Catalyst Inactivity (for catalyzed reactions) - Check Catalyst Loading: Ensure the correct catalyst loading is used. - Use a Different Catalyst: The chosen catalyst may not be optimal for the specific transformation. Screen a range of catalysts known for amide activation. - Ensure Anhydrous and Inert Conditions: Many catalysts are sensitive to air and moisture. Use proper techniques for handling air-sensitive reagents.
Poor Selectivity

Question: My reaction is producing a mixture of products, and the selectivity for the desired functionalized amide is low. What can I do to improve it?

Answer:

Achieving high selectivity in amide functionalization is a significant challenge due to the possibility of multiple reactive sites in the substrate and the potential for competing reaction pathways.[8]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Competition between N-C and C=O bond functionalization - Choice of Catalyst/Activating Agent: The nature of the catalyst or activating agent can direct the selectivity. Some transition metal catalysts are known to favor C-N bond cleavage, while electrophilic activators often promote reactions at the carbonyl carbon.[7] - Reaction Conditions: Temperature and reaction time can influence selectivity. Lower temperatures may favor the kinetically controlled product.
Reaction at other functional groups - Protecting Groups: If your substrate contains other reactive functional groups (e.g., alcohols, amines), consider using protecting groups to prevent side reactions.[9] - Chemoselective Reagents: Employ reagents known for their chemoselectivity. For example, certain reducing agents will selectively reduce an amide in the presence of an ester.[10]
Over-reaction or multiple functionalizations - Control Stoichiometry: Carefully control the stoichiometry of the reagents, particularly the nucleophile or electrophile being introduced. - Shorter Reaction Times: Monitor the reaction closely and quench it once the desired product is formed to prevent further reactions.
Epimerization or Racemization - Mild Reaction Conditions: Use milder bases and lower reaction temperatures to minimize the risk of epimerization at stereocenters, especially those alpha to the carbonyl group.[11]
Side Reactions

Question: I am observing significant formation of side products in my amide functionalization reaction. What are the common side reactions and how can I minimize them?

Answer:

Side reactions are a common hurdle in amide activation chemistry. The nature of these side products can provide valuable clues about the reaction mechanism and how to optimize it.

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategies
Hydrolysis The activated amide or the final product can be hydrolyzed by trace amounts of water, leading back to the starting carboxylic acid or a hydrolyzed product.[12]- Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Dimerization/Polymerization Highly reactive intermediates can sometimes react with themselves, leading to dimers or polymers.- Slow Addition: Add the activating agent or nucleophile slowly to maintain a low concentration of the reactive intermediate. - Lower Temperature: Running the reaction at a lower temperature can reduce the rate of these bimolecular side reactions.
Elimination For substrates with acidic alpha-protons, elimination can occur, especially in the presence of a strong base.- Use a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base. - Optimize Temperature: Lower temperatures can disfavor elimination pathways.
Rearrangement Certain activated amide intermediates can undergo rearrangements to form more stable species.- Choice of Activating Agent: The nature of the activating agent can influence the stability of the intermediate and its propensity to rearrange.
Reaction with Solvent Some reactive intermediates can react with the solvent, particularly nucleophilic solvents.- Use an Inert Solvent: Choose a solvent that is unreactive under the reaction conditions.

II. Frequently Asked Questions (FAQs)

Q1: Why are amides so unreactive compared to other carbonyl compounds?

A1: The stability and low reactivity of amides stem from the resonance delocalization of the nitrogen atom's lone pair of electrons with the carbonyl group's pi-system. This resonance imparts a partial double bond character to the C-N bond, making it stronger and shorter. It also reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to ketones or esters.[2][3]

Q2: What are the main strategies for activating an amide bond?

A2: The primary strategies for amide activation include:

  • Electrophilic Activation: This involves using electrophilic reagents like triflic anhydride (Tf₂O), oxalyl chloride, or phosgene to activate the amide carbonyl oxygen, making the carbonyl carbon more electrophilic.[4]

  • Transition-Metal Catalysis: Various transition metals can catalyze amide transformations through different mechanisms, such as oxidative addition into the N-C bond or coordination to the carbonyl oxygen.[1]

  • Distortion of the Amide Bond: Forcing the amide bond out of planarity, for example in bridged lactams, disrupts the resonance stabilization and increases its reactivity.[13]

Q3: How do I choose the right activating agent for my reaction?

A3: The choice of activating agent depends on several factors:

  • Substrate Scope: Some activating agents have a broader substrate scope than others.

  • Desired Transformation: The type of functionalization you want to achieve (e.g., reduction, addition of a nucleophile) will influence your choice. For instance, triflic anhydride is often used to generate highly electrophilic intermediates for subsequent nucleophilic attack.[4]

  • Functional Group Tolerance: Consider the other functional groups present in your molecule and choose an activating agent that is compatible with them.

  • Reaction Conditions: The required reaction conditions (temperature, solvent, etc.) for a particular activating agent should also be considered.

Q4: What is the role of a base in many amide activation protocols?

A4: A base, typically a non-nucleophilic one like 2,6-lutidine or diisopropylethylamine (DIPEA), is often used to neutralize the acid that is generated during the activation step. For example, when using triflic anhydride, triflic acid is produced as a byproduct. The base prevents this strong acid from causing unwanted side reactions or decomposing sensitive substrates.[4]

Q5: Can I perform a one-pot amide activation and functionalization?

A5: Yes, one-pot procedures are highly desirable and common in amide functionalization.[7] They typically involve the in-situ generation of the activated amide species followed by the immediate addition of the nucleophile or other coupling partner. This approach avoids the isolation of potentially unstable intermediates.

III. Experimental Protocols

Protocol 1: General Procedure for Triflic Anhydride-Mediated Amide Activation and Nucleophilic Addition

This protocol describes a general method for the activation of a secondary amide with triflic anhydride, followed by the addition of a nucleophile.

Materials:

  • Secondary amide

  • Triflic anhydride (Tf₂O)

  • Non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Nucleophile

  • Standard glassware for anhydrous reactions (oven-dried, cooled under inert gas)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the secondary amide (1.0 equiv) and the non-nucleophilic base (1.2 equiv) in the anhydrous solvent at the desired temperature (often -78 °C to 0 °C), add triflic anhydride (1.1 equiv) dropwise.

  • Stir the reaction mixture at this temperature for the specified time (typically 15-60 minutes) to allow for complete activation.

  • Add the nucleophile (1.2-2.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a general protocol, and the specific conditions (temperature, solvent, stoichiometry) may need to be optimized for each specific substrate and nucleophile.

IV. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Dry Glassware and Reagents dissolve Dissolve Amide and Base in Anhydrous Solvent start->dissolve cool Cool to Reaction Temperature dissolve->cool add_activator Add Activating Agent (e.g., Tf2O) cool->add_activator activation Stir for Activation add_activator->activation add_nucleophile Add Nucleophile activation->add_nucleophile react Stir to Completion add_nucleophile->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End: Isolated Product purify->end

Caption: General experimental workflow for amide activation and functionalization.

Troubleshooting_Flowchart decision decision outcome outcome start Low or No Yield check_activation Is Amide Activation Complete? start->check_activation increase_activator Increase Activator Stoichiometry or Change Activator check_activation->increase_activator No check_nucleophile Is the Nucleophile Sufficiently Reactive? check_activation->check_nucleophile Yes increase_activator->check_activation stronger_nucleophile Use a Stronger Nucleophile or Increase Concentration check_nucleophile->stronger_nucleophile No check_conditions Are Reaction Conditions (Temp, Solvent) Optimal? check_nucleophile->check_conditions Yes stronger_nucleophile->check_nucleophile optimize_conditions Optimize Temperature and Screen Solvents check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->check_conditions

Caption: Troubleshooting flowchart for low-yield amide functionalization reactions.

Activation_Pathways cluster_activation Activation cluster_functionalization Functionalization Pathways Amide Amide Activated_Intermediate Activated Intermediate (e.g., Iminium Ion) Amide->Activated_Intermediate Activator NC_cleavage N-C Bond Functionalization Activated_Intermediate->NC_cleavage Nucleophile CC_formation C-C Bond Formation Activated_Intermediate->CC_formation Nucleophile Reduction Reduction to Amine Activated_Intermediate->Reduction Reducing Agent

References

Technical Support Center: Minimizing Dibromination Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize and control the formation of dibrominated byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination reaction producing a significant amount of dibrominated product?

A1: The formation of dibrominated byproducts, a common issue of over-halogenation, typically occurs when the desired monobrominated product is still reactive enough to undergo a second bromination.[1] Key factors contributing to this include:

  • High Substrate Reactivity: Aromatic rings with strongly activating groups (e.g., -OH, -NH2, -OR) are highly nucleophilic and thus susceptible to multiple halogenations. The initial monobrominated product often remains activated enough for a subsequent reaction.[1][2]

  • Reaction Stoichiometry: Using an excess of the brominating agent increases the probability of multiple substitutions on the aromatic ring.[1]

  • Reaction Conditions: Elevated temperatures can provide the necessary activation energy for the less favorable second bromination, reducing selectivity.[3]

Q2: How does the choice of brominating agent affect selectivity for monobromination?

A2: The choice of reagent is critical for controlling selectivity. While molecular bromine (Br₂) is a powerful and readily available agent, it is often highly reactive and can lead to over-bromination.[4] Milder and more selective alternatives are often preferred:

  • N-Bromosuccinimide (NBS): A solid that is easier to handle than liquid bromine, NBS provides a low, constant concentration of bromine, which is particularly effective for the selective bromination of activated aromatic compounds.[4][5] It is often used for regioselective monobromination.[3][6]

  • Pyridinium Tribromide (Py·Br₃): This stable, solid reagent is a safer alternative to liquid bromine and is effective for the electrophilic bromination of phenols, ketones, and ethers.[4]

  • In-situ Generated Bromine: Generating Br₂ in situ from sources like HBr or KBr with an oxidant (e.g., H₂O₂, Oxone) can minimize the hazards of handling molecular bromine and allow for better control over its concentration.[7]

Q3: What is the impact of reaction temperature on the formation of byproducts?

A3: Higher reaction temperatures generally decrease selectivity by making more molecular collisions effective, including those that lead to the formation of undesired isomers or polybrominated products.[3] Running the reaction at lower temperatures often favors the kinetic product and enhances selectivity for monobromination. Conversely, increasing the temperature can sometimes be used to overcome steric hindrance but may result in a loss of positional selectivity.[3]

Q4: How can I control the bromination of highly activated rings like phenols and anilines?

A4: Phenols and anilines are highly susceptible to polybromination due to the strong activating nature of the -OH and -NH₂ groups.[2] A common strategy is to temporarily reduce the activating influence of these groups by converting them into less activating functionalities. For example, an amino group (-NH₂) can be acetylated to form an amide group (-NHCOCH₃), which is a less powerful activator.[8] This allows for controlled monobromination, after which the protecting group can be removed to restore the original functionality.[2][8]

Q5: Can selectivity be improved by changing the solvent or using a catalyst?

A5: Yes, both solvent and catalyst choice can significantly influence the outcome.

  • Solvents: The solvent can play a key role in reaction selectivity. For example, in the bromination of 1,3-diketones with NBS, the choice of solvent can selectively yield α‐monobrominated or dibrominated products.[9] Dichloromethane has been identified as a good solvent for achieving selective monobromination of acetophenone with NBS.[10]

  • Catalysts: Heterogeneous catalysts, such as zeolites or zinc salts adsorbed on an inert support like silica, can induce high para-selectivity in the bromination of activated aromatic compounds.[3][11] These catalysts can help control the orientation of the substrate and the electrophile, minimizing the formation of ortho- and polybrominated byproducts.[11]

Q6: How does steric hindrance affect the regioselectivity of bromination?

A6: Steric hindrance, the spatial obstruction caused by bulky molecular groups, can significantly influence where bromination occurs.[12] Large or bulky substituents on an aromatic ring can block access to the adjacent ortho positions, making the sterically less hindered para position the preferred site for electrophilic attack.[8] This effect can be leveraged to enhance regioselectivity, especially when designing syntheses for specific isomers. For instance, the bulky amide group formed by protecting an aniline is more selective for the para position partly due to steric shielding of the ortho positions.[8]

Troubleshooting Guide

Problem: Excessive Dibromination Observed in Product Mixture

This workflow provides a systematic approach to diagnosing and resolving issues with over-bromination.

G cluster_0 Troubleshooting Dibromination start High Dibromination Detected check_stoich 1. Verify Stoichiometry (Are you using >1.0 eq. of brominating agent?) start->check_stoich adjust_stoich Action: Use 0.95-1.0 eq. of brominating agent. Consider slow addition. check_stoich->adjust_stoich Yes check_temp 2. Review Reaction Temperature (Is the temperature elevated?) check_stoich->check_temp No end_node Selective Monobromination Achieved adjust_stoich->end_node lower_temp Action: Lower the reaction temperature. (e.g., from RT to 0°C or -78°C) check_temp->lower_temp Yes check_reagent 3. Evaluate Brominating Agent (Using Br₂ on an activated substrate?) check_temp->check_reagent No lower_temp->end_node change_reagent Action: Switch to a milder agent. (e.g., NBS, Pyridinium Tribromide) check_reagent->change_reagent Yes check_substrate 4. Assess Substrate Activity (Is it highly activated, e.g., phenol, aniline?) check_reagent->check_substrate No change_reagent->end_node protect_group Action: Use a protecting group to reduce activation. (e.g., -NH₂ → -NHAc) check_substrate->protect_group Yes check_substrate->end_node No, re-evaluate prior steps protect_group->end_node G cluster_1 Control Strategies for Selective Monobromination reactivity Substrate Reactivity Level high_react High Reactivity (Phenols, Anilines, Activated Heterocycles) reactivity->high_react High mod_react Moderate / Low Reactivity (Alkylbenzenes, Halobenzenes) reactivity->mod_react Moderate/Low strategy_protect Primary Strategy: Attenuate Activating Group high_react->strategy_protect strategy_mild Secondary Strategy: Use Mild Reagents (NBS) high_react->strategy_mild strategy_stoich Primary Strategy: Precise Stoichiometry Control mod_react->strategy_stoich strategy_conditions Secondary Strategy: Optimize Conditions (Low Temp, Catalyst) mod_react->strategy_conditions

References

Technical Support Center: Optimizing Coupling Reactions with 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your coupling reactions in a question-and-answer format.

Problem: Low or No Product Yield

  • Question 1: I am not observing any product formation, and I am recovering my starting materials. What are the likely causes?

    Answer: Complete recovery of starting materials typically points to a failure in the initiation of the catalytic cycle. Key factors to investigate include:

    • Inactive Catalyst: The palladium catalyst may be oxidized or otherwise deactivated. Ensure you are using a fresh, high-quality catalyst and that rigorous inert atmosphere techniques are employed throughout the setup and reaction.

    • Insufficient Temperature: The reaction may not have reached the necessary activation energy. Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential side reactions.

    • Improper Ligand Choice: The phosphine ligand may not be suitable for the specific transformation. For Suzuki-Miyaura reactions, consider bulky electron-rich biaryl phosphine ligands. For Buchwald-Hartwig aminations, ligands like XPhos or RuPhos are often effective.[1]

    • Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to facilitate the catalytic cycle. Consider screening alternative bases.

  • Question 2: My reaction is sluggish and stalls before reaching completion. What can I do to improve the conversion?

    Answer: A stalled reaction can be due to catalyst deactivation or inhibition over time.

    • Catalyst Decomposition: The active catalytic species may be unstable under the reaction conditions. Consider using a more robust palladium precatalyst or increasing the ligand-to-metal ratio to enhance catalyst stability.

    • Product Inhibition: The product formed may be coordinating to the palladium center and inhibiting further catalytic turnover. Diluting the reaction mixture or performing the reaction in a solvent where the product has limited solubility might help.

    • Benzylic Bromide Reactivity: The highly reactive benzylic bromide can participate in unwanted side reactions, consuming the starting material. Using milder reaction conditions (lower temperature, weaker base) may minimize these pathways.

Problem: Formation of Significant Byproducts

  • Question 3: I am observing a significant amount of homocoupled product from my boronic acid/ester in a Suzuki-Miyaura reaction. How can I minimize this?

    Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen.

    • Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

    • Base Selection: Strong bases can sometimes promote homocoupling. Switching to a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may reduce this side reaction.[2]

    • Stoichiometry: Using a slight excess of the boronic acid reagent (e.g., 1.1-1.2 equivalents) can sometimes suppress its homocoupling.

  • Question 4: My primary byproduct is the debrominated starting material (4'-methyl-[1,1'-biphenyl]-2-carboxamide). What is causing this?

    Answer: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling.

    • Source of Hydride: The hydride source can be trace water, the solvent (e.g., alcohols), or the amine coupling partner in Buchwald-Hartwig reactions. Ensure the use of anhydrous solvents and reagents.

    • Reaction Temperature: Higher temperatures can sometimes favor debromination. Try running the reaction at a lower temperature for a longer period.

  • Question 5: I am seeing byproducts resulting from the reaction at the carboxamide nitrogen. How can I prevent this?

    Answer: While the carboxamide is generally less reactive than primary or secondary amines, it can sometimes participate in side reactions, particularly under harsh conditions.

    • Protecting Groups: If feasible, consider protecting the carboxamide nitrogen, though this adds extra steps to the synthesis.

    • Milder Conditions: Employing milder bases and lower reaction temperatures can often disfavor reaction at the less nucleophilic amide.

Frequently Asked Questions (FAQs)

  • Question 1: What type of coupling reaction is most suitable for this compound?

    Answer: The choice of coupling reaction depends on the desired bond to be formed.

    • For C-C bond formation (attaching an aryl or vinyl group at the benzylic position): The Suzuki-Miyaura coupling is a robust choice due to the mild reaction conditions and the commercial availability of a wide range of boronic acids and esters.

    • For C-N bond formation (attaching an amine at the benzylic position): The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds and can be adapted for benzylic substrates.

  • Question 2: How does the benzylic bromide functionality affect the reaction conditions?

    Answer: The benzylic bromide is significantly more reactive than an aryl bromide. This has several implications:

    • Milder Conditions: Reactions can often be carried out at lower temperatures compared to those involving aryl halides.

    • Side Reactions: The high reactivity can lead to a greater propensity for side reactions such as elimination or self-coupling. Careful optimization of the base and temperature is crucial.

    • Catalyst Choice: Some catalyst systems that are effective for aryl halides may be too reactive for benzylic bromides, leading to catalyst decomposition or unwanted side reactions.

  • Question 3: Can the carboxamide group interfere with the coupling reaction?

    Answer: Yes, the carboxamide group can potentially influence the reaction.

    • Coordination to Catalyst: The amide oxygen or nitrogen can coordinate to the palladium center, potentially affecting its catalytic activity.

    • Acidity of N-H: The amide N-H proton is weakly acidic and can be deprotonated by strong bases, which might lead to undesired reactivity. Using milder bases is often recommended.

    • Solubility: The presence of the polar carboxamide group will affect the solubility of the molecule, which should be considered when choosing a solvent system.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction adapted from a high-yield synthesis of Telmisartan, a molecule with a similar core structure.[3] This protocol should be optimized for your specific substrate and coupling partner.

Suzuki-Miyaura Coupling of a Benzimidazole Derivative with a Biphenyl Synthon [3]

ParameterRecommended ConditionNotes
Aryl Halide 2-bromo-1-methyl-benzimidazole1.0 equivalent
Boronic Acid Derivative 1-(4'-(dihydroxyboryl)benzyl)-...1.05 equivalents
Palladium Catalyst PdCl₂(dppf)2 mol %
Base Potassium hydroxide (KOH)3.0 equivalents
Solvent 1:1 Ethanol/Water0.05 M
Temperature 150°C (Microwave)Optimization may be required for conventional heating
Reaction Time 30 minutes (Microwave)Monitor by TLC or LC-MS

Procedure:

  • To a microwave vial, add the aryl halide (0.19 mmol, 1.0 eq.), the boronic acid derivative (0.20 mmol, 1.05 eq.), potassium hydroxide (0.57 mmol, 3.0 eq.), and PdCl₂(dppf) (0.004 mmol, 2 mol %).

  • Add a 1:1 mixture of ethanol and water (4 mL).

  • Seal the vial and heat with stirring in a microwave reactor at 150°C for 30 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite®.

  • Add 10 mL of water to the filtrate and adjust the pH to ~4 with acetic acid to precipitate the product.

  • Collect the precipitate by filtration and dry in a vacuum oven.

Visualizing Reaction Logic and Workflows

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes optimize_conditions Systematically optimize conditions (Base, Solvent, Ligand) check_catalyst->optimize_conditions No check_reagents Are reagents pure and stoichiometry correct? check_temp->check_reagents Yes check_temp->optimize_conditions No check_reagents->optimize_conditions No success Improved Yield check_reagents->success Yes optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R-X (Aryl/Benzylic Bromide) pd_complex R-Pd(II)-X(L_n) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R'-B(OR)₂ (Boronic Acid/Ester) + Base pd_intermediate R-Pd(II)-R'(L_n) transmetal->pd_intermediate red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product R-R' red_elim->product

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

References

stability issues and degradation of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound is a chemical compound often used as a key intermediate in the synthesis of various pharmaceutical agents. It is notably recognized as a process-related impurity in the manufacturing of Telmisartan, an angiotensin II receptor blocker.[1][2] In a research context, it can be used as a reference standard for impurity profiling and in the development of analytical methods.

Q2: What are the main stability concerns associated with this compound?

A2: The primary stability concern for this compound is the reactivity of the bromomethyl group. This group is susceptible to nucleophilic substitution reactions, particularly hydrolysis, which can lead to the formation of degradation products. The compound may also be sensitive to light, high temperatures, and oxidative conditions.

Q3: What are the expected degradation products of this compound?

A3: Based on its chemical structure and in vitro metabolism studies, the main degradation products are formed through the hydrolysis of the bromomethyl group.[1] The primary degradation pathway involves the conversion to 4'-hydroxymethyl-[1,1'-biphenyl]-2-carboxamide, which can be further oxidized to 4'-carboxy-[1,1'-biphenyl]-2-carboxamide.[1]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[3] Many suppliers recommend storage at -20°C in a tightly sealed container to protect it from moisture and light.[3]

Q5: What solvents are suitable for dissolving this compound?

A5: This compound is generally soluble in organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF). When preparing solutions for experiments, it is crucial to use anhydrous solvents to minimize hydrolysis. The stability in aqueous buffers, especially at neutral to alkaline pH, is expected to be limited.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram (e.g., HPLC) 1. Degradation of the compound: The bromomethyl group may have hydrolyzed to the corresponding alcohol or further oxidized to the carboxylic acid. 2. Solvent reactivity: The compound may be reacting with nucleophilic solvents or impurities in the solvent. 3. Contamination: The sample or system may be contaminated.1. Prepare fresh solutions of the compound in a non-nucleophilic, anhydrous solvent (e.g., acetonitrile) immediately before analysis. Store stock solutions at -20°C. 2. Use high-purity, HPLC-grade solvents. Avoid protic solvents like methanol for long-term storage of the compound. 3. Run a blank injection of the solvent to check for system contamination. Ensure proper cleaning of all glassware and equipment.
Loss of compound over time in solution 1. Hydrolysis: The compound is degrading in the presence of water. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic). 3. Photodegradation: Exposure to light can cause degradation.1. Prepare solutions in anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon). 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Inconsistent analytical results 1. Sample instability: The compound is degrading during sample preparation or analysis. 2. Non-homogenous sample: The solid compound is not uniformly mixed. 3. Instrument variability: Fluctuations in the analytical instrument's performance.1. Minimize the time between sample preparation and analysis. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). 2. Ensure the solid material is homogenous before weighing. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.
Poor peak shape in HPLC analysis 1. Inappropriate mobile phase pH: The pH of the mobile phase may be affecting the ionization state of the compound or its degradants. 2. Column overload: The concentration of the injected sample is too high. 3. Column degradation: The stationary phase of the HPLC column is deteriorating.1. Optimize the mobile phase pH. A slightly acidic pH (e.g., 3-5) is often suitable for biphenyl carboxamides. 2. Dilute the sample and reinject. 3. Use a guard column and ensure the mobile phase is compatible with the column chemistry. Replace the column if necessary.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions, based on forced degradation studies of the parent drug, Telmisartan, and general chemical principles.

Stress Condition Reagents and Conditions Expected Degradation Primary Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl at 80°CModerate4'-Hydroxymethyl-[1,1'-biphenyl]-2-carboxamide
Alkaline Hydrolysis 0.1 M NaOH at 80°CSignificant4'-Hydroxymethyl-[1,1'-biphenyl]-2-carboxamide
Oxidative 3-6% H₂O₂ at room temperatureSignificant4'-Carboxy-[1,1'-biphenyl]-2-carboxamide and other oxidized species
Thermal Solid state at 70°CLow to Moderate4'-Hydroxymethyl-[1,1'-biphenyl]-2-carboxamide
Photolytic Exposure to UV light (e.g., 254 nm) or sunlightModerateVarious photolytic products

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Analysis

This protocol is adapted from methods used for the analysis of Telmisartan and its impurities.[4][5]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute with diluent to a final concentration of approximately 100 µg/mL.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute with diluent to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation: Accurately weigh about 10 mg of the solid compound into a glass vial and heat in an oven at 70°C for 48 hours. Cool, dissolve in diluent, and dilute to a final concentration of approximately 100 µg/mL.

  • Photodegradation: Expose a solution of the compound (approximately 100 µg/mL in diluent) to direct sunlight or a photostability chamber for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all samples using the HPLC method described in Protocol 1.

Visualizations

Degradation_Pathway A This compound B 4'-Hydroxymethyl-[1,1'-biphenyl]-2-carboxamide A->B Hydrolysis (H₂O, OH⁻) C 4'-Carboxy-[1,1'-biphenyl]-2-carboxamide B->C Oxidation ([O]) Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 80°C) prep->acid base Alkaline Hydrolysis (0.1 M NaOH, 80°C) prep->base oxide Oxidation (3% H₂O₂, RT) prep->oxide thermal Thermal (Solid, 70°C) prep->thermal photo Photolytic (UV/Sunlight) prep->photo hplc HPLC Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data Troubleshooting_Tree start Inconsistent Results or Extra Peaks? q1 Is the solution freshly prepared in anhydrous solvent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the HPLC system performing correctly (system suitability pass)? a1_yes->q2 res1 Prepare fresh solution in anhydrous ACN. Store stock at -20°C. a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you protecting the sample from light? a2_yes->q3 res2 Troubleshoot HPLC system (check pump, detector, column). a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Issue likely resolved. If not, consider other contaminants. a3_yes->end res3 Use amber vials or protect from light. a3_no->res3

References

Technical Support Center: PARP Inhibitor Synthesis Scalability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of PARP inhibitor synthesis in a question-and-answer format.

1. Low Reaction Yield Upon Scale-Up

Q: My reaction yield has significantly dropped after increasing the scale of the synthesis. What are the potential causes and how can I troubleshoot this?

A: A decrease in yield during scale-up is a common challenge in organic synthesis.[1] Several factors can contribute to this issue. A systematic approach is necessary to identify and resolve the root cause.

Potential Causes and Solutions:

  • Inefficient Mixing and Mass Transfer: In larger reaction vessels, achieving homogenous mixing can be difficult, leading to localized concentration gradients and temperature differences.[2] This can result in increased side product formation and incomplete reactions.

    • Troubleshooting:

      • Evaluate the geometry of the reactor and the type of stirrer.

      • Increase the stirring speed, but be mindful of potential mechanical stress on the molecules.

      • Consider using overhead stirring for larger volumes.

  • Heat Transfer Issues: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in larger reactors due to a lower surface-area-to-volume ratio.[3][4] Poor heat dissipation can lead to side reactions or product degradation.

    • Troubleshooting:

      • Monitor the internal reaction temperature closely.

      • Employ a more efficient cooling/heating system.

      • Consider a slower, controlled addition of reagents for highly exothermic reactions.

  • Changes in Reagent and Solvent Quality: The grade and purity of reagents and solvents can vary between batches, especially when purchased in larger quantities.

    • Troubleshooting:

      • Ensure the quality of all starting materials is consistent with the small-scale synthesis.

      • Perform quality control checks on new batches of reagents and solvents.

  • Extended Reaction Times: Heating and cooling cycles are significantly longer in large-scale reactors, which can affect product stability and side product formation.[5]

    • Troubleshooting:

      • Re-optimize the reaction time for the larger scale by monitoring the reaction progress using techniques like TLC, GC-MS, or HPLC.

2. Formation of Unexpected Side Products

Q: I am observing significant amounts of new, unexpected side products in my scaled-up reaction. How can I identify and minimize them?

A: The appearance of new impurities upon scale-up often points to issues with reaction conditions that were not apparent at the laboratory scale.[6]

Troubleshooting Workflow for Unexpected Side Products:

Side_Product_Troubleshooting start Unexpected Side Products Observed identify Identify Side Products (LC-MS, NMR) start->identify analyze Analyze Reaction Conditions identify->analyze temp Temperature Gradients? analyze->temp mixing Inefficient Mixing? temp->mixing No optimize_temp Optimize Temperature Control temp->optimize_temp Yes reagent Reagent Addition Rate? mixing->reagent No optimize_mixing Improve Agitation mixing->optimize_mixing Yes optimize_reagent Control Reagent Addition reagent->optimize_reagent Yes re_run Re-run Optimized Reaction reagent->re_run No optimize_temp->re_run optimize_mixing->re_run optimize_reagent->re_run

Minimization Strategies:

Side Reaction TypePotential CauseMitigation Strategy
Over-reaction/Degradation Reaction time too long, temperature too high.[1]Monitor the reaction closely and quench it once the starting material is consumed. Reduce the reaction temperature.
Isomerization Acidic or basic conditions, high temperature.[1]Adjust the pH of the reaction mixture. Run the reaction at a lower temperature.
Polymerization High concentration of reactive monomers.[1]Slowly add the reactive monomer to the reaction mixture. Use a lower concentration.
Reaction with Solvent Reactive solvent (e.g., protic solvents in Grignard reactions).[1]Choose an inert solvent.

3. Purification Challenges at Scale

Q: My usual purification method (e.g., column chromatography) is not practical or efficient for the larger quantity of product. What are my options?

A: Scaling up purification requires a shift in methodology from techniques that are suitable for small quantities to those that can handle kilograms of material.[5]

Alternative Purification Strategies:

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Protocol:

      • Perform a solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Dissolve the crude product in the minimum amount of the hot solvent.

      • Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Recrystallization: If the initial purity is already reasonably high, recrystallization can be an effective way to remove minor impurities. The protocol is similar to crystallization.

  • Slurrying: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

  • Preparative HPLC: While still a form of chromatography, preparative HPLC can handle larger quantities of material than standard flash chromatography. However, it can be expensive and generate significant solvent waste.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a synthesis route for large-scale production of a PARP inhibitor?

A1: When moving from medicinal chemistry routes to process chemistry for large-scale synthesis, several factors become critical:[2]

  • Cost of Goods (CoG): The price of starting materials, reagents, and solvents has a significant impact on the overall cost.

  • Safety: Avoid hazardous reagents and reactions with significant thermal hazards whenever possible.[6][7] For instance, the use of hydrazine hydrate in some Olaparib synthesis routes is a concern due to its carcinogenicity and explosive nature.[7][8][9]

  • Efficiency and "Greenness": Aim for a convergent synthesis with a high overall yield and a low process mass intensity (PMI).[8] Consider atom economy and minimize the use of protecting groups.

  • Robustness and Reproducibility: The chosen route should be reliable and consistently produce the desired product in high purity.[6]

  • Scalability of Unit Operations: Ensure that all steps, including reactions, work-ups, and purifications, are amenable to large-scale equipment.[4]

Q2: How can I ensure the correct polymorphic form of the final PARP inhibitor API is obtained during scale-up?

A2: Polymorphism is a critical consideration in pharmaceutical manufacturing as different crystal forms can have different physical properties, including solubility and bioavailability. For example, Olaparib has multiple polymorphic forms (Form A, Form L, Form H).[10]

  • Control of Crystallization Conditions: The final crystallization step must be carefully controlled. Key parameters include:

    • Solvent system

    • Cooling rate

    • Agitation speed

    • Seeding with the desired polymorph

  • Characterization: The resulting solid should be thoroughly characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm the desired polymorphic form.

Q3: What are some of the key scale-up challenges that have been reported for specific PARP inhibitors?

A3:

PARP InhibitorReported Scale-Up Challenges
Olaparib Thermal hazards in a Leimgruber-Batcho indole synthesis, low-yielding side-chain installation, non-robust Suzuki coupling, and hydrogen cyanide generation during a reductive amination.[6][7][10] The use of hydrazine hydrate is also a significant safety concern.[7][8][9]
Rucaparib A concise total synthesis has been developed to improve efficiency, achieving a 54% overall yield in three separation operations.[11]
Niraparib The original synthesis involved an eight-step process. Newer, more efficient routes have been developed to reduce the number of steps and avoid harsh reagents like aluminum trichloride.[12][13] A key step in some routes is a copper-catalyzed N-arylation of an indazole derivative.[14][15]

Signaling Pathway and Experimental Workflows

PARP-Mediated DNA Repair Pathway

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[16][17] When a PARP inhibitor is present, PARP1 can become trapped on the DNA at the site of the break.[18][19] During DNA replication, this trapped PARP-DNA complex leads to the collapse of the replication fork and the formation of a double-strand break (DSB).[18] In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway.[20] However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.[17][21]

PARP_Pathway cluster_SSB Single-Strand Break Repair (BER) cluster_Inhibition PARP Inhibition cluster_DSB Double-Strand Break Repair SSB DNA Single-Strand Break PARP1 PARP1 Activation SSB->PARP1 PAR_synthesis Poly(ADP)-ribose Synthesis PARP1->PAR_synthesis PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping Repair_recruitment Recruitment of Repair Proteins PAR_synthesis->Repair_recruitment SSB_repair SSB Repaired Repair_recruitment->SSB_repair PARPi PARP Inhibitor PARPi->PARP_trapping Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DSB DNA Double-Strand Break Replication_fork_collapse->DSB HR_proficient Homologous Recombination (HR) Proficient Cell DSB->HR_proficient HR_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient Cell_survival Cell Survival HR_proficient->Cell_survival Cell_death Cell Death (Synthetic Lethality) HR_deficient->Cell_death

General Experimental Workflow for PARP Inhibitor Synthesis Scale-Up

The process of scaling up the synthesis of a PARP inhibitor from the laboratory to a pilot plant or manufacturing facility involves several key stages.

Scale_Up_Workflow route_scouting Route Scouting & Process Development lab_scale Laboratory Scale Synthesis (grams) route_scouting->lab_scale kilo_lab Kilo Lab / Pilot Plant Scale-Up (kilograms) lab_scale->kilo_lab process_validation Process Validation & Optimization kilo_lab->process_validation manufacturing Full-Scale Manufacturing process_validation->manufacturing

References

Technical Support Center: Overcoming PARP Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on overcoming resistance to PARP inhibitors (PARPis) in cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to PARP inhibitors?

A1: Acquired resistance to PARP inhibitors is a significant clinical challenge. The primary mechanisms include:

  • Restoration of Homologous Recombination (HR) Proficiency: This is one of the most common mechanisms. It can occur through secondary or "reversion" mutations in BRCA1/2 genes that restore their function, or through the loss of function of proteins that inhibit HR, such as 53BP1, RIF1, and the Shieldin complex.[1][2]

  • Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene can prevent the inhibitor from binding or can reduce the "trapping" of PARP1 on DNA, which is a key part of its cytotoxic effect.[3][4] Decreased expression of PARP1 also leads to resistance as the drug target is lost.

  • Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, a key event that leads to cell death in HR-deficient cells treated with PARPis.[1][5] This can be mediated by the loss of nucleases like MRE11 or through epigenetic modifications.[5][6]

  • Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the PARP inhibitor, thereby diminishing its efficacy.[5][7]

  • Metabolic Reprogramming: Alterations in cellular metabolism, including changes in glycolysis, oxidative phosphorylation, and NAD+ metabolism, can contribute to PARPi resistance.[8][9]

  • Epigenetic Alterations: Changes in DNA methylation and histone modification can alter the expression of genes involved in DNA repair pathways, leading to resistance.[10][11]

Q2: My PARPi-resistant cell line shows cross-resistance to other PARP inhibitors. Is this expected?

A2: Yes, cross-resistance to different PARP inhibitors is often observed.[12] This is particularly common if the resistance mechanism involves the restoration of homologous recombination, as this would confer resistance to the entire class of drugs that rely on this synthetic lethal interaction. Similarly, upregulation of drug efflux pumps can lead to broad resistance against multiple PARP inhibitors.

Q3: What are the most promising combination strategies to overcome PARP inhibitor resistance?

A3: Several combination strategies are being investigated in clinical trials to overcome PARPi resistance:[13][14][15][16]

  • Chemotherapy: Combining PARP inhibitors with platinum-based chemotherapy can overwhelm the DNA repair capacity of cancer cells.[13]

  • Immune Checkpoint Inhibitors: PARP inhibitors can increase genomic instability, which may enhance the immunogenicity of tumors, making them more susceptible to immune checkpoint blockade.[16]

  • Inhibitors of DNA Damage Response (DDR) Pathways: Combining PARP inhibitors with inhibitors of ATR, CHK1, or WEE1 can prevent cells from arresting the cell cycle to repair DNA damage, leading to mitotic catastrophe.[7][13][17][18]

  • Anti-angiogenic Agents: Agents like bevacizumab and cediranib can induce hypoxia, which may create a "BRCAness" phenotype, rendering tumors more sensitive to PARP inhibitors.[13]

  • PI3K/AKT/mTOR Pathway Inhibitors: Targeting this pathway can downregulate the expression of proteins involved in homologous recombination, potentially re-sensitizing resistant cells to PARP inhibitors.[15]

Troubleshooting Guides

Problem 1: Difficulty Generating a PARP Inhibitor-Resistant Cell Line
Possible Cause Troubleshooting Step
Insufficient Drug Concentration or Exposure Time Gradually increase the concentration of the PARP inhibitor over a prolonged period (several months) to allow for the selection of resistant clones.[19][20][21] Start with a concentration around the IC50 of the parental cell line and incrementally increase it as the cells adapt.
Cell Line Heterogeneity Perform single-cell cloning of the parental cell line to ensure a homogenous starting population. This can help in isolating clones with a higher propensity to develop resistance.
Incorrect Culture Conditions Ensure optimal and consistent cell culture conditions (e.g., media, serum, CO2 levels) as fluctuations can affect cell viability and the development of resistance.
Mycoplasma Contamination Regularly test cell lines for mycoplasma contamination, as it can alter cellular responses to drugs.
Problem 2: Inconsistent or No RAD51 Foci Formation in HR-Proficient Cells
Possible Cause Troubleshooting Step
Suboptimal DNA Damage Induction Ensure the dose and duration of the DNA damaging agent (e.g., ionizing radiation, mitomycin C) are sufficient to induce double-strand breaks. Titrate the damaging agent to find the optimal condition for your cell line.
Timing of Fixation The kinetics of RAD51 foci formation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 6, 8 hours post-damage) to determine the peak time for RAD51 foci formation.[22]
Antibody Issues Use a validated anti-RAD51 antibody at the recommended dilution. Run positive and negative controls to ensure antibody specificity.
Imaging and Analysis Parameters Use a high-magnification objective (e.g., 63x or 100x) for imaging. Optimize image acquisition settings (e.g., exposure time, laser power) to minimize background and maximize signal. Use a consistent threshold for foci counting across all samples.
Problem 3: High Variability in DNA Fiber Assay Results
Possible Cause Troubleshooting Step
Inconsistent DNA Spreading The angle and speed of spreading the cell lysate on the slide are critical. Practice the spreading technique to achieve consistent, long DNA fibers.[23][24] Tilting the slide at approximately 25-45 degrees is often recommended.[23][24]
Poor Incorporation of Nucleoside Analogs Ensure that the concentrations and incubation times for CldU and IdU are optimized for your cell line. Confirm the incorporation of the analogs, potentially through another method like flow cytometry.[25]
Harsh Lysis Conditions The lysis buffer should be added gently to the side of the slide to allow for gradual spreading of the DNA.[24] Avoid harsh pipetting that can shear the DNA fibers.
Issues with Antibody Staining Use high-quality antibodies for CldU and IdU. Ensure proper fixation and denaturation steps to allow antibody access to the incorporated analogs.
Clumped DNA Fibers If fibers are not well-separated, consider diluting the labeled cells with unlabeled cells before lysis and spreading.[26]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating combination therapies to overcome PARP inhibitor resistance.

Table 1: PARP Inhibitor and Anti-Angiogenic Combination Therapies

Trial Name (NCT)Cancer TypeTreatment ArmsMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Reference
AVANOVA2 (NCT02354131) Platinum-Sensitive Recurrent Ovarian CancerNiraparib + Bevacizumab12.5 monthsNot Reported[3][15]
Niraparib5.5 months[3][15]
OVARIO (NCT03326193) Advanced Ovarian Cancer (Maintenance)Niraparib + BevacizumabNot Reached (75% PFS at 12 months)Not Applicable[5][8]
NRG-GY004 (NCT02422890) Platinum-Sensitive Ovarian CancerCediranib + Olaparib10.4 monthsNot Reported
Olaparib8.2 months
Chemotherapy10.3 months
ICON9 (NCT03278717) Platinum-Sensitive Relapsed Ovarian CancerOlaparib + Cediranib13.9 monthsNot Reported[27]
Olaparib11.0 months[27]
CONCERTO (Phase IIb) Platinum-Resistant Ovarian Cancer (non-gBRCAm)Cediranib + Olaparib5.1 months15.3%[28]
NRG-GY005 (NCT02502266) Platinum-Resistant Ovarian CancerCediranib + Olaparib5.2 months24.7%[29]
Cediranib4.0 months13.1%[29]
Standard of Care3.4 months8.6%[29]

Table 2: PARP Inhibitor and Immune Checkpoint Inhibitor Combination Therapies

Trial Name (NCT)Cancer TypeTreatment ArmsMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Reference
KEYLYNK-010 (NCT03834519) Metastatic Castration-Resistant Prostate Cancer (mCRPC)Pembrolizumab + Olaparib4.4 months16.8%[12][30][31]
Next-Gen Hormonal Agent4.2 months5.9%[12][30][31]
KEYLYNK-007 (Phase II) Advanced Solid Tumors (BRCA1/2 mutated)Pembrolizumab + OlaparibNot ReportedComplete Response in 11 patients[32]
Phase III Trial Advanced BRCA-wildtype Ovarian CancerPembrolizumab + Olaparib (+/- Bevacizumab)23.9 months (CPS ≥10)Not Reported[2]
Chemotherapy15.2 months (CPS ≥10)[2]

Table 3: PARP Inhibitor and Androgen Receptor Pathway Inhibitor Combination Therapy

Trial Name (NCT)Cancer TypeTreatment ArmsMedian Radiographic PFS (rPFS)Median Overall Survival (OS)Reference
TALAPRO-2 (NCT03395197) mCRPC (All-comers)Talazoparib + Enzalutamide33.1 months45.8 months[1][6][14][33][34]
Placebo + Enzalutamide19.5 months37.0 months[1][6][14][33][34]

Table 4: PARP Inhibitor and DDR Pathway Inhibitor Combination Therapies

Trial Name (NCT)Inhibitor TypeCombinationPhaseStatusKey FindingsReference
EFFORT (Phase II) WEE1 InhibitorAdavosertib + OlaparibIIRecruitingORR: 29%, Median PFS: 6.8 months in PARPi-resistant ovarian cancer[7]
Multiple Trials ATR/CHK1 InhibitorsVarious + PARPiI/IIOngoingCombinations are synergistic in preclinical models and early trials show tolerability.[17][18]

Experimental Protocols

Protocol 1: Generation of PARP Inhibitor-Resistant Cell Lines

This protocol describes a general method for generating PARPi-resistant cancer cell lines through continuous exposure to increasing concentrations of a PARP inhibitor.

Materials:

  • Parental cancer cell line of interest

  • PARP inhibitor (e.g., Olaparib, Rucaparib)

  • Complete cell culture medium

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the IC50 of the parental cell line: Culture the parental cells in a 96-well plate and treat with a range of PARPi concentrations for 72-96 hours. Determine the IC50 value using a cell viability assay.

  • Initial continuous exposure: Culture the parental cells in their complete medium containing the PARPi at a concentration equal to the IC50.

  • Monitor cell viability and growth: Monitor the cells daily. Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh PARPi-containing medium every 2-3 days.

  • Gradual dose escalation: Once the cells have adapted and are growing steadily in the initial PARPi concentration, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold.

  • Repeat dose escalation: Continue this process of adaptation and dose escalation for several months. The final concentration should be significantly higher than the initial IC50 (e.g., 10 to 100-fold).

  • Characterize the resistant cell line: Once a resistant population is established, confirm the shift in IC50 compared to the parental cell line. The resistant cells can then be used for downstream mechanistic studies.[19][20][21]

Protocol 2: Assessing PARP1 Trapping Efficiency

This protocol outlines a method to quantify the amount of PARP1 trapped on chromatin following treatment with a PARP inhibitor.

Materials:

  • Cells of interest

  • PARP inhibitor

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Cell fractionation buffer kit

  • Protein lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-PARP1, anti-Histone H3 (as a chromatin marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell treatment: Seed cells and allow them to adhere overnight. Treat the cells with the PARP inhibitor at the desired concentration for a specified time (e.g., 1-4 hours). In a positive control well, treat with a DNA damaging agent like MMS to induce PARP1 recruitment to DNA.

  • Cell fractionation: Harvest the cells and perform cellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions, following the instructions of a commercial kit or a standard laboratory protocol.

  • Protein extraction from chromatin fraction: Resuspend the chromatin pellet in a protein lysis buffer containing protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of the chromatin lysates using a BCA assay.

  • Western blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against PARP1 and Histone H3.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data analysis: Quantify the band intensities for PARP1 and Histone H3. Normalize the PARP1 signal to the Histone H3 signal for each sample. An increase in the normalized PARP1 signal in the PARPi-treated samples compared to the untreated control indicates PARP1 trapping.[9][11][13][35]

Visualizations

PARPi_Resistance_Mechanisms Mechanisms of PARP Inhibitor Resistance cluster_HR_Restoration Restoration of Homologous Recombination cluster_Target_Alteration Target Alteration cluster_Other_Mechanisms Other Mechanisms BRCA_reversion BRCA1/2 Reversion Mutations PARPi_Resistance PARP Inhibitor Resistance BRCA_reversion->PARPi_Resistance Loss_of_NHEJ_factors Loss of 53BP1/RIF1/Shieldin Loss_of_NHEJ_factors->PARPi_Resistance PARP1_mutation PARP1 Mutations PARP1_mutation->PARPi_Resistance PARP1_downregulation Decreased PARP1 Expression PARP1_downregulation->PARPi_Resistance Fork_stabilization Replication Fork Stabilization Fork_stabilization->PARPi_Resistance Drug_efflux Increased Drug Efflux Drug_efflux->PARPi_Resistance Metabolic_reprogramming Metabolic Reprogramming Metabolic_reprogramming->PARPi_Resistance Epigenetic_changes Epigenetic Alterations Epigenetic_changes->PARPi_Resistance Overcoming_PARPi_Resistance Strategies to Overcome PARP Inhibitor Resistance cluster_Combination_Therapies Combination Therapies PARPi_Resistant_Tumor PARPi-Resistant Tumor Chemotherapy Chemotherapy PARPi_Resistant_Tumor->Chemotherapy Synergistic DNA Damage Immune_Checkpoint_Inhibitors Immune Checkpoint Inhibitors PARPi_Resistant_Tumor->Immune_Checkpoint_Inhibitors Increase Tumor Immunogenicity DDR_Inhibitors ATR/CHK1/WEE1 Inhibitors PARPi_Resistant_Tumor->DDR_Inhibitors Induce Mitotic Catastrophe Anti_Angiogenics Anti-Angiogenic Agents PARPi_Resistant_Tumor->Anti_Angiogenics Induce 'BRCAness' PI3K_Inhibitors PI3K/AKT/mTOR Inhibitors PARPi_Resistant_Tumor->PI3K_Inhibitors Downregulate HR Resensitization Re-sensitization to PARPi Chemotherapy->Resensitization Immune_Checkpoint_Inhibitors->Resensitization DDR_Inhibitors->Resensitization Anti_Angiogenics->Resensitization PI3K_Inhibitors->Resensitization Experimental_Workflow_Resistance_Characterization Workflow for Characterizing PARPi Resistance start Start with Parental Sensitive Cell Line generate_resistant_line Generate Resistant Cell Line (Continuous PARPi Exposure) start->generate_resistant_line confirm_resistance Confirm Resistance (IC50 Shift) generate_resistant_line->confirm_resistance mechanistic_studies Mechanistic Studies confirm_resistance->mechanistic_studies hr_assay HR Functional Assay (e.g., RAD51 foci) mechanistic_studies->hr_assay fork_stability_assay Replication Fork Stability (DNA Fiber Assay) mechanistic_studies->fork_stability_assay parp_trapping_assay PARP Trapping Assay mechanistic_studies->parp_trapping_assay sequencing Genomic/Transcriptomic Sequencing mechanistic_studies->sequencing end Identify Resistance Mechanism hr_assay->end fork_stability_assay->end parp_trapping_assay->end sequencing->end

References

Technical Support Center: Safe Handling and Storage of Bromomethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on the safe handling and storage of bromomethyl compounds, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with bromomethyl compounds?

A1: Bromomethyl compounds are potent alkylating agents and are classified as hazardous materials.[1] The primary hazards include:

  • Corrosivity: They can cause severe burns to the skin, eyes, and respiratory tract.[1][2]

  • Lachrymatory Effects: Many are lachrymators, meaning they induce tearing.[1]

  • Toxicity: Exposure through inhalation, skin contact, or ingestion can be harmful.[3][4] Acute poisoning can lead to lung irritation, pulmonary edema, and convulsions.[5]

  • Mutagenicity: Some evidence suggests that certain bromomethyl derivatives may have mutagenic properties due to their ability to crosslink DNA.[1]

  • Neurotoxicity: Chronic exposure to some bromomethyl compounds, like methyl bromide, can affect the central nervous system, causing symptoms such as muscle weakness, incoordination, and behavioral changes.[5]

Q2: What are the essential personal protective equipment (PPE) requirements for handling bromomethyl compounds?

A2: A comprehensive PPE strategy is crucial to minimize exposure.[3] The following are required:

  • Eye and Face Protection: Chemical safety goggles or a face shield should be worn.[6][7]

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.[6][8] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]

  • Skin and Body Protection: A lab coat and appropriate protective clothing are necessary.[6][7] In some cases, a full protective suit may be required.[2]

  • Respiratory Protection: All handling of bromomethyl compounds should be done in a well-ventilated chemical fume hood.[1][6] If exposure limits are likely to be exceeded, a full-face respirator may be necessary.[7] For methyl bromide, NIOSH recommends the "most protective" respirators be worn at any detectable concentration.

Q3: What are the proper storage conditions for bromomethyl compounds?

A3: Proper storage is critical to maintain the stability and integrity of bromomethyl compounds. General guidelines include:

  • Store in a cool, dry, and dark environment in tightly sealed containers.[2][9]

  • Store in a well-ventilated area, preferably in a designated flammable liquid storage area for flammable compounds.[5][10]

  • Avoid storing in pits, depressions, or basements where vapors may accumulate.[5][10]

  • Protect from moisture, as the bromomethyl group is susceptible to hydrolysis.[9] Storage under an inert atmosphere (e.g., argon or nitrogen) is often recommended.[9][11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][12]

  • For solutions, storage at low temperatures (-20°C or -80°C) may be required for long-term stability.[13]

Q4: How should I dispose of waste containing bromomethyl compounds?

A4: All waste materials contaminated with bromomethyl compounds must be treated as hazardous waste.[1][5]

  • This includes empty containers, absorbent materials from spills, and contaminated PPE.[1]

  • Do not dispose of these materials in standard laboratory trash or down the drain.[1]

  • Waste should be collected in suitable, closed, and labeled containers for disposal.[8]

  • Disposal practices must comply with all local, regional, and national regulations.[6] One common method is to dissolve the waste material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Q5: What should I do in case of a small spill of a bromomethyl compound?

A5: For a minor spill contained within a chemical fume hood:

  • Alert personnel in the immediate vicinity.[1]

  • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1][6]

  • Carefully collect the absorbed material into a sealed and labeled hazardous waste container.[1][6]

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[1][6]

For larger spills, evacuate the area, prevent entry, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1]

Q6: What are the first aid procedures for exposure to bromomethyl compounds?

A6: Immediate action is critical in case of exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove any contaminated clothing.[15] Flush the skin with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation occurs.[7]

  • Inhalation: Move the victim to fresh air immediately.[4][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.[8]

Troubleshooting Guides

Guide 1: Low or No Yield in Alkylation Reactions

This guide addresses common causes of low or no product yield in alkylation reactions using bromomethyl compounds.

Potential Cause Troubleshooting Steps Experimental Protocol Example: N-Alkylation of an Amine
Poor Reagent Quality Use a fresh or properly stored bromomethyl compound. They can degrade upon exposure to moisture and light.[9] Ensure all solvents are anhydrous and reagents are of high purity.1. Preparation: Dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Weak Nucleophile The nucleophilicity of your substrate is crucial. For instance, in the case of enolates, incomplete deprotonation of the starting carbonyl compound leads to a low concentration of the active nucleophile.[10] Consider using a stronger base to generate the nucleophile in situ.2. Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).
Inappropriate Reaction Conditions Optimize reaction parameters such as temperature, time, and solvent. Benzylic bromides are often highly reactive and may require lower temperatures.[9] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9]3. Addition of Alkylating Agent: Cool the mixture in an ice bath (0°C). Slowly add the bromomethyl compound (1.05 eq) dropwise to the stirred solution.
Steric Hindrance Significant steric bulk around the nucleophilic center can impede its approach to the electrophilic carbon of the bromomethyl compound.[10] If the nucleophile is sterically hindered, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.4. Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the consumption of the starting material by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be applied.
Competing Elimination (E2) Reaction The E2 elimination reaction can compete with the desired SN2 substitution, especially with sterically hindered bases or at higher temperatures.[10] To favor substitution, use a less sterically hindered base and run the reaction at a lower temperature.[10]5. Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Product Lost During Workup The product may be more polar or water-soluble than expected. Check all aqueous layers by TLC before discarding them.[9] If the product is a salt (e.g., a hydrobromide), it will likely have high water solubility.[9]6. Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated amine.
Guide 2: Formation of Impurities and Side Products

This guide provides strategies to minimize the formation of common impurities and side products.

Observed Issue Potential Cause Recommended Solution
Presence of Hydroxymethyl Byproduct The bromomethyl group has been hydrolyzed by water present in the reaction mixture.[9]Ensure all reagents and solvents are strictly anhydrous.[9] Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
Formation of Oligomers or Polymers The product of the reaction is still nucleophilic and reacts with the starting bromomethyl compound, or the bromomethyl compound self-reacts if it contains a nucleophilic group.[9]Use dilute reaction conditions to minimize intermolecular side reactions.[9] Add the bromomethyl compound slowly to the reaction mixture to maintain a low concentration.
Multiple Alkylation Products If the nucleophile has multiple reactive sites, or if the product can be further alkylated, a mixture of products may be obtained.Use a protecting group strategy to block other reactive sites on the nucleophile. Use a precise stoichiometry of the bromomethyl compound (e.g., 1.0 equivalent or slightly less) to reduce over-alkylation.
Solvent-Related Byproducts Nucleophilic solvents (e.g., methanol, ethanol) can react with the electrophilic bromomethyl group.[9]Use non-nucleophilic, aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF).

Quantitative Data

Table 1: Permissible Exposure Limits (PELs) for Selected Bromomethyl Compounds
Compound CAS No. OSHA PEL NIOSH REL ACGIH TLV®
Methyl Bromide (Bromomethane) 74-83-920 ppm (Ceiling) [skin]Lowest feasible concentration1 ppm (8-hour TWA) [skin][1]
Bromoform (Tribromomethane) 75-25-20.5 ppm (5 mg/m³) (8-hour TWA) [skin]0.5 ppm (5 mg/m³) (10-hour TWA)Not Available

Note: Occupational exposure limits have not been established for many bromomethyl compounds.[14] In the absence of specific data, these compounds should be handled with utmost caution, assuming high toxicity.

Table 2: Factors Influencing the Stability and Reactivity of Bromomethyl Compounds
Factor Effect on Stability/Reactivity Explanation
Moisture Decreases stabilityThe bromomethyl group is susceptible to hydrolysis, which can convert it to a hydroxymethyl group, reducing its effectiveness as an alkylating agent.[9]
Light Decreases stabilityExposure to light, particularly UV light, can promote the degradation of some bromomethyl compounds.[9]
Elevated Temperatures Decreases stabilityHigher temperatures accelerate the rate of chemical degradation.[9] Bromomethylating reactions, however, may require elevated temperatures (60°C or higher) to proceed.[11]
Oxygen Decreases stabilityThe presence of oxygen can lead to oxidative degradation.[9]
Incompatible Materials Decreases stabilityContact with strong oxidizing agents and strong bases should be avoided.[9]
Steric Hindrance Decreases reactivityBulky groups near the bromomethyl group can sterically hinder the approach of a nucleophile, slowing down SN2 reactions.[10]
Nucleophile Strength Increases reactivityA stronger, less sterically hindered nucleophile will favor the SN2 reaction.[10]
Solvent Affects reactivityAprotic solvents can increase the reactivity of the nucleophile, leading to faster reaction rates compared to protic solvents.[16]

Visualizations

Bromomethyl Compound Spill Response Workflow

Spill_Response_Workflow Bromomethyl Compound Spill Response Workflow start Spill Occurs assess_spill Assess Spill Size and Location start->assess_spill is_minor Minor Spill? (Inside Fume Hood) assess_spill->is_minor minor_spill_actions 1. Alert nearby personnel 2. Wear full PPE 3. Contain spill with inert absorbent is_minor->minor_spill_actions Yes major_spill_actions 1. Evacuate immediate area 2. Alert others and prevent entry 3. Remove ignition sources is_minor->major_spill_actions No (Major Spill) collect_waste Collect absorbed material into a sealed, labeled hazardous waste container minor_spill_actions->collect_waste decontaminate_minor Decontaminate spill area with solvent, then soap & water collect_waste->decontaminate_minor end End of Response decontaminate_minor->end contact_ehs Contact Institutional EHS or Emergency Response major_spill_actions->contact_ehs contact_ehs->end

Caption: Workflow for responding to a bromomethyl compound spill.

References

challenges in biosynthetic reactions involving ambimodal transition states

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ambimodal Transition States in Biosynthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on biosynthetic reactions that proceed through ambimodal transition states.

Frequently Asked Questions (FAQs)

Q1: What is an ambimodal transition state?

A1: An ambimodal transition state is a single transition state on a potential energy surface that can lead to the formation of two or more distinct products.[1][2][3][4][5][6][7] Unlike conventional reactions where each product has its own unique transition state with a specific energy barrier, ambimodal transition states involve a bifurcation of the reaction pathway after the transition state is passed.[1][2][3][8][9][10] This phenomenon is often referred to as a post-transition state bifurcation (PTSB).[1][2][3]

Q2: Why is it challenging to predict the product selectivity in reactions with ambimodal transition states?

A2: Predicting product selectivity is a major challenge because traditional transition state theory (TST) is not sufficient to explain the outcomes of these reactions.[1][2][3] TST assumes that the product distribution is determined by the relative energies of the transition states. In the case of an ambimodal transition state, there is only one transition state leading to multiple products, so the selectivity is determined by the dynamics of the reaction trajectory on the potential energy surface after passing through this single transition state.[1][2][4] Factors such as enzyme dynamics, solvent effects, and subtle structural modifications of the substrate can significantly influence the final product ratio.[3][8][9][10][11]

Q3: What are the key computational methods used to study ambimodal transition states?

A3: The primary computational tools for investigating reactions with ambimodal transition states are:

  • Density Functional Theory (DFT) Calculations: Used to map the potential energy surface and locate the ambimodal transition state.[5][8][9][10]

  • Quasiclassical Molecular Dynamics (MD) Simulations: Essential for modeling the post-transition state dynamics to predict product ratios.[4][8][9][10] These simulations are initiated from the ambimodal transition state geometry.[4]

Q4: How do enzymes control selectivity in reactions involving ambimodal transition states?

A4: Enzymes play a crucial role in controlling selectivity by influencing the reaction dynamics.[1][2] The enzyme's active site can steer the trajectory of the reacting molecules after the ambimodal transition state, favoring the formation of a specific product. This control is often achieved through specific interactions within the active site that are difficult to predict without computational modeling.[11]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with biosynthetic reactions suspected to involve ambimodal transition states.

Problem Possible Cause Troubleshooting Steps
Unexpected product ratios or formation of multiple products. The reaction may proceed through an ambimodal transition state with a post-transition state bifurcation (PTSB).[1][2][3]1. Computational Analysis: Perform DFT calculations to identify if a single ambimodal transition state is present. Follow up with molecular dynamics simulations to predict product ratios based on reaction dynamics.[4][8][9][10] 2. Solvent Variation: Experimentally alter the solvent polarity. Solvent can influence the potential energy surface and reaction dynamics, thus changing the product ratio.[8][9][10]
Difficulty in achieving high stereoselectivity or regioselectivity. The potential energy surface after the ambimodal transition state may be very flat, leading to a lack of strong preference for one product pathway.1. Substrate Modification: Introduce subtle steric or electronic modifications to the substrate to alter the topography of the potential energy surface and favor one reaction pathway.[3] 2. Enzyme Engineering: If the reaction is enzyme-catalyzed, consider site-directed mutagenesis of the enzyme's active site to introduce new interactions that can better direct the post-transition state trajectory.
Inconsistent experimental results. The product ratio in ambimodal reactions can be highly sensitive to reaction conditions due to the influence of dynamics.1. Strict Control of Reaction Conditions: Maintain precise control over temperature, concentration, and solvent. 2. Kinetic vs. Thermodynamic Control: Determine if the observed product ratio is due to kinetic control (governed by dynamics) or if a thermodynamically more stable product is being formed over time through rearrangement.[3]
Computational predictions do not match experimental outcomes. The computational model may not accurately represent the experimental conditions.1. Refine Computational Model: Ensure the level of theory and basis set are appropriate. Include explicit solvent molecules in the simulation to better model the reaction environment.[8][9][10][12] 2. Consider Enzyme Dynamics: For enzymatic reactions, the flexibility of the enzyme is crucial and may need to be accounted for in the simulations.[2][11]

Quantitative Data Summary

The following table summarizes quantitative data from computational studies on product ratios in various ambimodal cycloaddition reactions.

ReactionComputational MethodPredicted Product Ratio ([A] : [B])Reference
Diene/triene cycloadditionBGAN-EPS74% [4+2] : 20% [6+4][13]
Tethered-diene/triene cycloadditionBGAN-EPS33% [4+2] : 63% [6+4][13]
NgnD-catalyzed Diels-AlderQM/MM QCT19% [4+2] : 59% [6+4][11][13]
Delitschiapyrone formation (uncatalyzed in toluene)xTB-MD89% [4+2] : 1% [4+3] (Product 4:5 ratio)[8]
Delitschiapyrone formation (anionic in water)xTB-MD1:3.9 [4+2] : [4+3] (Product 4a:5a ratio)[8][9]

Experimental Protocols

A key experimental approach to investigate ambimodal transition states involves detailed kinetic analysis coupled with product distribution studies under various conditions. While specific protocols are highly dependent on the reaction system, a general workflow is outlined below.

General Workflow for Investigating an Ambimodal Reaction:

experimental_workflow cluster_experimental Experimental Protocol cluster_computational Computational Protocol exp_start Hypothesize Ambimodal Pathway product_analysis Product Identification and Quantification (e.g., NMR, HPLC, GC-MS) exp_start->product_analysis kinetic_studies Kinetic Analysis (Varying T, [S], solvent) product_analysis->kinetic_studies isotopic_labeling Isotopic Labeling Studies kinetic_studies->isotopic_labeling exp_conclusion Correlate Product Ratios with Reaction Conditions isotopic_labeling->exp_conclusion comp_conclusion Compare with Experimental Data exp_conclusion->comp_conclusion Compare & Refine comp_start DFT Calculation of Potential Energy Surface ts_search Locate Ambimodal Transition State comp_start->ts_search md_sim Molecular Dynamics Simulations from TS ts_search->md_sim ratio_prediction Predict Product Ratios md_sim->ratio_prediction ratio_prediction->comp_conclusion

Caption: General experimental and computational workflow.

Visualizations

Logical Relationship: Factors Influencing Product Selectivity

The following diagram illustrates the key factors that influence the outcome of a reaction proceeding through an ambimodal transition state.

selectivity_factors cluster_factors Influencing Factors ambimodal_ts Ambimodal Transition State product_a Product A ambimodal_ts->product_a product_b Product B ambimodal_ts->product_b enzyme Enzyme Dynamics enzyme->ambimodal_ts solvent Solvent Effects solvent->ambimodal_ts substrate Substrate/Catalyst Structure substrate->ambimodal_ts

Caption: Factors influencing product selectivity.

Signaling Pathway: Conceptual Reaction Coordinate Diagram

This diagram shows a conceptual potential energy surface for a reaction with an ambimodal transition state and a post-transition state bifurcation.

reaction_pathway reactants Reactants ts Ambimodal TS reactants->ts ΔG‡ bifurcation Bifurcation Point ts->bifurcation product_a Product A bifurcation->product_a product_b Product B bifurcation->product_b

Caption: Conceptual reaction coordinate diagram.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis routes for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on benzylic bromination of the precursor 4'-methyl-[1,1'-biphenyl]-2-carboxamide, detailing two distinct methods: one employing a chemical radical initiator and the other utilizing photochemical initiation. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and reagent availability.

Comparison of Synthesis Routes

The synthesis of this compound is most commonly achieved through the radical bromination of the methyl group at the 4'-position of the biphenyl scaffold. This transformation is crucial for introducing a reactive handle for further molecular elaboration. Below, we compare two methods for this key step.

ParameterRoute 1: Radical-Initiated Bromination Route 2: Photo-Initiated Bromination
Starting Material 4'-Methyl-[1,1'-biphenyl]-2-carboxamide4'-Methyl-[1,1'-biphenyl]-2-carboxamide
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Initiation Chemical Radical Initiator (e.g., AIBN)Photochemical (Light Irradiation)
Solvent Halogenated Hydrocarbon (e.g., Methylene Chloride)Dichloromethane
Temperature Reflux (e.g., 45-47 °C)25 °C
Reaction Time ~4 hours5 hours
Reported Yield 60.5%[1]~90% (for the analogous methyl ester)[2]
Key Advantages Standard laboratory setup, no specialized equipment required.Higher reported yield for a similar substrate, milder reaction temperature.
Key Disadvantages Lower reported yield compared to photochemical method for a similar substrate.Requires a specific light source (e.g., 18000 lx).

Experimental Protocols

Route 1: Radical-Initiated Bromination with N-Bromosuccinimide and AIBN

This method relies on the thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to generate bromine radicals from N-bromosuccinimide (NBS), which then initiate the benzylic bromination.

Procedure:

  • A solution of 4'-methyl-[1,1'-biphenyl]-2-carboxamide (69.1 g) in methylene chloride is prepared.

  • N-Bromosuccinimide and a catalytic amount of 2,2'-azobis(2,4-dimethylvaleronitrile) are added to the solution.

  • The reaction mixture is heated to reflux with stirring for a specified period.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • Purification is carried out by recrystallization to yield this compound as white crystals.[1]

Route 2: Photo-Initiated Bromination with N-Bromosuccinimide

This approach utilizes light energy to initiate the radical bromination reaction, often leading to higher yields and milder reaction conditions.

Procedure (adapted from the synthesis of the analogous methyl ester): [2]

  • In a suitable reaction vessel, 4'-methyl-[1,1'-biphenyl]-2-carboxamide (5.54 kg) is dissolved in dichloromethane (27.70 kg).

  • N-Bromosuccinimide (4.80 kg) is added to the solution.

  • The reaction mixture is subjected to light irradiation (18000 lx) at 25 °C for 5 hours.

  • The reaction progress is monitored by observing the color change of the solution from brown-red to pale yellow.

  • After the reaction is complete, the mixture is washed sequentially with a 10% sodium sulfate solution, saturated saline solution, and water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Synthesis Route Comparison Workflow

Synthesis_Comparison cluster_start Starting Material cluster_route1 Route 1: Chemical Initiation cluster_route2 Route 2: Photochemical Initiation cluster_end Product 4_methyl_biphenyl_carboxamide 4'-Methyl-[1,1'-biphenyl]-2-carboxamide Route1_Reagents NBS, AIBN Methylene Chloride 4_methyl_biphenyl_carboxamide->Route1_Reagents Reacts with Route2_Reagents NBS Dichloromethane 4_methyl_biphenyl_carboxamide->Route2_Reagents Reacts with Route1_Conditions Reflux, 4h Route1_Reagents->Route1_Conditions Under Route1_Yield Yield: 60.5% Route1_Conditions->Route1_Yield Results in Final_Product This compound Route1_Yield->Final_Product Route2_Conditions Light (18000 lx), 25°C, 5h Route2_Reagents->Route2_Conditions Under Route2_Yield Yield: ~90% (for analogous ester) Route2_Conditions->Route2_Yield Results in Route2_Yield->Final_Product

Caption: Comparative workflow of two synthesis routes for this compound.

References

A Comparative Guide to the Purity Validation of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide via HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount to ensuring the safety and efficacy of the final drug product. 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide is a key intermediate in the synthesis of various pharmaceuticals, and its purity must be rigorously controlled. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A Superior Method for Purity Validation

HPLC-MS has emerged as the gold standard for the analysis of pharmaceutical impurities due to its high sensitivity, specificity, and ability to provide molecular weight information, which is crucial for the identification of unknown impurities.[1][2][3] This technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[4]

Detailed Experimental Protocol for HPLC-MS Analysis

This protocol outlines a robust method for the purity validation of this compound.

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 100 mL volumetric flask with a diluent (e.g., acetonitrile/water, 50:50 v/v) to obtain a concentration of 100 µg/mL.

  • Reference Standard Solution: Prepare a reference standard solution of this compound at the same concentration.

  • Impurity Standard Solutions: If known impurities are available, prepare individual or mixed standard solutions at appropriate concentrations (e.g., 1 µg/mL) to determine the limit of detection (LOD) and limit of quantification (LOQ).

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
HPLC System Agilent 1290 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-16 min: 90% B; 16-16.1 min: 90-40% B; 16.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Mass Range m/z 100-1000

3. Data Analysis:

  • Purity Assessment: Calculate the area percentage of the main peak relative to the total peak area in the chromatogram.

  • Impurity Identification: Tentatively identify impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantification of Impurities: Quantify known impurities using their respective reference standards.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter HPLC HPLC Separation Filter->HPLC MS Mass Spectrometry Detection HPLC->MS Integration Peak Integration MS->Integration Identification Impurity Identification (m/z) Integration->Identification Quantification Quantification Integration->Quantification Impurity_Profile Impurity Profile Identification->Impurity_Profile Purity Purity Report (% Area) Quantification->Purity

Figure 1: Experimental workflow for HPLC-MS purity validation.

Comparison with Alternative Analytical Techniques

While HPLC-MS offers a comprehensive solution, other analytical techniques can also be employed for purity assessment. The following table compares the typical performance of HPLC-MS with HPLC with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterHPLC-MSHPLC-UVGC-MSqNMR
Precision (RSD%) < 1.0%< 2.0%[5]< 5.0%< 0.5%
Accuracy (Recovery %) 98-102%98-102%[5]95-105%99-101%
Sensitivity (LOD) Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)High (pg to fg)Moderate (mg/mL)
Specificity Very High (Mass-based)Moderate (Chromophore-based)Very High (Mass-based)Very High (Structure-based)
Sample Throughput HighHighModerateLow
Compound Volatility Non-volatile compoundsNon-volatile compoundsVolatile or derivable compoundsSoluble compounds
Structural Information Yes (Molecular Weight & Fragmentation)NoYes (Fragmentation Pattern)Yes (Detailed Structure)
Discussion of Alternatives
  • HPLC-UV: This is a widely used and robust technique for routine quality control.[5] It offers good precision and accuracy for quantifying known impurities that possess a UV chromophore. However, its specificity is lower than MS detection, and it cannot identify unknown impurities.[6]

  • GC-MS: GC-MS is highly sensitive and specific for volatile and thermally stable compounds.[7][8] For a non-volatile compound like this compound, a derivatization step to increase volatility would be necessary, which can add complexity and potential for error to the analytical workflow.[9][10]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can provide highly accurate and precise purity values without the need for a specific reference standard of the analyte.[11][12][13] It offers detailed structural information about the analyte and any impurities present. However, it has lower sensitivity compared to chromatographic techniques and requires a larger sample amount.[14]

Signaling_Pathway cluster_synthesis Drug Synthesis & Action cluster_pathway Hypothetical Signaling Pathway Intermediate 4'-(Bromomethyl)-[1,1'-biphenyl]-2- carboxamide API Active Pharmaceutical Ingredient (e.g., Angiotensin II Receptor Blocker) Intermediate->API Synthesis AT1_Receptor AT1 Receptor API->AT1_Receptor Blockade Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_II->AT1_Receptor Binding Downstream Downstream Signaling (Vasoconstriction, Aldosterone Release) AT1_Receptor->Downstream

Figure 2: Hypothetical role of a downstream API.

Conclusion

The purity validation of this compound is critical in pharmaceutical manufacturing. While several analytical techniques can be employed, HPLC-MS stands out as the most suitable method . It provides an unparalleled combination of sensitivity, specificity, and structural elucidation capabilities, allowing for the confident detection, identification, and quantification of impurities. This ensures a high degree of quality control and contributes to the overall safety and efficacy of the final pharmaceutical product. For routine quality control where impurities are well-characterized, HPLC-UV offers a cost-effective and robust alternative. qNMR serves as an excellent primary method for the characterization of reference standards. The choice of method should be based on the specific requirements of the analysis, balancing the need for comprehensive information with practical considerations such as sample throughput and cost.

References

A Comparative Guide to Key Biphenyl Intermediates: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide vs. 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the selection of appropriate intermediates is a critical decision that influences the efficiency of synthesis, the reactivity of subsequent steps, and the overall success of a drug discovery program. This guide provides a detailed, data-supported comparison of two closely related biphenyl carboxamide derivatives: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide and 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide. Both compounds are valuable building blocks, particularly in the synthesis of targeted therapies such as Poly (ADP-ribose) polymerase (PARP) inhibitors and angiotensin II receptor antagonists.

At a Glance: Chemical Properties

A summary of the fundamental chemical properties of the two compounds is presented below.

PropertyThis compound4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide
CAS Number 147404-72-6[1]2763750-28-1[2][3]
Molecular Formula C₁₄H₁₂BrNO[1]C₁₄H₁₂N₄O[2]
Molecular Weight 290.16 g/mol [1]252.27 g/mol [2]
Appearance White to Off-White SolidOff-White Solid[4]
Primary Function Synthetic IntermediateSynthetic Intermediate / Click Chemistry Handle
Key Reactivity Nucleophilic Substitution (as electrophile)Nucleophilic Substitution (as electrophile), Cycloadditions

Synthesis and Experimental Protocols

The synthesis of both compounds typically starts from the commercially available 4'-methyl-[1,1'-biphenyl]-2-carboxamide. The bromomethyl derivative is prepared via radical bromination, while the azidomethyl derivative is subsequently synthesized from the bromomethyl precursor through nucleophilic substitution.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from established industrial processes for the bromination of related biphenyl derivatives.

Materials:

  • 4'-methyl-[1,1'-biphenyl]-2-carboxamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Methyl Acetate (or other suitable solvent)

  • Methanol

  • Water

Procedure:

  • In a reaction vessel, suspend 4'-methyl-[1,1'-biphenyl]-2-carboxamide (1 equivalent) in methyl acetate.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Distill off a portion of the solvent to concentrate the mixture.

  • Add a mixture of methanol and water to precipitate the product.

  • Filter the solid, wash with a cold methanol/water mixture, and dry under vacuum to yield this compound.

Expected Yield: 80-90%

Experimental Protocol 2: Synthesis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide

This protocol describes a standard nucleophilic substitution to convert the bromomethyl group to an azidomethyl group.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF) or Acetone

  • Water

Procedure:

  • Dissolve this compound (1 equivalent) in DMF or acetone in a round-bottom flask.

  • Add sodium azide (1.2-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate, if necessary. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid thoroughly with water to remove any residual sodium azide and DMF.

  • Dry the product under vacuum to obtain 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide.

Expected Yield: >95%

Comparative Performance and Reactivity

FeatureThis compound4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide
Reactivity as an Electrophile Higher. The bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. Benzylic halides are known to be highly reactive in both SN1 and SN2 reactions due to the stabilization of the carbocation intermediate or transition state by the adjacent phenyl ring.Lower. The azide is a poorer leaving group compared to bromide. Nucleophilic substitution reactions are possible but generally require more forcing conditions.
Stability Moderate. Can be prone to hydrolysis or decomposition over long-term storage, especially in the presence of moisture or nucleophiles.Good. Generally more stable than the corresponding bromide. However, organic azides can be sensitive to heat and shock and should be handled with care.
Synthetic Versatility Primarily used as an electrophile for introducing the biphenylmethyl moiety via reaction with nucleophiles (e.g., amines, thiols, carbanions).Possesses dual reactivity. It can act as an electrophile (though less reactive than the bromide) and, more importantly, the azide group can participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5]
Safety Considerations Lachrymator and skin irritant. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment.Organic azides are potentially explosive and should be handled with caution, avoiding high temperatures and mechanical shock. Sodium azide, the reagent used in its synthesis, is highly toxic.

Applications in Drug Development

Both molecules are pivotal starting materials for the synthesis of complex therapeutic agents.

This compound in the Synthesis of PARP Inhibitors

The biphenyl-2-carboxamide scaffold is a common structural motif in a number of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. This concept is known as synthetic lethality.[6][7] this compound serves as a key building block to introduce the biphenylmethyl group, which often interacts with the protein's active site.

cluster_synthesis Synthesis of PARP Inhibitor cluster_moa Mechanism of Action Start This compound Reaction Nucleophilic Substitution (SN2) Start->Reaction Nuc Heterocyclic Nucleophile (e.g., Phthalazinone derivative) Nuc->Reaction Product PARP Inhibitor Core Structure Reaction->Product PARP_Inhibition Inhibition of PARP Enzyme Product->PARP_Inhibition BRCA_Deficient BRCA Deficient Cancer Cell (Impaired Double-Strand Break Repair) PARP_Inhibition->BRCA_Deficient leads to accumulation of SSBs, causing Double-Strand Breaks (DSBs) DNA_Damage Single-Strand Breaks (SSBs) DNA_Damage->PARP_Inhibition PARP normally repairs Cell_Death Synthetic Lethality (Apoptosis) BRCA_Deficient->Cell_Death cannot repair DSBs

Caption: Synthetic pathway and mechanism of action for a PARP inhibitor derived from this compound.

4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide in Click Chemistry for Drug Discovery

The azido group of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide makes it an ideal participant in "click chemistry". This set of reactions is known for its high efficiency, selectivity, and biocompatibility.[5] In drug discovery, click chemistry is used for creating libraries of compounds for screening, for bioconjugation to link molecules to proteins or other biomolecules, and for target identification.

cluster_click_chem Click Chemistry Application cluster_applications Drug Discovery Applications Azide 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide->Reaction Alkyne Alkyne-functionalized molecule (e.g., another pharmacophore, fluorescent tag, biotin) Alkyne->Reaction Product Stable Triazole-linked Conjugate Reaction->Product Library Combinatorial Library Synthesis Product->Library Bioconjugation Bioconjugation (e.g., Antibody-Drug Conjugates) Product->Bioconjugation Target_ID Target Identification (via affinity probes) Product->Target_ID

Caption: Application of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide in click chemistry for drug discovery.

Experimental Workflow Comparison

The choice between these two intermediates will depend on the desired downstream application. The following diagram illustrates a typical decision-making workflow.

Start Project Goal Goal1 Direct attachment of biphenylmethyl moiety to a nucleophile Start->Goal1 Goal2 Creation of a bioconjugate or diverse library via click chemistry Start->Goal2 Choice1 Use this compound Goal1->Choice1 Choice2 Synthesize and use 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide Goal2->Choice2 Step1 Perform nucleophilic substitution reaction Choice1->Step1 Step2 Perform azide-alkyne cycloaddition Choice2->Step2 End Final Product Step1->End Step2->End

Caption: Decision workflow for selecting the appropriate biphenyl intermediate.

Conclusion

Both this compound and 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide are valuable and versatile intermediates in modern drug discovery.

  • This compound is the more reactive electrophile, making it the preferred choice for direct and efficient nucleophilic substitution reactions to introduce the biphenylmethyl scaffold. Its higher reactivity, however, comes with lower stability.

  • 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide , while a less potent electrophile, offers the significant advantage of being a "clickable" molecule. This opens up a vast array of possibilities in bioconjugation, combinatorial chemistry, and the development of sophisticated molecular probes, making it a highly valuable tool for modern chemical biology and drug discovery.

The selection between these two compounds should be guided by a careful consideration of the specific synthetic strategy, the desired final product, and the broader goals of the research program.

References

A Comparative Guide to the Structure-Activity Relationship of Biphenyl Carboxamide PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of biphenyl carboxamide-based Poly(ADP-ribose) polymerase (PARP) inhibitors, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data to aid in the rational design of novel and potent PARP inhibitors.

Introduction to PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] PARP1, the most abundant member of this family, detects SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary DNA repair machinery.[3]

The inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[4] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be properly repaired, leading to genomic instability and ultimately cell death.[3] This concept, known as "synthetic lethality," forms the therapeutic basis for the use of PARP inhibitors in cancers with a compromised HR pathway.[1][2]

The Biphenyl Carboxamide Scaffold

The biphenyl carboxamide scaffold has emerged as a key pharmacophore in the design of potent PARP inhibitors. This structural motif effectively mimics the nicotinamide portion of the NAD+ substrate, allowing it to bind to the catalytic domain of PARP enzymes. Structure-activity relationship studies have revealed that modifications to various positions on the biphenyl rings and the carboxamide linker can significantly impact inhibitory potency, selectivity, and pharmacokinetic properties.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of representative biphenyl carboxamide and related heterocyclic carboxamide PARP inhibitors against PARP enzymes and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2

Compound/InhibitorScaffoldPARP1 IC50 (nM)PARP2 IC50 (nM)
Niraparib (MK-4827) 2-phenyl-2H-indazole-7-carboxamide3.8[5][6]2.1[5][6]
Olaparib Phthalazinone-carboxamide derivative5[7]1[7]
Rucaparib Indole-carboxamide derivative0.8[7]0.5[7]
Talazoparib Fluoro-dihydroisoquinolinone-carboxamide derivative~0.6[7]~1.2[7]
Veliparib Benzimidazole-carboxamide derivative5.2[7]2.9[7]

Table 2: Anti-proliferative Activity in BRCA-deficient Cancer Cell Lines

Compound/InhibitorCell LineCancer TypeBRCA StatusCC50/IC50
Niraparib (MK-4827) MDA-MB-436Breast AdenocarcinomaBRCA1 mutant18 nM (CC50)[6]
Niraparib (MK-4827) CAPAN-1Pancreatic AdenocarcinomaBRCA2 mutant90 nM (CC50)[6]
Olaparib MDA-MB-436Breast AdenocarcinomaBRCA1 mutant4.7 µM (IC50)[8]
Rucaparib MDA-MB-436Breast AdenocarcinomaBRCA1 mutant2.3 µM (IC50)[8]
Talazoparib MDA-MB-436Breast AdenocarcinomaBRCA1 mutant< 20 µM (IC50)[8]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the biphenyl carboxamide scaffold have yielded crucial insights into the structural requirements for potent PARP inhibition:

  • Carboxamide Moiety: The carboxamide group is essential for binding to the nicotinamide-binding pocket of PARP, forming key hydrogen bond interactions.

  • Biphenyl Core: The biphenyl system provides a rigid scaffold that orients the key interacting groups. Substitutions on the biphenyl rings can influence potency and selectivity.

  • Terminal Phenyl Ring Substituents: Modifications to the terminal phenyl ring are critical for optimizing cellular potency and pharmacokinetic properties. For instance, in the development of Niraparib (MK-4827), a piperidin-3-yl group on the phenyl ring was found to be optimal for cellular activity.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition cluster_Cell_Fate Cell Fate DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruitment PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR catalysis Trapped_PARP Trapped PARP1 on DNA PARP1->Trapped_PARP NAD NAD+ NAD->PARP1 Repair_Proteins BER Repair Proteins PAR->Repair_Proteins recruitment SSB_Repair SSB Repaired Repair_Proteins->SSB_Repair PARP_Inhibitor Biphenyl Carboxamide PARP Inhibitor PARP_Inhibitor->PARP1 inhibition Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient HR Proficient Cell (e.g., Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient HR_Repair HR Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Repair_Failure Repair Failure HR_Deficient->Repair_Failure Apoptosis Apoptosis Repair_Failure->Apoptosis

Caption: Mechanism of action of biphenyl carboxamide PARP inhibitors.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Enzyme_Assay PARP Enzymatic Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (CC50/IC50 on Cancer Cell Lines) Enzyme_Assay->Cell_Proliferation SAR_Analysis Structure-Activity Relationship Analysis Cell_Proliferation->SAR_Analysis Xenograft_Model Cancer Cell Xenograft in Immunodeficient Mice SAR_Analysis->Xenograft_Model Lead Compound Selection Dosing Compound Administration (e.g., oral gavage) Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Efficacy_Assessment Tumor Growth Inhibition (TGI) Assessment Tumor_Measurement->Efficacy_Assessment

Caption: General experimental workflow for PARP inhibitor evaluation.

Experimental Protocols

PARP1/2 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+ during the PARP-catalyzed poly-ADP-ribosylation reaction.

  • Principle: The assay quantifies the amount of NAD+ remaining after the enzymatic reaction. Unconsumed NAD+ is converted into a highly fluorescent product. The fluorescence intensity is inversely proportional to PARP activity.

  • Materials:

    • Recombinant human PARP1 or PARP2 enzyme.

    • Activated DNA (e.g., calf thymus DNA).

    • β-Nicotinamide adenine dinucleotide (NAD+).

    • Biphenyl carboxamide test compounds.

    • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 1 mM DTT, 50 mM KCl).

    • Developer reagent for NAD+ detection.

    • 384-well assay plates.

  • Procedure:

    • Add test compounds at various concentrations to the wells of a 384-well plate.

    • Add a mixture of PARP enzyme and activated DNA to each well.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the developer reagent.

    • Incubate to allow for fluorescent signal development.

    • Measure fluorescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the anti-proliferative effect of the inhibitors on cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • BRCA-deficient cancer cell lines (e.g., MDA-MB-436, CAPAN-1) and BRCA-proficient control cell lines.

    • Complete cell culture medium.

    • Biphenyl carboxamide test compounds.

    • MTT reagent or CellTiter-Glo® reagent.

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72-120 hours).

    • For the MTT assay, add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance.

    • For the CellTiter-Glo® assay, add the reagent to the wells, and measure luminescence.

    • Calculate the percentage of cell viability relative to untreated controls and determine the CC50/IC50 values.[7][10]

In Vivo Xenograft Model

This study evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of the test compound on tumor growth is then monitored.

  • Materials:

    • Immunodeficient mice (e.g., SCID or nude mice).

    • BRCA-deficient human cancer cell line (e.g., MDA-MB-436).

    • Matrigel.

    • Biphenyl carboxamide test compound formulated for in vivo administration.

    • Vehicle control.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound (e.g., daily via oral gavage) and vehicle to the respective groups.

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) to assess efficacy.[11]

References

A Comparative Analysis of PARP Inhibitors: Olaparib, Rucaparib, and Niraparib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair mechanisms, such as those with BRCA1/2 mutations. This guide provides a detailed comparative analysis of three leading FDA-approved PARP inhibitors: Olaparib, Rucaparib, and Niraparib. The comparison covers their mechanism of action, clinical efficacy, safety profiles, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Strategy with Subtle Differences

Olaparib, Rucaparib, and Niraparib share a primary mechanism of action: inhibiting the PARP enzyme, which is critical for repairing single-strand DNA breaks.[1][2] This inhibition leads to the accumulation of single-strand breaks, which, during DNA replication, are converted into more lethal double-strand breaks.[1] In cancer cells with a compromised homologous recombination repair (HRR) pathway, often due to mutations in genes like BRCA1 and BRCA2, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][3]

A key aspect of their mechanism is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage.[2] This PARP-DNA complex is highly cytotoxic. While all three inhibitors exhibit PARP trapping, their potencies and selectivity for different PARP enzymes (e.g., PARP1 vs. PARP2) vary, which may contribute to differences in their efficacy and safety profiles.[4] For instance, niraparib is a selective inhibitor of PARP1 and PARP2, whereas olaparib and rucaparib are more potent inhibitors of PARP1 but are less selective.[4]

cluster_0 DNA Damage & Repair cluster_1 PARP Inhibitor Action cluster_2 Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb leads to (during replication) ber Base Excision Repair (BER) parp->ber initiates trapped_parp Trapped PARP-DNA Complex ber->ssb repairs hrr Homologous Recombination Repair (HRR) dsb->hrr repaired by brca_deficient BRCA Deficient (Defective HRR) dsb->brca_deficient unrepaired in brca_proficient BRCA Proficient (Functional HRR) hrr->brca_proficient cell_death Cell Death (Apoptosis) parpi PARP Inhibitor (Olaparib, Rucaparib, Niraparib) parpi->parp inhibits & traps trapped_parp->dsb enhances formation of brca_proficient->dsb repairs brca_deficient->cell_death leads to start Start sample Tumor Tissue Sample (Biopsy/Resection) start->sample dna_extraction DNA Extraction from FFPE Tissue sample->dna_extraction ngs Next-Generation Sequencing (NGS) dna_extraction->ngs brca_analysis BRCA1/2 Mutation Analysis ngs->brca_analysis gis_analysis Genomic Instability Score (GIS) (LOH, TAI, LST) ngs->gis_analysis hrd_status Determine HRD Status (Positive/Negative) brca_analysis->hrd_status gis_analysis->hrd_status report Generate Clinical Report hrd_status->report end End report->end start Start reagents Prepare Reagents: - Fluorescent DNA Probe - PARP Enzyme - PARP Inhibitor Dilutions start->reagents reaction_setup Set up Reaction: Combine DNA Probe and PARP Enzyme reagents->reaction_setup fp_high High Fluorescence Polarization (FP) Signal reaction_setup->fp_high add_nad Add NAD+ fp_high->add_nad no_inhibitor No Inhibitor Control add_nad->no_inhibitor with_inhibitor With PARP Inhibitor add_nad->with_inhibitor parp_dissociation PARP Dissociates from DNA no_inhibitor->parp_dissociation parp_trapped PARP Trapped on DNA with_inhibitor->parp_trapped fp_low Low FP Signal parp_dissociation->fp_low measure_fp Measure FP at Different Inhibitor Concentrations fp_low->measure_fp fp_high_maintained High FP Signal Maintained parp_trapped->fp_high_maintained fp_high_maintained->measure_fp analyze Analyze Data and Calculate IC50 for PARP Trapping measure_fp->analyze end End analyze->end

References

A Comparative Guide to Catalytic Efficiency in Biphenyl Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biphenyl scaffolds is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The efficacy of this synthesis hinges critically on the choice of catalyst. This guide provides an objective comparison of the performance of prevalent catalytic systems—palladium-, nickel-, and copper-based—in the synthesis of biphenyl intermediates, supported by experimental data to inform catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The selection of a catalyst for biphenyl synthesis is a trade-off between yield, reaction conditions, cost, and functional group tolerance. The following table summarizes the key performance indicators for different catalytic systems in the synthesis of a model biphenyl compound.

ParameterSuzuki-Miyaura CouplingHeck ReactionUllmann CondensationNegishi Coupling
Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Palladium (e.g., Pd(OAc)₂)Copper (e.g., Copper powder)Nickel (e.g., Ni(acac)₂/PPh₃)
Typical Yield 85-95%[1]60-75%[1]40-60%[1]75-95%[2][3]
Reaction Temperature 80-100°C[1]100-140°C[1]150-210°C[1]Varies (Microwave assisted)
Reaction Time 12-24 hours[1]24-48 hours[1]48-72 hours[1]Shorter with microwave
Key Advantages High yield, mild conditions, broad functional group tolerance.[1]Good for specific applications, well-established.[1]Utilizes a less expensive metal catalyst.[1]High yields for coupling with organozinc reagents.[2][3]
Key Disadvantages Use of a relatively expensive palladium catalyst.[1]Higher temperatures, longer reaction times.Harsh reaction conditions, limited substrate scope.Requires preparation of organozinc reagents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative experimental protocols for the catalytic systems compared.

Suzuki-Miyaura Coupling (Palladium-catalyzed)
  • Materials: Aryl halide (e.g., methyl 2-iodobenzoate, 1.0 mmol), arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), toluene/water (4:1, 5 mL).[1]

  • Procedure:

    • To a dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]

    • Add the toluene/water solvent mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Heck Reaction (Palladium-catalyzed)
  • Materials: Aryl halide (e.g., methyl 2-iodobenzoate, 1.0 mmol), alkene (e.g., styrene, 1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), a base (e.g., Et₃N, 1.5 mmol), and a solvent (e.g., DMF, 5 mL).

  • Procedure:

    • In a reaction vessel, combine the aryl halide, alkene, Pd(OAc)₂, PPh₃, and base.

    • Add the solvent and degas the mixture.

    • Heat the reaction to 100-140°C for 24-48 hours.

    • After cooling, filter the reaction mixture to remove the precipitated palladium black.

    • Work up the filtrate by extraction with an appropriate solvent and washing with water.

    • Dry the organic layer and concentrate it.

    • Purify the product via column chromatography.

Ullmann Condensation (Copper-catalyzed)
  • Materials: Aryl halide (e.g., methyl 2-iodobenzoate, 1.0 mmol), another aryl halide or a suitable coupling partner, activated copper powder (2.0 mmol), and a high-boiling solvent (e.g., DMF or nitrobenzene).

  • Procedure:

    • Activate copper powder by stirring with iodine in acetic acid, followed by washing with acetone and ether, and drying under vacuum.[1]

    • To a flask containing the activated copper powder, add the aryl halide and the solvent.

    • Heat the reaction mixture to 150-210°C for 48-72 hours.[1]

    • Cool the reaction, quench with dilute acid (e.g., HCl), and extract with an organic solvent.[1]

    • Wash the organic layer with water and brine, dry, and concentrate.[1]

    • Purify by column chromatography.[1]

Visualizing the Experimental Workflow

A generalized workflow for comparing the efficacy of different catalysts in biphenyl synthesis is crucial for systematic investigation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Purification cluster_evaluation 4. Efficacy Evaluation Reactants Select Aryl Halide & Coupling Partner Reaction_Setup Assemble Reactions in Parallel (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_Selection Select Catalysts (Pd, Ni, Cu-based) Catalyst_Selection->Reaction_Setup Solvent_Base Select Solvent & Base Solvent_Base->Reaction_Setup Reaction_Conditions Apply Specific Temperature & Time for each Catalyst Reaction_Setup->Reaction_Conditions Monitoring Monitor Progress (TLC/GC-MS) Reaction_Conditions->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Yield Calculate Product Yield Purification->Yield Purity Assess Purity (NMR, HPLC) Purification->Purity Comparison Compare Catalysts based on Yield, Purity, & Conditions Yield->Comparison Purity->Comparison

Caption: General experimental workflow for catalyst comparison in biphenyl synthesis.

Signaling Pathways in Catalytic Cycles

The underlying mechanisms of these coupling reactions dictate their efficiency and substrate compatibility. The Suzuki-Miyaura coupling, for instance, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R' L_n OxAdd->Transmetal Transmetalation (R'-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product R-R' Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of catalyst for the synthesis of biphenyl intermediates is a critical decision that significantly impacts the efficiency, cost-effectiveness, and environmental footprint of the process. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, generally offer the highest yields under mild conditions, making them a preferred choice in pharmaceutical development despite the catalyst's cost.[1] Nickel catalysts are emerging as a cost-effective and highly efficient alternative.[2][3] Copper-catalyzed Ullmann reactions, while economically advantageous due to the low cost of the metal, are often hampered by harsh reaction conditions and lower yields.[1] Ultimately, the optimal catalyst is application-specific, and this guide provides the foundational data to make an informed selection.

References

A Comparative Guide to the Synthetic Pathways of Olaparib: A Cost-Analysis Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a cornerstone in the treatment of various cancers, particularly those with BRCA1/2 mutations. The efficiency and cost-effectiveness of its synthesis are critical factors for its accessibility and continued development. This guide provides an objective comparison of various published synthetic pathways to Olaparib, offering a cost-analysis based on factors such as step count, overall yield, and the relative cost of starting materials and reagents. While bulk industrial pricing is proprietary and subject to fluctuation, this analysis provides a valuable framework for evaluating the economic viability of different synthetic strategies.

Comparative Analysis of Synthetic Routes

The synthesis of Olaparib has evolved from the initial medicinal chemistry route to more streamlined and cost-effective processes. Below is a summary of key performance indicators for several prominent synthetic pathways.

Synthetic Pathway Number of Steps Overall Yield Key Starting Materials Potentially Costly Reagents/Catalysts Key Advantages Potential Disadvantages
Original Medicinal Chemistry Route [1][2]6~46%2-Formylbenzoic acid, 3-Fluoro-4-cyanobenzaldehydeDimethylphosphite, HBTUWell-established proof of conceptLong synthesis, use of expensive coupling agent (HBTU) and toxic hydrazine hydrate
Process Chemistry Route [3]5~34%2-Formylbenzoic acid, 3-Fluoro-4-cyanobenzaldehydeDiethylphosphite, t-Amyl alcoholOptimized for scale-up from the original routeStill utilizes hydrazine hydrate, moderate yield
Hydrazine-Free Route (Negishi Coupling) [1][2][4]~4-5~62% (for key intermediate)Phthalhydrazide, Ethyl 2-fluoro-4-methylbenzoatePalladium catalyst, Zinc dust, Lithium chlorideAvoids carcinogenic hydrazine, utilizes an industrial byproductUse of a palladium catalyst can be costly
Eco-Friendly Route [5][6][7]4~51%2-Acetylbenzoic acid, 1-Bromo-2-fluoro-4-methylbenzene-Short, avoids phosphonate chemistry and hydrazine, uses inexpensive starting materialsMay require optimization for large-scale production
Benzotriazole Activation Route [8]~4>90% (claimed)2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-l-yl)methyl)benzoic acid1H-Benzotriazole, Thionyl chlorideHigh yield and purity claimed, cost-effective activating agentPatent-disclosed, may have licensing restrictions

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for Olaparib.

Olaparib_Medicinal_Chemistry_Route A 2-Formylbenzoic Acid C Phosphonate Intermediate A->C 1 B Dimethylphosphite B->C E Horner-Wadsworth-Emmons Reaction Product C->E 2 D 3-Fluoro-4-cyanobenzaldehyde D->E G Phthalazinone Intermediate E->G 3 F Hydrazine Hydrate F->G J Olaparib G->J 4 H N-(Cyclopropylcarbonyl)piperazine H->J I HBTU I->J

Original Medicinal Chemistry Route for Olaparib

Olaparib_Hydrazine_Free_Route A Phthalhydrazide C Chlorinated Intermediate A->C 1 B POCl3 B->C J Negishi Coupling Product C->J 4 D Ethyl 2-fluoro-4-methylbenzoate F Brominated Intermediate D->F 2 E NBS, BPO E->F H Organozinc Reagent F->H 3 G Zinc Dust, LiCl G->H H->J I Pd Catalyst I->J L Key Benzoic Acid Intermediate J->L 5 K Hydrolysis K->L N Olaparib L->N 6 M 1-(Cyclopropylcarbonyl)piperazine M->N

Hydrazine-Free Synthesis of Olaparib via Negishi Coupling

Olaparib_Eco_Friendly_Route A 2-Acetylbenzoic Acid D α-Arylated Intermediate A->D 1 B 1-Bromo-2-fluoro-4-methylbenzene B->D C Base C->D F Phthalazinone Intermediate D->F 2 E Hydrazine Hydrate E->F H Olaparib F->H 3 G 1-(Cyclopropylcarbonyl)piperazine G->H

Eco-Friendly Synthetic Route to Olaparib

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and optimization of synthetic routes. Below are representative procedures for key reactions in the synthesis of Olaparib, based on published literature.

Horner-Wadsworth-Emmons Reaction (Original Medicinal Chemistry Route)

Objective: To form the stilbene backbone of Olaparib.

Materials:

  • Phosphonate intermediate (1 equivalent)

  • 3-Fluoro-4-cyanobenzaldehyde (1 equivalent)

  • Sodium methoxide (1.1 equivalents)

  • Methanol (solvent)

Procedure:

  • Dissolve the phosphonate intermediate and 3-fluoro-4-cyanobenzaldehyde in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired stilbene derivative.[1][2][3]

Negishi Coupling (Hydrazine-Free Route)

Objective: To couple the two key aromatic fragments of the molecule.

Materials:

  • Chlorinated phthalazinone intermediate (1 equivalent)

  • Organozinc reagent (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Anhydrous tetrahydrofuran (THF) (solvent)

Procedure:

  • To a solution of the chlorinated phthalazinone intermediate in anhydrous THF under an inert atmosphere, add the palladium catalyst.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the organozinc reagent dropwise to the reaction mixture.

  • Heat the reaction to reflux (approximately 65-70 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the coupled product.[1][2]

Final Amide Coupling (General)

Objective: To introduce the cyclopropylcarbonylpiperazine moiety.

Materials:

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent)

  • 1-(Cyclopropylcarbonyl)piperazine (1.1 equivalents)

  • Coupling agent (e.g., HBTU, HATU, or EDC/HOBt) (1.2 equivalents)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine) (2-3 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (solvent)

Procedure:

  • Dissolve the benzoic acid intermediate in the anhydrous solvent under an inert atmosphere.

  • Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add 1-(cyclopropylcarbonyl)piperazine to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Olaparib can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[9]

Conclusion

The synthetic landscape for Olaparib has evolved significantly, driven by the need for more efficient, cost-effective, and environmentally benign manufacturing processes. While the original medicinal chemistry route laid the groundwork, subsequent innovations have introduced shorter, higher-yielding, and safer alternatives. The hydrazine-free and eco-friendly routes are particularly promising for industrial-scale production due to their avoidance of hazardous reagents and utilization of readily available starting materials. The choice of a specific synthetic pathway will ultimately depend on a variety of factors, including the desired scale of production, cost of raw materials in a specific geographical region, and intellectual property considerations. This guide provides a foundational understanding to aid researchers and drug development professionals in making informed decisions regarding the synthesis of this critical anti-cancer therapeutic.

References

Comparative Guide to Analytical Standards for PARP Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical standard for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide and alternative intermediates used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. The information presented is intended to assist in the selection of appropriate reference standards for quality control, impurity profiling, and analytical method development.

Introduction to this compound

This compound is a key chemical intermediate. It is recognized as an impurity in the synthesis of Telmisartan, an angiotensin II receptor blocker[1]. More significantly in the context of oncology drug development, its structural motif is relevant to the synthesis of certain PARP inhibitors, a class of targeted cancer therapies. Accurate analytical characterization of this and similar intermediates is crucial for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Performance Comparison of Analytical Standards

The selection of an appropriate analytical standard is critical for accurate and reproducible results. This section compares this compound with key intermediates of commercially successful PARP inhibitors. The data presented in the following tables are representative values compiled from supplier information and published literature.

Table 1: Physicochemical Properties of PARP Inhibitor Intermediates
ParameterThis compoundOlaparib Intermediate¹Rucaparib Intermediate²Niraparib Intermediate³
CAS Number 147404-72-6763114-26-71305320-70-01171197-20-8
Molecular Formula C₁₄H₁₂BrNOC₁₆H₁₁FN₂O₃C₁₂H₁₀FN₃O₂C₁₆H₂₄N₂O₂
Molecular Weight 290.16 g/mol 298.27 g/mol 247.23 g/mol 276.38 g/mol
Appearance White to Off-White SolidNot specifiedNot specifiedNot specified
Melting Point 219 - 221°C[2]Not specifiedNot specifiedNot specified
Solubility Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly, Heated)[2]Not specifiedNot specifiedNot specified

¹ 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid[3] ² Methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate[4] ³ tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate[5][6]

Table 2: Typical Purity and Availability of Analytical Standards
ParameterThis compoundOlaparib IntermediateRucaparib IntermediateNiraparib Intermediate
Typical Purity (by HPLC) ≥95% to ≥99%[2]≥98%≥98%≥99%[5]
Common Analytical Techniques HPLC, NMR, Mass SpectrometryHPLC, NMR, Mass SpectrometryHPLC, NMR, Mass SpectrometryHPLC, NMR, Mass Spectrometry
Commercial Availability Readily available from multiple suppliersAvailable from specialized suppliersAvailable from specialized suppliersReadily available from multiple suppliers
Typical Format Neat solidNeat solidNeat solidNeat solid

Experimental Protocols

Detailed and validated analytical methods are essential for the quality control of pharmaceutical intermediates. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can be adapted for the analysis of these compounds.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol is a general guideline and may require optimization for specific instruments and columns.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 80% A

    • 25-30 min: 80% A

    • 30-35 min: 80% to 20% A

    • 35-40 min: 20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the analytical standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the analytical standard in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): For more complex structures to confirm connectivity.

  • Data Processing: Process the acquired data using appropriate NMR software to assign chemical shifts and coupling constants. Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of these analytical standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Interpretation start Obtain Analytical Standard weigh Accurately Weigh Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC Analysis (Purity) dissolve->hplc Inject into HPLC System nmr NMR Spectroscopy (Structure) dissolve->nmr Prepare NMR Sample ms Mass Spectrometry (Molecular Weight) dissolve->ms Prepare MS Sample purity_calc Calculate Purity from HPLC Data hplc->purity_calc struct_confirm Confirm Structure with NMR & MS Data nmr->struct_confirm ms->struct_confirm report Generate Certificate of Analysis purity_calc->report struct_confirm->report

Analytical Workflow for Standard Qualification.

parp_synthesis_pathway cluster_intermediates Key Intermediates (Analytical Standards) cluster_apis Final Active Pharmaceutical Ingredients (APIs) biphenyl This compound parp_inhibitor PARP Inhibitor (e.g., Telmisartan Impurity context) biphenyl->parp_inhibitor Synthesis olaparib_int Olaparib Intermediate olaparib Olaparib olaparib_int->olaparib Synthesis rucaparib_int Rucaparib Intermediate rucaparib Rucaparib rucaparib_int->rucaparib Synthesis niraparib_int Niraparib Intermediate niraparib Niraparib niraparib_int->niraparib Synthesis

Role of Intermediates in PARP Inhibitor Synthesis.

Conclusion

The analytical standard for this compound serves as a crucial reference material, not only in the context of Telmisartan impurity profiling but also as a representative intermediate for the synthesis of complex molecules like PARP inhibitors. When selecting an analytical standard for related PARP inhibitor intermediates, it is essential to consider the specific synthetic route and potential impurities. The alternatives presented in this guide, key intermediates for Olaparib, Rucaparib, and Niraparib, are commercially available as high-purity standards. The choice of a specific standard will depend on the target molecule and the analytical requirements of the drug development program. The provided experimental protocols offer a robust starting point for developing and validating in-house analytical methods to ensure the quality and consistency of these critical pharmaceutical intermediates.

References

A Head-to-Head Comparison of PARP Inhibitors: In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways. This guide provides an objective comparison of the in vitro and in vivo potency of five prominent PARP inhibitors: Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib. The following sections present a detailed analysis of their performance, supported by experimental data, to aid in the selection and development of these critical therapeutic agents.

In Vitro Potency: A Quantitative Analysis

The in vitro potency of PARP inhibitors is a crucial determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which measure the concentration of the inhibitor required to inhibit 50% of the enzyme's activity and the inhibitor's binding affinity, respectively. The following table summarizes the reported in vitro potencies of the five PARP inhibitors against PARP1 and PARP2.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Ki (nM)Source(s)
Olaparib 1 - 51 - 2~1.3[1]
Talazoparib ~0.6 - 1.1~0.9 - 1.5~0.3[2]
Niraparib ~2.1 - 3.8~1.1 - 2.1~0.5[3]
Rucaparib ~1.2 - 7~1.3~1.4[4]
Veliparib ~2.9 - 5.2~2.1 - 2.9~2.9[5]

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here is a representative range from multiple sources.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The ultimate measure of a PARP inhibitor's effectiveness lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for preclinical in vivo evaluation. The table below summarizes the tumor growth inhibition (TGI) observed with each PARP inhibitor in various cancer xenograft models.

InhibitorCancer ModelMouse StrainDosing RegimenTumor Growth Inhibition (TGI) / OutcomeSource(s)
Olaparib BRCA2-mutant Ovarian Cancer PDXN/A50 mg/kg, dailySignificant tumor growth inhibition[6][7]
SNU-601 Gastric CancerBalb/c nude50 mg/kg, dailySignificant tumor growth inhibition[8]
Talazoparib Triple-Negative Breast Cancer PDX (BRCA-mutant)N/AN/ATumor regression[9]
Ewing Sarcoma XenograftsC.B-17 scid-/-0.1 mg/kg BID or 0.25 mg/kg BID + TemozolomideSignificant synergism in 5 of 10 xenografts[2]
Niraparib Ovarian Cancer PDX (BRCA2-mutant)N/AN/ATumor regression[3]
Cholangiocarcinoma PDXN/ACombination with gemcitabineSustained and robust inhibition of tumor growth[10]
Rucaparib Glioblastoma (GBM12)N/A1 mg/kg, days 1-5 with TMZProlonged time to tumor regrowth by 40% in heterotopic xenografts[11][12]
Veliparib Glioblastoma (GBM12)N/ACombination with TMZSignificantly delayed tumor growth[13][14]
MX-1 (BRCA1-deleted, BRCA2-mutated breast)N/A100-200 mg/kg/day, BID x 2126-87% TGI as a single agent[15]

PDX: Patient-Derived Xenograft

Experimental Protocols

1. In Vitro PARP Enzymatic Assay (Colorimetric)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

  • Plate Coating: 96-well plates are coated with histone proteins and incubated overnight.

  • Reaction Mixture: A reaction mixture containing the PARP enzyme, activated DNA, and the test inhibitor at various concentrations is added to the wells.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • Detection: After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR chains. A colorimetric HRP substrate is then added, and the absorbance is measured at 450 nm. The intensity of the color is proportional to PARP activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.

2. Cellular Proliferation Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with serial dilutions of the PARP inhibitor and incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. Metabolically active cells reduce MTS to a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured at approximately 490 nm.

  • Data Analysis: The absorbance values are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).

3. In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the in vivo efficacy of PARP inhibitors.

  • Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (vehicle control and PARP inhibitor). The drug is administered according to a predetermined schedule and route (e.g., oral gavage).

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight and overall health of the mice are also monitored as indicators of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze biomarkers of drug activity, such as PAR levels.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair Cascade cluster_2 Mechanism of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Recruitment & Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR Catalyzes Trapped_PARP PARP Trapping PARP1->Trapped_PARP Leads to NAD NAD+ NAD->PARP1 Substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruitment SSBR Single-Strand Break Repair Repair_Proteins->SSBR Mediates PARPi PARP Inhibitor PARPi->PARP1 Inhibition DSB Double-Strand Breaks Trapped_PARP->DSB Replication Fork Collapse Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

PARP Signaling in DNA Repair and Inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Preclinical Development Enzymatic_Assay PARP Enzymatic Assay (IC50/Ki Determination) Cell_Proliferation Cellular Proliferation Assay (IC50 in Cancer Cell Lines) Enzymatic_Assay->Cell_Proliferation Potency Confirmation PARP_Trapping PARP Trapping Assay Cell_Proliferation->PARP_Trapping Mechanism of Action Xenograft_Model Xenograft Model Establishment (Cell line or PDX) PARP_Trapping->Xenograft_Model Candidate Selection TGI_Study Tumor Growth Inhibition Study Xenograft_Model->TGI_Study Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) TGI_Study->Toxicity_Assessment PD_Analysis Pharmacodynamic Analysis (Biomarker Modulation) TGI_Study->PD_Analysis Lead_Op Lead Optimization PD_Analysis->Lead_Op Preclinical_Dev Preclinical Development Lead_Op->Preclinical_Dev

Experimental Workflow for PARP Inhibitor Evaluation.

References

The Double-Edged Sword: A Comparative Guide to PARP Inhibitor Synthetic Lethality in BRCA-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

The principle of synthetic lethality has been powerfully harnessed in the fight against cancers harboring mutations in the BRCA1 and BRCA2 genes. This guide provides a comprehensive comparison of the leading Poly(ADP-ribose) polymerase (PARP) inhibitors, detailing their mechanism of action, comparative efficacy in preclinical models, and the experimental protocols used to evaluate their performance. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the oncology landscape.

The loss of function in BRCA1 or BRCA2 proteins, critical components of the homologous recombination (HR) pathway for high-fidelity DNA double-strand break (DSB) repair, renders cancer cells exquisitely dependent on other DNA repair mechanisms for survival.[1][2] PARP enzymes, primarily PARP1 and PARP2, play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] The therapeutic strategy of using PARP inhibitors in BRCA-mutated cancers is a prime example of synthetic lethality: while the loss of either the BRCA or PARP function alone is viable for a cell, the simultaneous inhibition of both pathways leads to catastrophic genomic instability and cell death.[3][4]

PARP inhibitors exert their cytotoxic effects through two primary mechanisms: catalytic inhibition and PARP trapping. Catalytic inhibition prevents the synthesis of poly(ADP-ribose) chains, a key step in recruiting other DNA repair factors to the site of an SSB. This leads to an accumulation of unrepaired SSBs, which, upon encountering a replication fork, collapse into more lethal DSBs. In HR-deficient BRCA-mutated cells, these DSBs cannot be accurately repaired, triggering apoptosis.[2]

Furthermore, many PARP inhibitors "trap" the PARP enzyme onto the DNA at the site of damage. This creates a cytotoxic protein-DNA complex that is a physical impediment to DNA replication and transcription, leading to replication fork stalling and collapse, further exacerbating the formation of DSBs.[5][6][7] The potency of PARP trapping is a key differentiator among the various inhibitors and is thought to contribute significantly to their antitumor activity.[5][6]

Comparative Efficacy of PARP Inhibitors

The following tables summarize the in vitro potency of four clinically approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—in various BRCA-mutated and wild-type cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting cell growth.

Table 1: Comparative IC50 Values (µM) of PARP Inhibitors in BRCA1-Mutated Cancer Cell Lines

Cell LineCancer TypePARP InhibitorIC50 (µM)
MDA-MB-436Breast CancerOlaparib4.7[8]
MDA-MB-436Breast CancerRucaparib2.3[9]
MDA-MB-436Breast CancerNiraparib3.2[9]
MDA-MB-436Breast CancerTalazoparib0.13[9]
HCC1937Breast CancerOlaparib~96[9]
HCC1937Breast CancerRucaparib13[9]
HCC1937Breast CancerNiraparib11[9]
HCC1937Breast CancerTalazoparib10[9]
UWB1.289Ovarian CancerOlaparibVaries
UWB1.289Ovarian CancerRucaparibVaries
UWB1.289Ovarian CancerNiraparibVaries
UWB1.289Ovarian CancerTalazoparibVaries
UWB1.289Ovarian CancerVeliparibVaries

Table 2: Comparative IC50 Values (µM) of PARP Inhibitors in BRCA2-Mutated Cancer Cell Lines

Cell LineCancer TypePARP InhibitorIC50 (µM)
PEO1Ovarian CancerOlaparib0.004[8]
PEO1Ovarian CancerNiraparib7.487[8]
PEO1Ovarian CancerRucaparibVaries
PEO1Ovarian CancerTalazoparib0.0729[10]
PEO1Ovarian CancerVeliparib47.59[10]
CAPAN-1Pancreatic CancerOlaparibVaries
CAPAN-1Pancreatic CancerRucaparibVaries
CAPAN-1Pancreatic CancerNiraparibVaries
CAPAN-1Pancreatic CancerTalazoparibVaries

Note: IC50 values can vary between studies due to different experimental conditions, such as assay type and incubation time. "Varies" indicates that while these cell lines are commonly used, consistent comparative IC50 data across all four inhibitors in a single study was not found in the initial search.

Table 3: Relative PARP Trapping Potency

PARP InhibitorRelative PARP Trapping Potency
TalazoparibMost Potent (~~100-fold more potent than Olaparib)[5][6]
NiraparibHigh
RucaparibModerate
OlaparibModerate
VeliparibWeakest[5][7]

Visualizing the Pathways

Synthetic_Lethality Synthetic Lethality of PARP Inhibitors in BRCA-Mutated Cells cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Mutated Cell + PARP Inhibitor DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N activates DNA_DSB_N Double-Strand Break (DSB) DNA_SSB_N->DNA_DSB_N can become BER Base Excision Repair (BER) PARP_N->BER initiates BER->DNA_SSB_N repairs Cell_Survival_N Cell Survival BER->Cell_Survival_N HR_N Homologous Recombination (HR) DNA_DSB_N->HR_N repaired by HR_N->Cell_Survival_N DNA_SSB_M Single-Strand Break (SSB) PARP_M PARP DNA_SSB_M->PARP_M DNA_DSB_M Double-Strand Break (DSB) DNA_SSB_M->DNA_DSB_M unrepaired, becomes PARPi PARP Inhibitor PARP_M->PARPi inhibited by Trapped_PARP Trapped PARP-DNA Complex PARPi->Trapped_PARP causes Trapped_PARP->DNA_DSB_M causes HR_Deficient Deficient HR DNA_DSB_M->HR_Deficient Cell_Death Cell Death HR_Deficient->Cell_Death

Caption: Mechanism of synthetic lethality in BRCA-mutated cells treated with PARP inhibitors.

Experimental_Workflow Experimental Workflow for Assessing Synthetic Lethality Start Start: Cancer Cell Lines (BRCA-mutant vs. wild-type) Treatment Treat with PARP Inhibitor (Dose-response) Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Clonogenic Clonogenic Survival Assay Assays->Clonogenic DNA_Damage DNA Damage Assay (γH2AX staining) Assays->DNA_Damage Data_Analysis Data Analysis Viability->Data_Analysis Clonogenic->Data_Analysis DNA_Damage->Data_Analysis IC50 Calculate IC50 Data_Analysis->IC50 Survival_Fraction Determine Survival Fraction Data_Analysis->Survival_Fraction Foci_Quantification Quantify γH2AX Foci Data_Analysis->Foci_Quantification Conclusion Comparative Efficacy IC50->Conclusion Survival_Fraction->Conclusion Foci_Quantification->Conclusion

Caption: A typical experimental workflow for evaluating the synthetic lethality of PARP inhibitors.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the comparative analysis of PARP inhibitors. Below are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent.

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with the PARP inhibitor for a defined period (e.g., 24 hours or continuous exposure).

  • Colony Formation: Remove the drug-containing medium (for short-term exposure), wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies form.

  • Fixation and Staining: Aspirate the medium, wash with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.

Immunofluorescence for DNA Damage Markers (γH2AX)

This technique visualizes the formation of DNA DSBs within cells by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DSBs.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitor for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS). Incubate with a primary antibody against γH2AX, followed by incubation with a fluorescently labeled secondary antibody.

  • Microscopy and Image Analysis: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.

  • Quantification: Quantify the number and intensity of γH2AX foci per nucleus to assess the level of DNA damage.

PARP Trapping Assay (Chromatin Fractionation)

This assay quantifies the amount of PARP enzyme that is "trapped" on the chromatin.

  • Cell Treatment: Treat cells with the PARP inhibitor and a DNA-damaging agent (e.g., MMS) to induce SSBs.

  • Cell Lysis and Fractionation: Lyse the cells and separate the cellular components into cytoplasmic, soluble nuclear, and chromatin-bound fractions through a series of centrifugation steps with different buffers.[11]

  • Quantification of Chromatin-Bound PARP:

    • Western Blotting: Analyze the chromatin fraction by SDS-PAGE and Western blotting using an antibody specific for PARP1. The intensity of the band corresponds to the amount of trapped PARP. Histone H3 is often used as a loading control for the chromatin fraction.[11]

  • Data Analysis: Compare the amount of chromatin-bound PARP in inhibitor-treated cells to that in vehicle-treated control cells.

Conclusion

The development of PARP inhibitors represents a landmark achievement in personalized oncology, offering a targeted therapeutic strategy for patients with BRCA-mutated cancers. While all approved PARP inhibitors exploit the principle of synthetic lethality, they exhibit notable differences in their potency and PARP trapping abilities, which may translate to variations in clinical efficacy and toxicity profiles. The continued preclinical and clinical investigation of these agents, utilizing standardized and robust experimental protocols, is crucial for optimizing their use and improving patient outcomes. This guide provides a foundational framework for the comparative analysis of PARP inhibitors, empowering researchers to advance the field of targeted cancer therapy.

References

Safety Operating Guide

Proper Disposal of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide, a brominated organic compound. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

Spill Management: In the event of a minor spill, alert personnel in the immediate vicinity. If the material is flammable, extinguish any nearby ignition sources. Small spills can be treated with sodium thiosulfate before being absorbed with an inert material (e.g., vermiculite, sand). The absorbed material should then be carefully collected into a designated hazardous waste container.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe and compliant disposal. Brominated organic compounds must be handled as hazardous waste and require specific disposal protocols.

  • Aqueous Waste: All aqueous solutions containing this compound should be collected as hazardous waste.[1] Do not dispose of this waste down the drain.

  • Solid Waste: Any lab supplies contaminated with this compound, such as filter paper, gloves, and silica gel, must be collected in a designated solid hazardous waste container.[1]

  • Organic Waste: This compound is a halogenated organic compound. Therefore, it must be collected in a waste container specifically labeled for "Halogenated Organic Waste."[1][2] Never mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[2][3]

Disposal Procedure

The following table outlines the step-by-step procedure for the disposal of this compound.

StepActionKey Considerations
1 Waste Identification and Segregation Identify all waste streams containing this compound (solid, liquid, aqueous). Segregate halogenated organic waste from all other waste types.[2][4]
2 Container Selection Use only chemically resistant containers that can be tightly sealed.[1][3] Glass bottles are commonly used for laboratory waste.[1] Ensure the container is appropriate for the type of waste (e.g., solid or liquid).
3 Labeling Immediately label the waste container with "Hazardous Waste" and specify "Halogenated Organic Waste."[1][2] The label should clearly identify the contents, including the full chemical name and approximate concentrations of all components.[2]
4 Waste Accumulation Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The storage area should be a designated satellite accumulation area.[3]
5 Consult Institutional Protocols Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[2] These protocols will provide detailed instructions on waste pickup and final disposal procedures.
6 Arrange for Disposal Contact your institution's EHS or a licensed hazardous waste disposal service to arrange for the collection and disposal of the waste container.[5][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Identify Waste (Solid, Liquid, Aqueous) B Wear Appropriate PPE A->B C Segregate Halogenated Waste B->C D Select & Label Waste Container C->D E Transfer Waste to Container in Fume Hood D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Consult Institutional EHS Protocols G->H I Arrange for Professional Waste Disposal H->I J End: Waste Collected I->J

Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Essential Safety and Operational Guidance for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide (CAS 147404-72-6).

This document provides critical safety and logistical information to ensure the proper handling and disposal of this compound, a key intermediate in various research and development applications. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Exposure can lead to skin inflammation, characterized by itching, scaling, reddening, or blistering.[1] Eye contact may cause redness, pain, or severe damage.[1] Inhalation can irritate the lungs and respiratory system.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash risks.[2]To prevent eye contact and serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), laboratory coat, and close-toed footwear.[2]To prevent skin contact and irritation.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH- or CEN-certified respirator is recommended.[2]To prevent inhalation and respiratory irritation.[1]

Operational and Handling Protocols

Proper handling and storage are crucial to minimize exposure risks. Engineering controls and consistent personal hygiene practices are the primary lines of defense.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

Handling Procedures:

  • Avoid all personal contact with the substance, including inhalation of dust or fumes.[2][3]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Immediately remove any clothing that becomes contaminated.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible substances and sources of ignition.[2]

  • Store in a locked-up area.[1][2]

Table 2: Summary of Handling and Storage Procedures

ProcedureKey Steps
Preparation Ensure fume hood is operational. Don appropriate PPE.
Handling Weigh and transfer material within the fume hood. Avoid creating dust.
Storage Keep container tightly sealed when not in use. Store in a designated, ventilated, and secure location.
Post-Handling Decontaminate work surfaces. Dispose of waste according to protocol. Wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • All disposal practices must be in accordance with federal, state, and local regulations.[2]

Contaminated Packaging Disposal:

  • Do not reuse empty containers.

  • Dispose of as unused product in accordance with official regulations.[2][4]

Emergency Procedures

In Case of Skin Contact:

  • Wash off with plenty of soap and water.[1]

  • If skin irritation occurs, seek medical advice.[1]

  • Take off contaminated clothing and wash it before reuse.[1]

In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.[1]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If eye irritation persists, get medical advice/attention.[1]

In Case of Inhalation:

  • Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1]

  • Call a poison center or doctor if you feel unwell.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh and Transfer Chemical prep_workspace->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Work Area handle_procedure->cleanup_decontaminate cleanup_store Store in a Tightly Closed Container cleanup_decontaminate->cleanup_store disp_waste Dispose of Chemical Waste cleanup_decontaminate->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.